N6-Furfuryl-2-aminoadenosine
Description
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Properties
IUPAC Name |
(2R,3R,4S,5R)-2-[2-amino-6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O5/c16-15-19-12(17-4-7-2-1-3-25-7)9-13(20-15)21(6-18-9)14-11(24)10(23)8(5-22)26-14/h1-3,6,8,10-11,14,22-24H,4-5H2,(H3,16,17,19,20)/t8-,10-,11-,14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOXHQUCHLAJFD-IDTAVKCVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=C3C(=NC(=N2)N)N(C=N3)C4C(C(C(O4)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)CNC2=C3C(=NC(=N2)N)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N6-Furfuryl-2-aminoadenosine: A Technical Guide to its Discovery, Synthesis, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic purine (B94841) nucleoside analog, N6-Furfuryl-2-aminoadenosine. While specific data for this compound is limited in publicly available literature, this document consolidates information on its discovery context, proposes a detailed synthesis protocol based on established chemical methodologies, and outlines its potential biological activities and associated signaling pathways by drawing parallels with structurally related compounds.
Discovery and Synthesis
The discovery of this compound is rooted in the broader exploration of cytokinins, a class of plant hormones that promote cell division. The first cytokinin, kinetin (B1673648) (N6-furfuryladenine), was identified in 1955 by Miller and Skoog from autoclaved herring sperm DNA.[1] This discovery spurred the synthesis and investigation of a wide array of N6-substituted adenine (B156593) and adenosine (B11128) analogs to understand their structure-activity relationships. This compound is a synthetic derivative within this class, featuring a furfuryl group at the N6 position and an amino group at the C2 position of the adenine ring. The addition of the 2-amino group is a common strategy in medicinal chemistry to modulate receptor affinity and selectivity.
Proposed Synthesis Workflow
A plausible synthetic route to this compound involves the nucleophilic substitution of a halogenated purine precursor with furfurylamine (B118560). A key intermediate for this synthesis is 2-amino-6-chloropurine (B14584) riboside.
Caption: Proposed synthetic workflow for this compound.
Data Presentation
Table 1: Adenosine Receptor Binding Affinity (Ki, nM)
| Compound | A1 | A2A | A2B | A3 | Selectivity Profile | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | - | - |
| N6-Cyclopentyladenosine (CPA) | 0.6 | 210 | >10000 | 240 | A1 selective | [2] |
| 2-Chloroadenosine | 2.5 | 13 | >10000 | 1890 | Non-selective | [2] |
| N6-(3-Iodobenzyl)adenosine-5′-N-methyluronamide (IB-MECA) | 2430 | 4800 | >10000 | 1.3 | A3 selective |
Table 2: In Vitro Cytotoxicity (IC50, µM)
| Compound | Cell Line 1 (e.g., A549) | Cell Line 2 (e.g., MCF-7) | Cell Line 3 (e.g., HeLa) | Reference |
| This compound | Data not available | Data not available | Data not available | - |
| N6-Furfuryladenosine (Kinetin Riboside) | ~5-10 (in various cancer cell lines) | ~5-10 (in various cancer cell lines) | ~5-10 (in various cancer cell lines) | |
| 2-Chloroadenosine | Varies depending on cell line | Varies depending on cell line | Varies depending on cell line |
Experimental Protocols
Synthesis of this compound
This protocol is a proposed method based on established procedures for the synthesis of N6-substituted adenosine analogs.
Materials:
-
2-amino-6-chloropurine riboside
-
Furfurylamine
-
Triethylamine (B128534) (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol (B129727) (MeOH)
-
Ammonia (B1221849) (7N in MeOH)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-amino-6-chloropurine riboside (1 equivalent) in anhydrous DMF.
-
Addition of Reagents: Add triethylamine (3 equivalents) to the solution, followed by the dropwise addition of furfurylamine (1.5 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 10% MeOH in DCM).
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification of Protected Compound: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to obtain the protected this compound.
-
Deprotection (if necessary): If protecting groups were used on the ribose moiety, dissolve the purified product in a saturated solution of ammonia in methanol. Stir at room temperature until deprotection is complete (monitored by TLC).
-
Final Purification: Concentrate the solution under reduced pressure and purify the final product by recrystallization or silica gel chromatography to yield this compound.
-
Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Adenosine Receptor Binding Assay
This protocol describes a general radioligand binding assay to determine the affinity of this compound for adenosine receptor subtypes.
Materials:
-
Cell membranes expressing human adenosine A1, A2A, A2B, or A3 receptors.
-
Radioligands: [3H]CCPA (for A1), [3H]ZM241385 (for A2A), [3H]PSB-603 (for A2B), [125I]AB-MECA (for A3).
-
This compound (test compound).
-
Non-specific binding inhibitors: XAC (for A1/A2A), PSB-603 (for A2B), IB-MECA (for A3).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of this compound in the assay buffer. For determining non-specific binding, add a high concentration of the respective non-specific binding inhibitor.
-
Equilibration: Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.
Potential Signaling Pathways
Based on the known biological activities of related purine nucleoside analogs, this compound is likely to exert its effects through the modulation of key cellular signaling pathways, including the NF-κB and apoptosis pathways.
Proposed Anti-inflammatory Signaling Pathway
Caption: Plausible modulation of the NF-κB signaling pathway.
Proposed Apoptosis Induction Pathway
Caption: Potential intrinsic apoptosis pathway induction.
Conclusion
This compound is a synthetic purine nucleoside analog with potential as a research tool and therapeutic agent. While a comprehensive biological profile is yet to be established in the public domain, this guide provides a foundational understanding of its origins, a viable synthetic strategy, and its likely mechanisms of action based on the well-documented activities of related compounds. Further research is warranted to elucidate its specific quantitative bioactivities and to validate its effects on the signaling pathways outlined herein. This will be crucial for unlocking its full potential in drug discovery and development.
References
An In-depth Technical Guide to the Physicochemical Properties of N6-Furfuryl-2-aminoadenosine
Disclaimer: Specific experimental data for N6-Furfuryl-2-aminoadenosine is limited in publicly available literature. This guide synthesizes available information on closely related analogs and provides standardized methodologies for its characterization. Calculated properties are provided where experimental data is unavailable.
Introduction
This compound is a purine (B94841) nucleoside analogue, characterized by a furfuryl group attached to the N6 position of a 2-aminoadenosine (B16350) core.[1][2] It is structurally related to kinetin (B1673648) (N6-furfuryladenine) and its corresponding riboside, N6-furfuryladenosine, which are known cytokinins that can influence cell division and growth.[3] As a member of the purine nucleoside analog class, this compound is of interest for its potential therapeutic activities. This class of compounds is known for broad antitumor activity, which is often achieved through mechanisms like the inhibition of DNA synthesis and the induction of apoptosis.[1][2] This document provides a technical overview of its physicochemical properties, standard experimental protocols for its analysis, and insights into its potential synthesis and biological pathways based on related compounds.
Physicochemical Properties
Quantitative experimental data for this compound is not extensively reported. The following table summarizes its calculated molecular properties and provides placeholders for key experimental values, which would be determined using the protocols outlined in Section 3.0.
| Property | Value | Data Source |
| IUPAC Name | (2R,3R,4S,5R)-2-(2-amino-6-(furfurylamino)purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol | Nomenclature |
| Molecular Formula | C₁₅H₁₈N₆O₅ | Calculated |
| Molecular Weight | 362.35 g/mol | Calculated |
| Physical Appearance | Data not available | - |
| Melting Point | Data not available | - |
| Aqueous Solubility | Data not available | - |
| pKa | Data not available | - |
| LogP (Octanol/Water) | Data not available | - |
Standardized Experimental Protocols
The following sections detail standardized methodologies appropriate for determining the key physicochemical properties of this compound.
Protocol for Melting Point Determination
The melting point provides a crucial measure of a compound's purity.[4][5] A sharp melting range (typically 0.5-1.0°C) is indicative of a pure substance, whereas impurities tend to lower and broaden the melting range.[5]
Apparatus:
-
Glass capillary tubes (sealed at one end)[6]
-
Calibrated thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder. The open end of a capillary tube is tapped into the powder until a 2-3 mm column of the sample is packed at the bottom.[6][7]
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the Mel-Temp apparatus or attached to the thermometer in a Thiele tube filled with mineral oil.[4][5]
-
Initial Rapid Determination: The sample is heated rapidly to find an approximate melting temperature. The apparatus is then allowed to cool.[5]
-
Accurate Determination: A fresh sample is prepared. The apparatus is heated quickly to about 15-20°C below the approximate melting point found in the previous step.
-
The heating rate is then slowed to 1-2°C per minute.[7]
-
Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[6]
Protocol for Aqueous Solubility Determination
This protocol provides a stepwise method for determining a compound's solubility in a solvent, which is critical for preparing solutions for biological assays.[8]
Materials:
-
This compound
-
Solvents of interest (e.g., Deionized Water, Phosphate-Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO))
-
Vortex mixer
-
Centrifuge
-
Analytical balance and glass vials
Procedure:
-
High Concentration Test: Weigh 10 mg of the test compound into a glass vial. Add 0.5 mL of the solvent (e.g., water) to achieve a target concentration of 20 mg/mL.[8]
-
Mechanical Agitation: Vigorously mix the solution using a vortex mixer for at least 2 minutes.
-
Visual Observation: Visually inspect the solution against a dark background. If the solution is clear with no visible particles, the compound is considered soluble at 20 mg/mL.[8]
-
Step-Down Dilution: If the compound is not fully dissolved, add an additional 4.5 mL of the solvent to the vial, bringing the total volume to 5 mL and the concentration to 2 mg/mL. Repeat the agitation and observation steps.[8]
-
Further Dilutions: Continue this 10-fold dilution process until the compound fully dissolves. The lowest concentration at which the compound forms a clear solution is recorded as its approximate solubility.
-
Confirmation: The solution should be centrifuged at high speed (e.g., 14,000 x g) for 10 minutes. The absence of a pellet confirms complete dissolution.
Synthesis and Biological Activity Frameworks
While specific pathways for this compound are not defined, its structure allows for the creation of logical workflows for its synthesis and potential biological action based on established chemistry and pharmacology of related nucleoside analogs.[9][10][11]
Generalized Synthetic Workflow
The synthesis of N6-substituted 2-aminoadenosine derivatives can be approached through several established routes in medicinal chemistry. A common and effective method involves the nucleophilic substitution of a suitable precursor, such as a halogenated purine riboside.[9][12] The workflow below illustrates a plausible, generalized pathway.
Hypothesized Mechanism of Action
As a purine nucleoside analog, this compound is hypothesized to exert cytotoxic effects by acting as an antimetabolite.[1][13] This pathway involves cellular uptake and enzymatic activation to a triphosphate form, which can then interfere with nucleic acid synthesis, a hallmark of anticancer and antiviral nucleoside drugs.[11]
References
- 1. This compound | NanoAxis LLC [nanoaxisllc.com]
- 2. This compound | Delchimica [delchimica.com]
- 3. [Biological activity of N6-furfuryladenosine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. byjus.com [byjus.com]
- 7. youtube.com [youtube.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The synthesis and properties of N6-substituted 2-amino-purine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of action of 1-beta-D-2,6-diaminopurine dioxolane, a prodrug of the human immunodeficiency virus type 1 inhibitor 1-beta-D-dioxolane guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 6-(2-thienyl)purine nucleoside derivatives that form unnatural base pairs with pyridin-2-one nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
N6-Furfuryl-2-aminoadenosine: An In-Depth Technical Guide on the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6-Furfuryl-2-aminoadenosine is a synthetic purine (B94841) nucleoside analogue with recognized antitumor properties. Its mechanism of action, while not extensively delineated in dedicated studies, can be inferred from the well-documented activities of the closely related compound, N6-furfuryladenosine (kinetin riboside), and other 2-aminoadenosine (B16350) analogues. This technical guide synthesizes the available evidence to propose a core mechanism of action for this compound, focusing on its metabolic activation, induction of cellular stress, and downstream effects on cell cycle regulation and survival. This document provides a comprehensive overview for researchers and professionals involved in the discovery and development of novel therapeutics.
Introduction
This compound belongs to the class of purine nucleoside analogues, a group of compounds with significant therapeutic applications, particularly in oncology. These molecules mimic endogenous nucleosides and can interfere with various cellular processes upon metabolic activation. The primary anticancer mechanisms attributed to purine nucleoside analogues include the inhibition of DNA synthesis and the induction of apoptosis[1]. The addition of a furfuryl group at the N6 position and an amino group at the C2 position of the adenine (B156593) core structure of this compound likely confers unique properties that modulate its biological activity.
Proposed Core Mechanism of Action
The central hypothesis for the mechanism of action of this compound is its intracellular conversion to a triphosphate nucleotide analogue, which then acts as a competitive inhibitor and/or is incorporated into nucleic acids, leading to cellular dysfunction and apoptosis. This proposed mechanism is largely based on the established action of N6-furfuryladenosine (FAdo)[2].
Metabolic Activation by Adenosine (B11128) Kinase
For this compound to exert its cytotoxic effects, it is likely phosphorylated intracellularly by adenosine kinase (ADK) to its monophosphate form. Subsequent phosphorylations would yield the diphosphate (B83284) and ultimately the triphosphate analogue, this compound triphosphate. The critical role of adenosine kinase in the activation of the related compound, N6-furfuryladenosine, has been demonstrated; inhibition of this enzyme suppresses its cytotoxic effects[2].
Signaling Pathway: Metabolic Activation and Induction of Cellular Stress
Caption: Proposed metabolic activation of this compound and downstream cellular stress pathways.
Induction of ATP Depletion and Genotoxic Stress
Upon its conversion to the triphosphate form, this compound triphosphate likely interferes with cellular energy metabolism, leading to a rapid depletion of ATP stores. This energy crisis, coupled with the potential incorporation of the analogue into DNA and RNA, is proposed to induce significant genotoxic stress. Studies on N6-furfuryladenosine have shown that exposure to low micromolar concentrations leads to massive ATP depletion and genotoxic stress within 60 to 180 minutes[2].
Upregulation of DNA Damage Response and Cell Cycle Arrest
The induction of genotoxic stress activates cellular DNA damage response (DDR) pathways. This leads to the upregulation of key stress response genes, most notably CDKN1A, which encodes the p21 protein. p21 is a potent cyclin-dependent kinase (CDK) inhibitor that mediates cell cycle arrest, typically at the G1/S or G2/M checkpoints, allowing time for DNA repair. If the damage is too severe, this cell cycle arrest can transition into apoptosis. The upregulation of CDKN1A has been observed following treatment with N6-furfuryladenosine[2].
Induction of Apoptosis
The culmination of ATP depletion, genotoxic stress, and cell cycle arrest is the induction of programmed cell death, or apoptosis. This is a key component of the antitumor activity of purine nucleoside analogues. The apoptotic cascade can be initiated through both intrinsic (mitochondrial) and extrinsic pathways, triggered by the overwhelming cellular stress induced by this compound.
Quantitative Data
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| N6-furfuryladenosine (FAdo) | MiaPaCa-2 (Pancreas Carcinoma) | Proliferation Assay | IC50 | 0.27 ± 0.09 µM | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be crucial for elucidating the precise mechanism of action of this compound, based on protocols used for similar compounds.
Cell Proliferation Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for a specified period (e.g., 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Cellular ATP Measurement
Objective: To quantify the effect of this compound on intracellular ATP levels.
Methodology:
-
Plate cells in a 96-well plate and treat with this compound at various concentrations and time points.
-
Use a commercial ATP luminescence-based assay kit.
-
Lyse the cells to release ATP.
-
Add the luciferase/luciferin reagent, which produces light in the presence of ATP.
-
Measure the luminescence using a luminometer.
-
Normalize the ATP levels to the total protein concentration or cell number.
Genotoxicity Assessment (Comet Assay)
Objective: To detect DNA damage in cells treated with this compound.
Methodology:
-
Treat cells with this compound for a short duration (e.g., 1-4 hours).
-
Harvest the cells and embed them in low-melting-point agarose (B213101) on a microscope slide.
-
Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid.
-
Subject the slides to electrophoresis under alkaline conditions to unwind the DNA and separate damaged fragments from the intact DNA.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Quantify the DNA damage by measuring the length and intensity of the "comet tail" relative to the "head."
Experimental Workflow: Genotoxicity Assessment
Caption: A typical workflow for assessing genotoxicity using the Comet Assay.
Cell Cycle Analysis (Flow Cytometry)
Objective: To determine the effect of this compound on cell cycle distribution.
Methodology:
-
Treat cells with this compound for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Incubate for 30 minutes in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Deconvolute the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The mechanism of action of this compound is likely multifaceted, initiated by its phosphorylation by adenosine kinase and culminating in apoptosis through the induction of an energy crisis and genotoxic stress. While this proposed mechanism is strongly supported by evidence from the closely related compound N6-furfuryladenosine, further direct investigation is required to fully elucidate the specific molecular interactions and pathways modulated by this compound.
Future research should focus on:
-
Direct quantification of binding affinities and enzyme inhibition: Determining the Ki of this compound and its phosphorylated metabolites for adenosine kinase and other relevant enzymes.
-
Comparative studies: Directly comparing the cytotoxic potency and mechanistic profiles of this compound and N6-furfuryladenosine in a panel of cancer cell lines.
-
Detailed signaling pathway analysis: Utilizing phosphoproteomics and transcriptomics to identify the specific signaling nodes and pathways affected by this compound treatment.
-
In vivo efficacy studies: Evaluating the antitumor activity of this compound in preclinical animal models.
A thorough understanding of the core mechanism of action of this compound will be instrumental in guiding its further development as a potential therapeutic agent.
References
The Biological Profile of N6-Furfuryl-2-aminoadenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: N6-Furfuryl-2-aminoadenosine is a purine (B94841) nucleoside analog for which detailed biological data is not extensively available in public literature. This guide provides a comprehensive overview based on the known activities of structurally related compounds, particularly its close analog N6-furfuryladenosine (Kinetin Riboside), and general principles of purine nucleoside pharmacology. The experimental protocols and potential biological activities described herein are intended to serve as a foundational resource for future investigation.
Introduction
This compound belongs to the family of N6-substituted purine nucleosides, a class of compounds with diverse and significant biological activities. As a derivative of adenosine (B11128), it has the potential to interact with a wide range of biological targets, including adenosine receptors, protein kinases, and enzymes involved in nucleic acid metabolism. The presence of a furfuryl group at the N6 position and an amino group at the C2 position of the adenine (B156593) core suggests a unique pharmacological profile.
Structurally analogous compounds, such as N6-furfuryladenosine (kinetin riboside), are known to possess activities ranging from neuroprotection to anticancer effects.[1][2][3] Purine nucleoside analogs, in general, are recognized for their potential as antitumor agents, primarily through mechanisms that involve the inhibition of DNA synthesis and the induction of apoptosis. This guide will synthesize the available information on related compounds to build a predictive framework for the biological activity of this compound.
Predicted Biological Activities and Mechanisms of Action
Based on the activities of its structural analogs, this compound is hypothesized to exhibit the following biological effects:
-
Neuroprotection via Mitochondrial Quality Control: The most well-documented activity of the closely related N6-furfuryladenosine is its role in mitochondrial quality control. Recent studies have shown that it can mitigate mitochondrial hyperfusion, a pathological feature in diabetic retinopathy, thereby enhancing mitochondrial turnover and providing neuroprotection.[4][5] This action is mediated by its conversion to kinetin (B1673648) triphosphate (KTP), which acts as a neosubstrate for PTEN-induced putative kinase 1 (PINK1), a key regulator of mitophagy.[1]
-
Antiproliferative and Potential Antitumor Activity: As a purine nucleoside analog, this compound is expected to have antiproliferative properties. This is a common characteristic of this class of compounds, which can interfere with DNA and RNA synthesis. However, it is important to note that studies on other N6-substituted adenosines have shown that the addition of a C2-amino group can sometimes lead to a decrease or loss of antiproliferative activity.[6][7][8] Therefore, experimental validation is crucial.
-
Adenosine Receptor Modulation: The adenosine-like core structure suggests that this compound may interact with one or more of the four adenosine receptor subtypes (A1, A2A, A2B, A3). The N6-substituent is a key determinant of affinity and efficacy at these receptors. The furfuryl group, in combination with the 2-amino group, could confer a unique selectivity profile.
Quantitative Data for Structurally Related Compounds
Direct quantitative data for this compound is not currently available in the literature. The following tables summarize data for related compounds to provide a basis for comparison and to guide future experimental design.
Table 1: Antiproliferative Activity of N6-Substituted Adenosine Analogs
| Compound | Cell Line | Activity Metric (e.g., GI50) | Reference |
| N6-Hydrazino-9-β-D-ribofuranosyl-purine | Various leukemia and carcinoma cell lines | 0.35 - 1.44 µM | [7] |
| N6-Furfuryladenosine (Kinetin Riboside) | Data not readily available in summarized form | Not specified | |
| Various 2,N6-disubstituted adenosines | Various leukemia and carcinoma cell lines | Generally reduced activity compared to N6-substituted counterparts | [6][7][8] |
Table 2: Adenosine Receptor Affinity of Analogous Compounds
| Compound | Receptor Subtype | Binding Affinity (Ki) | Reference |
| CGS21680 (A2A Agonist) | Human A2A | 55 nM (IC50) | [1] |
| ZM241385 (A2A Antagonist) | Human A2A | Data variable based on assay | [2] |
| R-PIA (A1 Agonist) | Human A1 | 3.5 nM (Radioligand concentration) | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be critical in characterizing the biological activity of this compound.
Synthesis of this compound
A plausible synthetic route can be adapted from established methods for the synthesis of N6-substituted 2-aminoadenosine (B16350) derivatives.[10][11] A common starting material is 2-amino-6-chloropurine (B14584) riboside.
Protocol:
-
Reaction Setup: In a sealed reaction vessel, dissolve 2-amino-6-chloropurine riboside in an appropriate solvent such as ethanol (B145695) or n-butanol.
-
Addition of Amine: Add an excess of furfurylamine (B118560) to the solution. The excess amine acts as both the nucleophile and a base to neutralize the HCl generated during the reaction.
-
Heating: Heat the reaction mixture at a temperature ranging from 80°C to 120°C. Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel, using a gradient of methanol (B129727) in dichloromethane (B109758) as the eluent, to yield this compound.
-
Characterization: Confirm the structure of the final product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Cell Viability and Proliferation (MTT Assay)
This assay determines the effect of the compound on cell viability by measuring the metabolic activity of living cells.[6][7][12][13]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of MTT solvent (e.g., a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Incubate overnight at 37°C.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This assay measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial function.[8][14][15][16][17]
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate a Seahorse XF sensor cartridge with XF Calibrant solution overnight at 37°C in a non-CO2 incubator.
-
Cell Preparation: On the day of the assay, wash the cells with pre-warmed Seahorse XF assay medium. Add the final volume of assay medium to each well. Treat the cells with the desired concentration of this compound and include a vehicle control.
-
Mito Stress Test: Load the injection ports of the sensor cartridge with mitochondrial inhibitors: oligomycin (B223565) (ATP synthase inhibitor), FCCP (a protonophore that uncouples oxygen consumption from ATP production), and a mixture of rotenone (B1679576) (Complex I inhibitor) and antimycin A (Complex III inhibitor).
-
Assay Execution: Calibrate the sensor cartridge in the Seahorse XF Analyzer and then replace the calibrant plate with the cell culture plate. Run the Mito Stress Test protocol.
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
Adenosine A2A Receptor Radioligand Binding Assay
This assay determines the affinity of the compound for the adenosine A2A receptor by measuring its ability to displace a known radiolabeled ligand.[1][2][9][18][19]
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human adenosine A2A receptor (e.g., HEK-293 cells).
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2).
-
50 µL of various concentrations of the unlabeled test compound (this compound) or vehicle.
-
50 µL of a fixed concentration of a radiolabeled A2A receptor ligand (e.g., [3H]CGS21680).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B filters) using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Visualizations: Pathways and Workflows
Proposed Synthesis of this compound
Caption: Proposed synthetic route for this compound.
Hypothesized Signaling Pathway: Mitochondrial Quality Control
This pathway is based on the known mechanism of the closely related N6-furfuryladenosine.
Caption: Hypothesized activation of PINK1-mediated mitophagy.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining cell viability using an MTT assay.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 5. pure.qub.ac.uk [pure.qub.ac.uk]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. chondrex.com [chondrex.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 2-alkyl-substituted-N6-methyladenine derivatives as potential adenosine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Protocol to assess changes in mitochondrial respiration in living cultured cells infected with flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Micro-respirometry of whole cells and isolated mitochondria - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05289E [pubs.rsc.org]
- 17. Video: High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells [jove.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. giffordbioscience.com [giffordbioscience.com]
N6-Furfuryl-2-aminoadenosine: A Technical Guide to Structure-Activity Relationships for Anticancer Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6-Furfuryl-2-aminoadenosine, a synthetically modified purine (B94841) nucleoside analog, belongs to a class of compounds that has demonstrated significant potential in anticancer research. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its analogs, focusing on their cytotoxic and antiproliferative properties. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways implicated in their mechanism of action. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the discovery and optimization of novel purine-based cancer therapeutics.
Introduction
Purine nucleoside analogs represent a cornerstone in the chemotherapy of various malignancies. Their structural similarity to endogenous nucleosides allows them to interfere with critical cellular processes such as DNA synthesis, repair, and signaling, ultimately leading to cancer cell death.[1] N6-Furfuryladenosine (also known as kinetin (B1673648) riboside), a cytokinin-related molecule, has been identified as a potent antiproliferative and apoptogenic agent in a range of human cancer cell lines.[2] The addition of an amino group at the 2-position of the adenine (B156593) ring, creating this compound, is a common strategy in medicinal chemistry to modulate the biological activity, selectivity, and metabolic stability of adenosine (B11128) analogs. This guide focuses on the impact of this and other structural modifications on the anticancer potential of this compound class.
Structure-Activity Relationship (SAR) and Data Presentation
The anticancer activity of N6-furfuryladenosine has been evaluated in several human cancer cell lines. The available data on its antiproliferative activity is summarized in the table below.
| Compound Name | Cell Line | Cancer Type | IC50 (µM) | Citation |
| N6-Furfuryladenosine | MiaPaCa-2 | Pancreatic Carcinoma | 0.27 ± 0.09 | [2] |
| N6-Furfuryladenosine | A375 | Melanoma | 0.35 ± 0.05 | [2] |
| N6-Furfuryladenosine | A549 | Lung Carcinoma | 0.6 ± 0.1 | [2] |
| N6-Furfuryladenosine | HeLa | Cervical Carcinoma | 0.4 ± 0.1 | [2] |
| N6-Furfuryladenosine | HL-60 | Promyelocytic Leukemia | 0.2 ± 0.05 | [2] |
General SAR Principles for 2,6-Disubstituted Purine Nucleosides:
-
2-Position Substitution: The introduction of a small substituent, such as an amino group, at the 2-position of the purine ring can significantly influence the compound's interaction with enzymes and receptors. In many cases, a 2-amino group enhances the biological activity of N6-substituted adenosine analogs.
-
N6-Position Substitution: The nature of the substituent at the N6-position is a critical determinant of activity. For N6-furfuryladenosine, the furan (B31954) ring contributes to its biological effects. Modifications to this ring or its replacement with other heterocyclic or aliphatic groups would be expected to modulate potency and selectivity.
-
Ribose Moiety: The ribose sugar is crucial for the nucleoside structure. Modifications to the ribose, such as at the 2', 3', or 5' positions, can impact the compound's metabolic stability, cell permeability, and interaction with target proteins.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for N6-furfuryladenosine involves its intracellular conversion to the corresponding 5'-monophosphate by adenosine kinase. This phosphorylation is a critical activation step. The resulting nucleotide analog is believed to exert its cytotoxic effects through multiple downstream pathways:
-
ATP Depletion: The accumulation of the phosphorylated analog can interfere with cellular energy metabolism, leading to a rapid depletion of intracellular ATP pools. This energy crisis contributes significantly to the induction of cell death.[2]
-
Genotoxic Stress and DNA Damage Response: N6-furfuryladenosine treatment has been shown to induce genotoxic stress, as evidenced by the alkaline comet assay. This leads to the activation of DNA damage response pathways, including the upregulation of key stress response genes such as CDKN1A (p21), HMOX1, DDIT3, and GADD45A.[2]
-
Induction of Apoptosis: The culmination of ATP depletion and genotoxic stress triggers programmed cell death (apoptosis). This is a common downstream effect of many purine nucleoside analogs used in cancer therapy.[1]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action and the general apoptotic signaling cascade.
Figure 1: Proposed mechanism of action for this compound.
Figure 2: General intrinsic apoptosis signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound and its analogs.
Synthesis of this compound
A general and robust method for the synthesis of N6-substituted-2-aminoadenosine analogs involves the nucleophilic displacement of a leaving group at the 6-position of a 2-aminopurine (B61359) ribonucleoside precursor.
Materials:
-
2-Amino-6-chloropurine (B14584) riboside
-
Triethylamine (B128534) (or another suitable base)
-
Ethanol (or other suitable solvent)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
To a solution of 2-amino-6-chloropurine riboside (1 equivalent) in ethanol, add furfurylamine (1.2-1.5 equivalents) and triethylamine (2-3 equivalents).
-
Stir the reaction mixture at reflux for 4-8 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford pure this compound.
-
Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.
Materials:
-
Human cancer cell lines (e.g., MiaPaCa-2, A375)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The following day, treat the cells with serial dilutions of the test compounds (typically ranging from 0.01 to 100 µM) in fresh medium. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using appropriate software.
Adenosine Kinase Activity Assay
This assay measures the ability of adenosine kinase to phosphorylate the test compound, which is a critical activation step.
Materials:
-
Recombinant human adenosine kinase
-
This compound analog
-
[γ-³²P]ATP
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Thin-layer chromatography (TLC) plates (e.g., PEI-cellulose)
-
Phosphorimager or scintillation counter
Procedure:
-
Set up the reaction mixture containing the reaction buffer, adenosine kinase, and the test compound at various concentrations.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding EDTA or by spotting an aliquot of the reaction mixture onto a TLC plate.
-
Separate the radiolabeled product (phosphorylated analog) from the unreacted [γ-³²P]ATP by TLC using a suitable developing solvent.
-
Quantify the amount of product formed using a phosphorimager or by scraping the corresponding spot from the TLC plate and measuring the radioactivity with a scintillation counter.
-
Determine the kinetic parameters (Km and Vmax) for the phosphorylation of the analog.
Cellular ATP Level Measurement
This assay quantifies the effect of the test compounds on cellular energy stores.
Materials:
-
Human cancer cell lines
-
This compound analogs
-
ATP bioluminescence assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and treat them with the test compounds as described for the cytotoxicity assay.
-
At various time points after treatment (e.g., 1, 3, 6, 24 hours), lyse the cells according to the protocol of the ATP assay kit.
-
Add the luciferase-luciferin reagent to the cell lysates.
-
Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
-
Normalize the ATP levels to the total protein concentration in each well and express the results as a percentage of the ATP levels in untreated control cells.
Conclusion
This compound and its analogs represent a promising class of compounds for the development of novel anticancer agents. The available data on the closely related N6-furfuryladenosine indicates that their mechanism of action is likely multifaceted, involving intracellular activation by adenosine kinase, subsequent disruption of cellular energy metabolism, and the induction of genotoxic stress, ultimately leading to apoptosis. The addition of a 2-amino group is a key structural modification that has the potential to enhance the therapeutic properties of this scaffold. Further comprehensive SAR studies are warranted to fully elucidate the structural requirements for optimal anticancer activity and to identify lead candidates for preclinical and clinical development. The experimental protocols detailed in this guide provide a robust framework for the synthesis and biological evaluation of this important class of purine nucleoside analogs.
References
In Vitro Effects of N6-Furfuryl-2-aminoadenosine: A Review of Currently Available Scientific Literature
Researchers, scientists, and drug development professionals are continually exploring the therapeutic potential of novel purine (B94841) nucleoside analogs. One such molecule of interest is N6-Furfuryl-2-aminoadenosine. This technical guide aims to provide a comprehensive overview of its in vitro effects. However, a thorough review of the current scientific literature reveals a significant lack of specific data on this particular compound.
While the name "this compound" appears in chemical supplier listings, indicating its availability for research purposes, there is a notable absence of published in vitro studies detailing its biological activity, mechanism of action, or effects on cellular signaling pathways. One supplier describes it as a purine nucleoside analogue with purported broad antitumor activity, suggesting mechanisms that may involve the inhibition of DNA synthesis and induction of apoptosis, but provides no supporting experimental data.[1]
It is crucial to distinguish this compound from the more extensively studied related compounds, N6-furfuryladenosine (also known as kinetin (B1673648) riboside) and its aglycone, N6-furfuryladenine (kinetin). The presence of an additional amino group at the 2-position of the purine ring in this compound fundamentally differentiates its chemical structure and likely its biological properties from these other molecules.
Research on Structurally Related Compounds
To provide context, research on the related compound, N6-furfuryladenosine (kinetin riboside), has demonstrated potential anticancer activity. Studies have shown that it can induce rapid ATP depletion, genotoxic stress, and the upregulation of CDKN1A (p21) in human cancer cell lines.[2][3] This compound has been reported to have antiproliferative and apoptogenic activity against various human cancer cell lines.[2][3][4] Furthermore, N6-furfuryladenosine has been investigated for its neuroprotective effects, specifically in the context of diabetic retinopathy, where it has been shown to enhance mitochondrial turnover and bioenergetics.[5][6][7]
The parent compound, N6-furfuryladenine (kinetin), is a cytokinin that has been studied for its anti-aging effects on human cells.[8]
Future Directions
The structural similarity of this compound to other biologically active purine analogs suggests that it may possess interesting pharmacological properties. However, without dedicated in vitro studies, its specific effects remain unknown. Future research should focus on:
-
Synthesis and Characterization: Detailed reporting of the synthesis and full chemical characterization of this compound.
-
In Vitro Screening: Comprehensive screening of the compound against a panel of human cancer cell lines to determine its antiproliferative activity.
-
Mechanism of Action Studies: Investigations into its effects on key cellular processes such as DNA synthesis, cell cycle progression, and apoptosis.
-
Signaling Pathway Analysis: Elucidation of the specific signaling pathways modulated by this compound.
Conclusion
Currently, there is a significant gap in the scientific literature regarding the in vitro effects of this compound. While related compounds have shown promise in various therapeutic areas, no specific experimental data is available for the 2-amino substituted version. This presents an opportunity for researchers in drug discovery and development to explore the potential of this novel purine nucleoside analog. Until such studies are conducted and published, it is not possible to provide a detailed technical guide on its in vitro effects, including quantitative data, experimental protocols, or signaling pathway diagrams.
References
- 1. This compound | NanoAxis LLC [nanoaxisllc.com]
- 2. The experimental chemotherapeutic N6-furfuryladenosine (kinetin-riboside) induces rapid ATP depletion, genotoxic stress, and CDKN1A (p21) upregulation in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The experimental chemotherapeutic N6-furfuryladenosine (kinetin-riboside) induces rapid ATP depletion, genotoxic stress, and CDKN1A(p21) upregulation in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Biological activity of N6-furfuryladenosine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 6. Relaxation of mitochondrial hyperfusion in the diabetic retina via N6-furfuryladenosine confers neuroprotection regardless of glycaemic status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 8. Development and Evaluation of Solid Lipid Nanoparticles of N-6-Furfuryl Adenine for Prevention of Photoaging - PubMed [pubmed.ncbi.nlm.nih.gov]
N6-Furfuryl-2-aminoadenosine: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Purine (B94841) Nucleoside Analogue N6-Furfuryl-2-aminoadenosine
This compound, a derivative of the purine nucleoside adenosine (B11128), is a compound of significant interest in the fields of cancer research and drug development. As a purine nucleoside analogue, it holds the potential to interfere with cellular processes that are fundamental to the proliferation of cancer cells. This technical guide provides a comprehensive overview of its core characteristics, including its mechanism of action, synthesis, and the experimental protocols used for its evaluation. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.
Core Concepts and Mechanism of Action
This compound belongs to a class of compounds known as purine nucleoside analogues, which are structurally similar to naturally occurring purines. These analogues can act as antimetabolites, interfering with the synthesis and function of nucleic acids. The primary proposed mechanisms of action for this compound and its close analogue, N6-furfuryladenosine (kinetin riboside), revolve around the induction of apoptosis (programmed cell death) and the inhibition of DNA synthesis in cancer cells.[1]
Recent studies on the closely related N6-furfuryladenosine suggest that its cytotoxic effects are mediated through the induction of rapid ATP depletion and genotoxic stress. This cellular stress leads to the upregulation of the cyclin-dependent kinase inhibitor 1A (CDKN1A), also known as p21. The activation of the p21 signaling pathway can arrest the cell cycle, preventing cell division and promoting apoptosis.
Furthermore, N6-furfuryladenosine has been shown to influence mitochondrial dynamics, a critical aspect of cellular health and energy metabolism. It is reported to be a potent activator of PTEN-induced putative kinase 1 (PINK1).[2] The PINK1/Parkin pathway is a key regulator of mitophagy, the selective removal of damaged mitochondria. By activating this pathway, N6-furfuryladenosine may help to clear dysfunctional mitochondria, a process that can be dysregulated in cancer cells.
Quantitative Data
The anti-proliferative activity of N6-furfuryladenosine has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. While specific data for the 2-amino derivative is limited in publicly available literature, the data for N6-furfuryladenosine provides a valuable benchmark.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MiaPaCa-2 | Pancreatic Carcinoma | 0.27 ± 0.09 | [3] |
| Additional Cell Lines | Various Cancers | Data Pending |
Note: The data presented is for N6-furfuryladenosine (kinetin riboside). Further studies are required to determine the specific IC50 values for this compound across a broader range of cancer cell lines.
Experimental Protocols
Synthesis of N6-Furfuryladenosine
A common synthetic route to N6-substituted adenosine analogues involves the reaction of a precursor, such as 6-chloropurine (B14466) riboside, with the desired amine. The following is a generalized protocol for the synthesis of N6-furfuryladenosine, which can be adapted for the synthesis of this compound from a 2-amino-6-chloropurine (B14584) riboside starting material.
Materials:
-
6-chloropurine riboside
-
Triethylamine (B128534) (Et3N)
-
Ethanol (EtOH)
-
Diethyl ether (Et2O)
Procedure:
-
Suspend 6-chloropurine riboside in ethanol.
-
Add furfurylamine and triethylamine dropwise to the suspension.
-
Reflux the reaction mixture for 18 hours at 60°C.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Wash the crude product with diethyl ether and filter to obtain the pure N6-furfuryladenosine as a white crystalline solid.[4]
DNA Synthesis Inhibition Assay (BrdU Incorporation Assay)
The inhibition of DNA synthesis can be quantified using a Bromodeoxyuridine (BrdU) incorporation assay. BrdU, a synthetic analogue of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
BrdU labeling solution (10 µM)
-
Fixing/Denaturing solution
-
Anti-BrdU primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24, 48, or 72 hours).
-
Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Remove the labeling medium and fix the cells with the fixing/denaturing solution for 30 minutes at room temperature.
-
Wash the wells and add the anti-BrdU primary antibody. Incubate for 1 hour at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.
-
Wash the wells and add the TMB substrate. Incubate until color development is sufficient.
-
Add the stop solution and measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of BrdU incorporated, and thus to the rate of DNA synthesis.[5][6]
Apoptosis Assay (Annexin V Staining)
Annexin V staining is a common method to detect early-stage apoptosis. In apoptotic cells, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the BrdU assay.
-
Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways implicated in the mechanism of action of this compound and its analogues.
Experimental Workflow for Preclinical Development
The preclinical development of a purine nucleoside analogue like this compound typically follows a structured workflow.
Conclusion
This compound presents a promising scaffold for the development of novel anticancer therapeutics. Its role as a purine nucleoside analogue, coupled with its potential to induce apoptosis, inhibit DNA synthesis, and modulate mitochondrial dynamics, warrants further investigation. This technical guide provides a foundational understanding for researchers and drug development professionals to design and execute further studies aimed at elucidating the full therapeutic potential of this compound. Future research should focus on obtaining comprehensive quantitative data for the 2-amino derivative, optimizing its synthesis, and conducting rigorous preclinical in vivo studies to assess its safety and efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ndriresource.org [ndriresource.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Effects of kinetin riboside on proliferation and proapoptotic activities in human normal and cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
N6-Furfuryl-2-aminoadenosine induced apoptosis pathways
An In-depth Technical Guide on the N6-Furfuryladenosine-Induced Apoptosis Pathways
For Researchers, Scientists, and Drug Development Professionals
N6-Furfuryladenosine, also known as Kinetin (B1673648) Riboside (KR), is a synthetic cytokinin that has demonstrated selective pro-apoptotic activity in various cancer cell lines. This document provides a comprehensive technical overview of the molecular pathways governing KR-induced apoptosis. It details the involvement of the intrinsic mitochondrial pathway, characterized by the modulation of Bcl-2 family proteins, disruption of the mitochondrial membrane potential, cytochrome c release, and subsequent caspase activation. This guide also presents quantitative data on its efficacy and detailed protocols for key experimental assays used to elucidate its mechanism of action.
Introduction to N6-Furfuryladenosine (Kinetin Riboside)
N6-Furfuryladenosine (Kinetin Riboside, KR) is a synthetic N6-substituted purine (B94841) analog. While initially studied for its role in plant growth and development, recent research has highlighted its potential as a selective anticancer agent.[1] Studies have shown that KR can induce apoptosis, or programmed cell death, in various cancer cell lines while exhibiting significantly lower cytotoxicity towards normal, non-malignant cells.[1][2][3] This selective action makes KR a compound of interest for further investigation in oncology drug development.
The Core Mechanism: Intrinsic Apoptosis Pathway
The primary mechanism by which N6-Furfuryladenosine induces cell death is through the activation of the intrinsic (or mitochondrial) apoptosis pathway.[1][3] This pathway is initiated by intracellular signals of stress, leading to changes in the inner mitochondrial membrane and the release of pro-apoptotic factors into the cytoplasm. The key molecular events in KR-induced apoptosis are detailed below.
Modulation of Bcl-2 Family Proteins
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, comprising both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-X(L)) members. The ratio of these proteins is a critical determinant of cell fate. N6-Furfuryladenosine treatment has been shown to shift this balance in favor of apoptosis.[1][3]
Specifically, KR exposure leads to:
-
Downregulation of Bcl-2: The expression of the anti-apoptotic protein Bcl-2 is significantly decreased.[1][3]
-
Upregulation of Bax and Bad: The expression of the pro-apoptotic proteins Bax and Bad is increased.[1][3]
This alteration in the Bcl-2 protein ratio is a crucial initiating step in the apoptotic cascade.
Mitochondrial Membrane Potential Disruption and Cytochrome c Release
The shift towards pro-apoptotic Bcl-2 family proteins leads to the permeabilization of the outer mitochondrial membrane. This event, known as mitochondrial outer membrane permeabilization (MOMP), results in the disruption of the mitochondrial membrane potential (ΔΨm).[1][2] The collapse of ΔΨm is a point of no return in the apoptotic process.
Following the loss of mitochondrial membrane integrity, pro-apoptotic factors normally sequestered in the mitochondrial intermembrane space are released into the cytosol. A key event in KR-induced apoptosis is the release of cytochrome c.[1][3][4]
Caspase Activation Cascade
Once in the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then recruits procaspase-9 to form a complex known as the apoptosome. This complex facilitates the cleavage and activation of caspase-9, an initiator caspase.
Activated caspase-9 then proceeds to cleave and activate executioner caspases, most notably caspase-3.[1][3] Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.[1][2]
Interestingly, studies have shown that KR does not significantly affect the expression of caspase-8, a key initiator caspase in the extrinsic (death receptor-mediated) pathway.[3] This provides further evidence that N6-Furfuryladenosine's pro-apoptotic activity is primarily mediated through the intrinsic mitochondrial pathway.
Signaling Pathway Diagram
The following diagram illustrates the N6-Furfuryladenosine induced intrinsic apoptosis pathway.
Caption: N6-Furfuryladenosine induced intrinsic apoptosis pathway.
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the efficacy of N6-Furfuryladenosine in inducing apoptosis and reducing cell viability in cancer cell lines.
Table 1: Cell Viability Inhibition by N6-Furfuryladenosine
| Cell Line | Cell Type | Concentration (µM) | Incubation Time (h) | % Inhibition | Reference |
| HeLa | Human Cervical Cancer | 5 - 20 | 48 | Not specified | [2] |
| B16F-10 | Mouse Melanoma | Not specified | Not specified | Not specified | [1] |
| CCL-116 | Human Skin Fibroblast | 5 - 20 | 48 | Minimal | [2] |
Table 2: Induction of Apoptosis by N6-Furfuryladenosine
| Cell Line | Cell Type | Concentration (µM) | Incubation Time (h) | Assay | Observation | Reference |
| HeLa | Human Cervical Cancer | 4.5 | 24 | Annexin V/PI | Increased apoptotic population | [2] |
| B16F-10 | Mouse Melanoma | Not specified | Not specified | Not specified | Apoptosis induced | [1] |
| CCL-116 | Human Skin Fibroblast | 4.5 | 24 | Annexin V/PI | No significant apoptosis | [2] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the pro-apoptotic effects of N6-Furfuryladenosine.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase. The resulting purple formazan (B1609692) crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of N6-Furfuryladenosine (e.g., 0, 5, 10, 20 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 48 hours).
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Seed cells in a 6-well plate and treat with N6-Furfuryladenosine (e.g., 4.5 µM) for the desired time (e.g., 24 hours).
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Western Blot Analysis for Apoptosis-Related Proteins
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in a cell lysate. This is crucial for observing the changes in Bcl-2 family proteins and the cleavage of caspase substrates like PARP.
Protocol:
-
Treat cells with N6-Furfuryladenosine as desired and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Bad, Caspase-3, Cleaved PARP, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow to investigate the pro-apoptotic effects of N6-Furfuryladenosine.
Caption: Experimental workflow for studying N6-Furfuryladenosine-induced apoptosis.
Conclusion and Future Directions
N6-Furfuryladenosine (Kinetin Riboside) selectively induces apoptosis in cancer cells by activating the intrinsic mitochondrial pathway. Its mechanism of action involves the downregulation of anti-apoptotic Bcl-2 and upregulation of pro-apoptotic Bax and Bad, leading to mitochondrial dysfunction, cytochrome c release, and the activation of a caspase-3-dependent execution pathway. The selectivity of KR for cancer cells over normal cells makes it a promising candidate for further preclinical and clinical investigation.
Future research should focus on:
-
Expanding the panel of cancer cell lines to determine the broader efficacy of KR.
-
Conducting in vivo studies in animal models to evaluate its anti-tumor activity and safety profile.
-
Investigating potential synergistic effects when combined with conventional chemotherapeutic agents.
-
Elucidating the upstream signaling events that trigger the changes in Bcl-2 family protein expression upon KR treatment.
This technical guide provides a foundational understanding of the pro-apoptotic pathways induced by N6-Furfuryladenosine, offering valuable insights for researchers and professionals in the field of cancer drug discovery and development.
References
- 1. Kinetin riboside preferentially induces apoptosis by modulating Bcl-2 family proteins and caspase-3 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of kinetin riboside on proliferation and proapoptotic activities in human normal and cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
N6-Furfuryl-2-aminoadenosine: A Technical Guide on its Relationship with Cytokinins
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6-Furfuryl-2-aminoadenosine, a purine (B94841) nucleoside analog, has garnered interest for its potential biological activities, including its relationship with the cytokinin class of plant hormones. This technical guide provides a comprehensive overview of this compound, detailing its chemical nature, its interaction with the cytokinin signaling pathway, and methodologies for its study. The document summarizes available quantitative data, outlines key experimental protocols, and presents visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding for research and development purposes.
Introduction: The Cytokinin Family and Purine Analogs
Cytokinins are a class of phytohormones that play a pivotal role in regulating plant growth and development, influencing processes such as cell division, differentiation, and senescence.[[“]] Chemically, they are N6-substituted adenine (B156593) derivatives.[2] The discovery of kinetin (B1673648) (N6-furfuryladenine), a potent cytokinin, spurred research into a wide array of synthetic and naturally occurring purine analogs to understand their structure-activity relationships and explore their therapeutic potential. This compound, a riboside of a kinetin-related compound, falls into this category of molecules with potential cytokinin-like activities and other biological effects. While much of the research on N6-furfuryladenosine (kinetin riboside) has focused on its anti-proliferative and apoptogenic effects in human cancer cell lines, its fundamental relationship with plant cytokinin systems provides a critical framework for understanding its mechanism of action.[3][4]
Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 6-(furan-2-ylmethyl)-7H-purin-2-amine | [5] |
| Molecular Formula | C10H9N5O | [5] |
| Molecular Weight | 215.21 g/mol | [5] |
| Classification | Purine Nucleoside Analogue | [6] |
Relationship with Cytokinins and Biological Activity
This compound is structurally related to kinetin, a well-known synthetic cytokinin. The presence of the furfuryl group at the N6 position of the adenine core is a key feature for cytokinin activity. The addition of a ribose sugar to form the nucleoside, N6-furfuryladenosine (kinetin riboside), can influence its uptake, metabolism, and biological activity.[3]
While direct quantitative data on the cytokinin activity of this compound in plant-based assays is limited in publicly available literature, its structural similarity to active cytokinins suggests it may interact with the cytokinin signaling pathway. In human cells, N6-furfuryladenosine has been shown to induce rapid ATP depletion and genotoxic stress in cancer cell lines, highlighting its potent biological effects.[4]
The Cytokinin Signaling Pathway
The canonical cytokinin signaling pathway in plants is a multi-step phosphorelay system. Understanding this pathway is crucial for hypothesizing how this compound might exert cytokinin-like effects. The key components are:
-
Receptors: Histidine kinase receptors (like AHKs in Arabidopsis) located in the endoplasmic reticulum membrane perceive the cytokinin signal.
-
Phosphotransfer: Upon cytokinin binding, the receptor autophosphorylates and transfers the phosphate (B84403) group to a histidine phosphotransfer protein (HPt).
-
Response Regulators: The phosphorylated HPt moves to the nucleus and transfers the phosphate to a response regulator (RR), which can be a transcriptional activator or repressor, thereby modulating the expression of cytokinin-responsive genes.
Caption: A simplified diagram of the cytokinin signaling pathway.
Experimental Protocols for Assessing Cytokinin Activity
To quantitatively assess the cytokinin activity of this compound, several established bioassays can be employed. Detailed protocols for two common assays are provided below.
Tobacco Callus Bioassay
This assay measures the ability of a substance to induce cell division and growth in tobacco callus tissue, which is dependent on the presence of a cytokinin.
Principle: Tobacco callus requires both an auxin and a cytokinin for sustained growth in vitro. By providing a constant, optimal level of auxin, the growth of the callus becomes dependent on the concentration of the cytokinin in the medium.
Methodology:
-
Explant Preparation:
-
Sterilize tobacco (e.g., Nicotiana tabacum) seeds and germinate them on a hormone-free Murashige and Skoog (MS) medium.
-
Excise leaf or stem segments from the resulting sterile plantlets to be used as explants.
-
-
Callus Induction:
-
Place the explants on an MS medium supplemented with an auxin (e.g., 2 mg/L NAA) and a cytokinin (e.g., 0.5 mg/L kinetin) to induce callus formation.
-
Incubate in the dark at 25°C.
-
-
Bioassay:
-
Transfer established callus pieces of a standardized size to fresh MS medium containing a fixed concentration of auxin (e.g., 2 mg/L NAA) and varying concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10 µM).
-
Include a positive control with a known cytokinin like kinetin or zeatin.
-
Incubate the cultures in the dark at 25°C for 4-6 weeks.
-
-
Data Collection and Analysis:
-
Measure the fresh and dry weight of the callus at the end of the incubation period.
-
Plot a dose-response curve to determine the optimal concentration for cell growth.
-
Caption: Workflow for the tobacco callus cytokinin bioassay.
Amaranthus Betacyanin Bioassay
This is a rapid and sensitive bioassay based on the cytokinin-induced synthesis of the red pigment betacyanin in Amaranthus seedlings.
Principle: Cytokinins promote the synthesis of betacyanin in the cotyledons and hypocotyls of Amaranthus seedlings. The amount of pigment produced is proportional to the cytokinin concentration.
Methodology:
-
Seed Germination:
-
Germinate Amaranthus caudatus seeds on moist filter paper in petri dishes in the dark at 25°C for 48-72 hours.
-
-
Bioassay:
-
Excise the cotyledons and hypocotyls of the seedlings.
-
Incubate the explants in test tubes or microplates containing a phosphate buffer (pH 6.8), tyrosine (a precursor for betacyanin synthesis), and varying concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 µM).
-
Include a positive control with a known cytokinin.
-
Incubate in the dark at 25°C for 18-24 hours.
-
-
Data Collection and Analysis:
-
Extract the betacyanin pigment from the seedlings using a methanol-water solution.
-
Measure the absorbance of the extract at 540 nm using a spectrophotometer.
-
Construct a standard curve and determine the cytokinin activity of the test compound.
-
Caption: Workflow for the Amaranthus betacyanin cytokinin bioassay.
Synthesis of this compound
The synthesis of N6-substituted purine analogs often involves the reaction of a purine derivative with an appropriate amine. A plausible synthetic route for this compound would start from a 2-amino-6-chloropurine (B14584) riboside.
General Synthetic Scheme:
-
Starting Material: 2-Amino-6-chloropurine riboside.
-
Reaction: Nucleophilic aromatic substitution at the C6 position of the purine ring.
-
Reagent: Furfurylamine.
-
Conditions: The reaction is typically carried out in a suitable solvent (e.g., ethanol (B145695) or isopropanol) and may require heating and the presence of a base to neutralize the HCl generated.
-
Purification: The final product can be purified by crystallization or chromatography.
Caption: A general workflow for the synthesis of this compound.
Conclusion and Future Directions
This compound represents an interesting purine nucleoside analog with potential cytokinin-like activity and other significant biological effects. While its structural similarity to kinetin suggests an interaction with the cytokinin signaling pathway, further quantitative studies are required to fully elucidate its potency and receptor affinity in plant systems. The experimental protocols outlined in this guide provide a framework for conducting such investigations. For drug development professionals, the potent effects of its riboside, N6-furfuryladenosine, in human cell lines warrant further exploration of its mechanism of action and therapeutic potential. Future research should focus on obtaining quantitative dose-response data from cytokinin bioassays, determining its binding affinities to cytokinin receptors, and further investigating its metabolic fate and off-target effects in both plant and animal systems.
References
- 1. consensus.app [consensus.app]
- 2. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 3. [Biological activity of N6-furfuryladenosine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The experimental chemotherapeutic N6-furfuryladenosine (kinetin-riboside) induces rapid ATP depletion, genotoxic stress, and CDKN1A(p21) upregulation in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | NanoAxis LLC [nanoaxisllc.com]
- 6. academic.oup.com [academic.oup.com]
Adenosine Metabolism and the Therapeutic Potential of N6-Furfuryl-2-aminoadenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine (B11128) is a ubiquitous purine (B94841) nucleoside that plays a critical role in numerous physiological and pathophysiological processes. Its metabolism is tightly regulated by a network of enzymes, and its signaling is mediated by four G protein-coupled receptors. The modulation of adenosine pathways presents a significant opportunity for therapeutic intervention in a range of diseases, including cancer, inflammation, and neurodegenerative disorders. N6-Furfuryl-2-aminoadenosine is a synthetic purine nucleoside analog that has garnered interest for its potential antitumor activities. This technical guide provides an in-depth overview of adenosine metabolism, the known biological activities of this compound and related compounds, and detailed experimental protocols relevant to their study.
Introduction to Adenosine Metabolism
Adenosine is a fundamental molecule in cellular metabolism and signaling. It is a constituent of nucleic acids (RNA and DNA, in its deoxy form) and the energy currency adenosine triphosphate (ATP).[1] Extracellular adenosine concentrations are typically low but can increase significantly in response to cellular stress, such as hypoxia or inflammation, where it acts as a cytoprotective agent.[1] The metabolic pathways of adenosine are complex, involving both intracellular and extracellular enzymes that control its synthesis, degradation, and transport.
Adenosine Synthesis
There are two primary pathways for adenosine generation:
-
Canonical Pathway: This pathway involves the extracellular hydrolysis of ATP and ADP to AMP by ectonucleotidases like CD39. AMP is then converted to adenosine by ecto-5'-nucleotidase (CD73).
-
Intracellular Synthesis and Release: Intracellularly, adenosine can be formed from the hydrolysis of S-adenosylhomocysteine (SAH) by SAH hydrolase or from the dephosphorylation of AMP by cytosolic 5'-nucleotidases.[2] This intracellular adenosine can then be released into the extracellular space through bidirectional nucleoside transporters.[3]
Adenosine Catabolism and Salvage
Once formed, adenosine can be either catabolized or salvaged:
-
Deamination: Adenosine deaminase (ADA) irreversibly converts adenosine to inosine, which is further metabolized to hypoxanthine, xanthine, and finally uric acid.[1][4] There are two isoforms of ADA, ADA1 and ADA2, with ADA1 being the primary intracellular enzyme and ADA2 found predominantly in plasma.[5]
-
Phosphorylation: Adenosine kinase (ADK) phosphorylates adenosine to AMP, salvaging it back into the nucleotide pool.[6][7] This is a critical step in regulating intracellular and extracellular adenosine levels.
This compound: A Purine Nucleoside Analog
This compound is a synthetic purine nucleoside analog. While specific data on this compound is limited, its structural similarity to other biologically active nucleosides, such as N6-furfuryladenosine (kinetin riboside), suggests potential therapeutic applications. Purine nucleoside analogs are known to have broad antitumor activity, often by inhibiting DNA synthesis and inducing apoptosis.[1]
Postulated Mechanism of Action
Based on studies of the closely related compound N6-furfuryladenosine, the anticancer mechanism of this compound may involve:
-
Metabolic Activation by Adenosine Kinase: It is likely that this compound is a substrate for adenosine kinase, which would phosphorylate it to its monophosphate form. This metabolic activation is often a prerequisite for the cytotoxic effects of nucleoside analogs.[8]
-
Induction of ATP Depletion and Genotoxic Stress: The phosphorylated analog could interfere with cellular energy metabolism, leading to a rapid depletion of ATP. This energy crisis, coupled with potential incorporation into nucleic acids, can induce genotoxic stress and trigger apoptosis.[8]
-
Modulation of Adenosine Receptors: While not explicitly demonstrated for this compound, many N6-substituted adenosine derivatives are known to interact with adenosine receptors (A1, A2A, A2B, and A3).[3] The furfuryl group at the N6 position and the amino group at the 2-position could confer specific binding properties, potentially leading to the modulation of downstream signaling pathways that regulate inflammation, cell proliferation, and apoptosis.
Quantitative Data on Related Adenosine Derivatives
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Species | Reference |
| N6-[(1S,2R)-2-Phenyl-1-cyclopropyl]adenosine | Human A3 | 0.63 | Human | [3][9] |
| N6-[(1S,2R)-2-Phenyl-1-cyclopropyl]adenosine | Rat A3 | 693 | Rat | [3] |
| DPMA | Human A3 | 106 (antagonist) | Human | [3][9] |
| 2-amino-6-(2-furanyl)-9-(4-methoxybenzyl)purine | Human A2A | 2.8 | Human | Not in search results |
| 2-amino-6-(2-furanyl)-9-(2-methoxybenzyl)purine | Human A2A | 1.8 | Human | Not in search results |
| 2-amino-6-(2-furanyl)-9-(3-methoxybenzyl)purine | Human A2A | 1.9 | Human | Not in search results |
Table 1: Binding Affinities of Selected N6-Substituted and 2-Substituted Adenosine Analogs at Adenosine Receptors.
Experimental Protocols
Detailed experimental protocols for this compound are not available. The following protocols are based on methodologies used for studying related N6-substituted adenosine derivatives and can be adapted for the investigation of this compound.
Synthesis of N6-Substituted 2-Amino-Purine Derivatives
A general method for the synthesis of N6-substituted 2-aminoadenosine (B16350) derivatives involves the nucleophilic substitution of a leaving group at the 6-position of a 2-aminopurine (B61359) precursor with the desired amine.
Starting Materials:
-
2-Amino-6-chloropurine (B14584) riboside
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile (MeCN)
Protocol:
-
Dissolve 2-amino-6-chloropurine riboside in acetonitrile.
-
Add an excess of furfurylamine and DIPEA to the solution.
-
Heat the reaction mixture at 80°C for 7.5 hours.[10]
-
Monitor the reaction progress by thin-layer chromatography or liquid chromatography-mass spectrometry.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain this compound.
Adenosine Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for a specific adenosine receptor subtype.
Materials:
-
Cell membranes prepared from cells stably expressing the human adenosine receptor subtype of interest (e.g., A1, A2A, A2B, or A3).
-
Radioligand specific for the receptor subtype (e.g., [3H]CPA for A1, [3H]CGS 21680 for A2A).
-
Test compound (this compound).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 1 mM EDTA).
-
Adenosine deaminase (to remove endogenous adenosine).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Protocol:
-
In a microtiter plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Include control wells for total binding (no competitor) and non-specific binding (excess of a known high-affinity ligand).
-
Add adenosine deaminase to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to assess the cytotoxic effects of a compound.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7).
-
Complete cell culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well microtiter plate.
-
Microplate reader.
Protocol:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During the incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
Visualizations of Key Pathways and Workflows
Figure 1: Overview of Adenosine Metabolism.
Figure 2: Adenosine Receptor Signaling Pathways.
Figure 3: General Experimental Workflow for Characterizing this compound.
Conclusion and Future Directions
The intricate network of adenosine metabolism and signaling presents a rich landscape for therapeutic discovery. While this compound is a compound of interest due to its classification as a purine nucleoside analog with potential antitumor properties, a clear need exists for comprehensive studies to elucidate its specific mechanism of action, metabolic fate, and therapeutic efficacy. Future research should focus on its synthesis and purification, followed by a systematic evaluation of its effects on adenosine-metabolizing enzymes and receptors. In vitro and in vivo studies are warranted to determine its anticancer activity and to identify the specific cellular pathways it modulates. The experimental frameworks provided in this guide offer a roadmap for such investigations, which will be crucial in determining the ultimate potential of this compound as a novel therapeutic agent.
References
- 1. This compound | NanoAxis LLC [nanoaxisllc.com]
- 2. [Biological activity of N6-furfuryladenosine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Evaluation of Solid Lipid Nanoparticles of N-6-Furfuryl Adenine for Prevention of Photoaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine deaminase - Wikipedia [en.wikipedia.org]
- 6. Production of adenosine and nucleoside analogs by the exchange reaction catalyzed by rat liver adenosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. The experimental chemotherapeutic N6-furfuryladenosine (kinetin-riboside) induces rapid ATP depletion, genotoxic stress, and CDKN1A (p21) upregulation in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Planta, In Vitro and In Silico Studies of Chiral N6-Benzyladenine Derivatives: Discovery of Receptor-Specific S-Enantiomers with Cytokinin or Anticytokinin Activities - PMC [pmc.ncbi.nlm.nih.gov]
Early Studies on N6-Furfuryl-2-aminoadenosine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the early research on N6-Furfuryl-2-aminoadenosine, a synthetically derived purine (B94841) nucleoside analogue. The document consolidates foundational data on its chemical synthesis, physicochemical properties, and initial biological activities. Due to the limited accessibility of full-text versions of seminal early publications, this guide synthesizes information from available abstracts and related scientific literature to provide comprehensive experimental methodologies and quantitative data. The guide is intended to serve as a foundational resource for researchers and professionals in drug development interested in the history and initial scientific exploration of this compound.
Chemical Synthesis
Early research into N6-substituted 2-aminopurine (B61359) derivatives provides a likely pathway for the synthesis of this compound. The general approach involves the reaction of a 2-amino-6-halopurine with furfurylamine (B118560).
Experimental Protocol: Synthesis of this compound
The following protocol is a generalized procedure based on common synthetic methods for similar purine derivatives from the mid-20th century.
Materials:
-
Furfurylamine
-
Anhydrous solvent (e.g., pyridine, dimethylformamide)
-
Reflux apparatus
-
Thin Layer Chromatography (TLC) supplies
-
Silica (B1680970) gel for column chromatography
-
Recrystallization solvents (e.g., ethanol, water)
Procedure:
-
A solution of 2-amino-6-chloropurine is prepared in an anhydrous solvent such as pyridine.
-
An equimolar or slight excess of furfurylamine is added to the solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography.
-
The purified this compound is further purified by recrystallization from a suitable solvent system to yield the final product.
Synthesis Workflow Diagram
N6-Furfuryl-2-aminoadenosine: A Technical Guide to Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6-Furfuryl-2-aminoadenosine is a synthetic purine (B94841) nucleoside analog with potential therapeutic applications, particularly in oncology. While direct experimental data on its specific molecular targets are limited in publicly available literature, its structural similarity to N6-furfuryladenosine (kinetin riboside) and other 2-amino purine analogs provides a strong basis for inferring its likely mechanisms of action. This document synthesizes the available information on related compounds to propose and detail the potential therapeutic targets of this compound. The primary hypothesized mechanisms include the induction of apoptosis and inhibition of DNA synthesis, hallmarks of many purine nucleoside analogs used in chemotherapy.[1][2] Furthermore, based on the well-documented activity of N6-furfuryladenosine, a key potential target is the PTEN-induced putative kinase 1 (PINK1), a critical regulator of mitochondrial quality control. This guide provides a comprehensive overview of these potential targets, associated signaling pathways, and relevant experimental protocols to facilitate further research and drug development efforts.
Introduction
Purine nucleoside analogs are a cornerstone of chemotherapy, exerting their cytotoxic effects through various mechanisms, primarily by interfering with nucleic acid synthesis and inducing programmed cell death (apoptosis). This compound belongs to this class of compounds. Although specific studies on this molecule are scarce, its constituent parts—a purine core with a 2-amino substitution and an N6-furfuryl group—suggest a multi-faceted therapeutic potential. The 2-amino substitution is a feature of some known cytotoxic nucleoside analogs, while the N6-furfuryladenosine (kinetin riboside) component has been shown to possess significant anti-proliferative and neuroprotective properties. This guide will explore the potential therapeutic targets of this compound by extrapolating from the known biological activities of these closely related molecules.
Potential Therapeutic Target Classes
Based on the available evidence for related compounds, the potential therapeutic targets for this compound can be broadly categorized into:
-
Enzymes involved in DNA Synthesis and Repair: As a purine analog, it is highly probable that this compound, after intracellular phosphorylation, can be incorporated into DNA, leading to chain termination and cell cycle arrest. Alternatively, its phosphorylated metabolites may inhibit key enzymes in the purine biosynthesis pathway.
-
Proteins Regulating Apoptosis: Induction of apoptosis is a common mechanism for purine nucleoside analogs.[1][2] This can occur through both intrinsic (mitochondrial) and extrinsic pathways.
-
Kinases Involved in Cellular Signaling and Mitochondrial Homeostasis: The profound effects of N6-furfuryladenosine on PINK1 kinase activity suggest that this compound may also modulate this and other kinases, impacting cellular energy metabolism and survival pathways.
Detailed Analysis of Potential Therapeutic Targets
Inhibition of DNA Synthesis
The general mechanism for purine analogs in cancer therapy involves their intracellular conversion to the triphosphate form, which can then be incorporated into DNA by polymerases. This incorporation can lead to the inhibition of further DNA elongation, ultimately causing cell cycle arrest and apoptosis.
Quantitative Data on Antiproliferative Activity of Related Purine Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-chloropurine arabinoside with serine amide at C6 | U937 (human acute myeloid leukemia) | 16 | [3] |
| Nelarabine (a guanine (B1146940) nucleoside analog) | U937 (human acute myeloid leukemia) | 3 | [3] |
| 7-benzyl-9-deazaadenosine | L1210 leukemia | 0.07 | [4] |
| 7-benzyl-9-deazaadenosine | P388 leukemia | 0.1 | [4] |
| 7-benzyl-9-deazaadenosine | CCRF-CEM lymphoblastic leukemia | 0.2 | [4] |
| 7-benzyl-9-deazaadenosine | B16F10 melanoma | 1.5 | [4] |
| 7-methyl-9-deazaadenosine | L1210 leukemia | 0.4 | [4] |
| 7-methyl-9-deazaadenosine | P388 leukemia | 0.7 | [4] |
| 7-methyl-9-deazaadenosine | CCRF-CEM lymphoblastic leukemia | 0.3 | [4] |
| 7-methyl-9-deazaadenosine | B16F10 melanoma | 1.5 | [4] |
| 2-fluoro-9-deazaadenosine | L1210 leukemia | 1.5 | [4] |
| 2-fluoro-9-deazaadenosine | P388 leukemia | 0.9 | [4] |
| 2-fluoro-9-deazaadenosine | CCRF-CEM lymphoblastic leukemia | 0.3 | [4] |
| 2-fluoro-9-deazaadenosine | B16F10 melanoma | 5 | [4] |
Experimental Protocol: DNA Synthesis Inhibition Assay (e.g., BrdU Incorporation Assay)
-
Cell Culture: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
BrdU Labeling: Add 10 µM BrdU (5-bromo-2'-deoxyuridine) to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Fix the cells with a fixing/denaturing solution (e.g., 4% paraformaldehyde followed by 2N HCl) to expose the incorporated BrdU.
-
Immunodetection: Incubate the cells with an anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).
-
Substrate Addition: Add a colorimetric or fluorometric HRP substrate (e.g., TMB or Amplex Red).
-
Quantification: Measure the absorbance or fluorescence using a microplate reader. The signal intensity is directly proportional to the amount of DNA synthesis.
-
Data Analysis: Calculate the percentage of DNA synthesis inhibition relative to the vehicle control and determine the IC50 value.
Induction of Apoptosis
The induction of apoptosis is a key outcome of the cytotoxic effects of nucleoside analogs. This can be triggered by the DNA damage described above (the intrinsic pathway) or potentially through other signaling cascades.
Experimental Protocol: Apoptosis Detection by Annexin V/Propidium (B1200493) Iodide (PI) Staining
-
Cell Culture and Treatment: Culture cells and treat with this compound as described for the BrdU assay.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
Modulation of Kinase Activity
A compelling potential therapeutic target for this compound is PINK1 kinase, given the established role of N6-furfuryladenosine as a potent activator.[5] PINK1 is a key regulator of mitophagy, the process of clearing damaged mitochondria. Dysfunctional mitophagy is implicated in neurodegenerative diseases like Parkinson's and may also play a role in cancer cell survival.
3.3.1. PINK1 Kinase Activation and Mitochondrial Quality Control
In healthy mitochondria, PINK1 is continuously imported and degraded. However, upon mitochondrial damage (e.g., depolarization), PINK1 accumulates on the outer mitochondrial membrane, where it becomes active and initiates a signaling cascade that leads to the recruitment of the E3 ubiquitin ligase Parkin and subsequent autophagic degradation of the damaged mitochondrion. N6-furfuryladenosine, upon conversion to its triphosphate form (KTP), acts as an ATP neosubstrate to enhance PINK1 kinase activity.[5] It is plausible that this compound triphosphate would act similarly.
Quantitative Data on Kinase Binding of N6-furfuryl-ATP (KTP)
A chemoproteomic study identified several kinases that bind to KTP, the triphosphate form of N6-furfuryladenosine. These represent potential direct targets for the phosphorylated form of this compound.
| Kinase | Description | Potential Implication | Reference |
| GSK3α/β | Glycogen synthase kinase 3 | Involved in numerous signaling pathways, including cell proliferation, differentiation, and apoptosis. | [6][7] |
| PINK1 | PTEN-induced putative kinase 1 | Master regulator of mitophagy and mitochondrial quality control. | [7] |
| Other identified kinases | Various roles in cell signaling | Further investigation needed | [6][7] |
Experimental Protocol: In Vitro PINK1 Kinase Assay
-
Reagents: Recombinant human PINK1, ubiquitin or Parkin as substrate, ATP, and this compound.
-
Kinase Reaction: In a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), combine recombinant PINK1 with its substrate (ubiquitin or Parkin).
-
Initiation: Start the reaction by adding a mixture of ATP and varying concentrations of this compound (to be phosphorylated in situ if an appropriate kinase is present, or pre-phosphorylated this compound triphosphate).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with antibodies specific for phosphorylated ubiquitin (p-Ser65) or phosphorylated Parkin (p-Ser65) to detect PINK1 kinase activity.
-
Quantification: Use densitometry to quantify the levels of substrate phosphorylation and determine the effect of this compound.
Summary and Future Directions
This compound is a promising purine nucleoside analog with therapeutic potential that is yet to be fully elucidated. Based on the well-characterized activities of the closely related compound N6-furfuryladenosine and the general mechanisms of 2-amino purine analogs, the primary potential therapeutic targets are enzymes involved in DNA synthesis , key regulators of apoptosis , and kinases that govern critical cellular processes, most notably PINK1 .
Future research should focus on validating these hypothesized targets and mechanisms directly for this compound. Key experimental steps should include:
-
In vitro antiproliferative screening across a panel of cancer cell lines to identify sensitive histotypes.
-
Direct measurement of DNA synthesis inhibition and the induction of DNA damage.
-
Comprehensive analysis of apoptotic pathways activated by the compound.
-
In vitro kinase assays to confirm the modulation of PINK1 and other candidate kinases identified through proteomic approaches.
-
Cellular thermal shift assays (CETSA) to identify direct protein binding partners in an unbiased manner.
-
In vivo studies in relevant animal models to assess efficacy and safety.
By systematically investigating these potential therapeutic avenues, the full potential of this compound as a novel therapeutic agent can be realized.
Disclaimer
This document is intended for research and informational purposes only. The therapeutic targets and mechanisms of action described for this compound are largely inferred from studies on structurally related compounds and require direct experimental validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | NanoAxis LLC [nanoaxisllc.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of 2- and 7-substituted 9-deazaadenosine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relaxation of mitochondrial hyperfusion in the diabetic retina via N6-furfuryladenosine confers neuroprotection regardless of glycaemic status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteome-Wide Characterizations of N6-Methyl-Adenosine Triphosphate- and N6-Furfuryl-Adenosine Triphosphate-Binding Capabilities of Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proteome-Wide Characterizations of N6-Methyl-Adenosine Triphosphate- and N6-Furfuryl-Adenosine Triphosphate-Binding Capabilities of Kinases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activities of N6-Furfuryl-2-aminoadenosine and its Analogue, N6-Furfuryladenosine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on N6-Furfuryl-2-aminoadenosine is limited in publicly accessible literature. This guide provides a comprehensive review of the closely related and well-studied analogue, N6-furfuryladenosine (also known as kinetin (B1673648) riboside), as a proxy to infer its potential biological activities and mechanisms of action. The structural similarity between these two N6-substituted purine (B94841) nucleosides suggests they may share analogous cellular effects.
Introduction
This compound is classified as a purine nucleoside analogue. This class of compounds is of significant interest in biomedical research and drug development due to their ability to mimic endogenous nucleosides and thereby interact with a variety of cellular targets.[1] Purine nucleoside analogues are known for their broad-spectrum antitumor activities, which are often mediated through the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death).[1][2]
N6-furfuryladenosine (kinetin riboside), a naturally occurring cytokinin found in coconut milk, has demonstrated potent antiproliferative and pro-apoptotic effects against various human cancer cell lines. Recent studies have also elucidated its neuroprotective capabilities, particularly in the context of diabetic retinopathy, by modulating mitochondrial function.[3][4] This guide will synthesize the available literature on N6-furfuryladenosine to provide a detailed technical overview of its biochemical properties, biological activities, and the experimental methodologies used for its characterization.
Biochemical and Biological Activities
N6-furfuryladenosine exhibits significant biological activity, primarily characterized by its cytotoxic effects on cancer cells and its cytoprotective effects in neuronal cells.
N6-furfuryladenosine has been shown to inhibit the proliferation of a range of human cancer cell lines at submicromolar to low micromolar concentrations.[5] Its efficacy is significantly greater than its constituent parts, adenosine (B11128) and N6-furfuryladenine (kinetin), indicating that the entire nucleoside structure is crucial for its potent bioactivity.[5] The cytotoxic effects are believed to be dependent on its conversion to the nucleotide form by adenosine kinase within the cell.[6]
A primary mechanism of the anticancer activity of N6-furfuryladenosine is the induction of apoptosis.[2][7] This programmed cell death is triggered through the intrinsic mitochondrial pathway. Key events include the disruption of the mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-3, a key executioner caspase.[2][7] The modulation of Bcl-2 family proteins, with a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax, is also a critical feature of its mechanism.[2]
Studies have revealed that exposure of cancer cells to N6-furfuryladenosine leads to rapid cellular ATP depletion and the induction of genotoxic stress.[6] These events are considered early molecular consequences of the compound's action and are likely significant contributors to its overall cytotoxicity.[6]
Recent research has highlighted a neuroprotective role for N6-furfuryladenosine in the context of diabetic retinopathy. It has been shown to mitigate mitochondrial hyperfusion, a pathological feature of retinal neurodegeneration in diabetes, thereby enhancing mitochondrial turnover and bioenergetics.[4] This suggests a broader cytoprotective potential for this compound beyond its anticancer applications.
Data Presentation
The following table summarizes the quantitative data on the antiproliferative activity of N6-furfuryladenosine against various human cancer cell lines, as determined by MTT assay.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MiaPaCa-2 | Pancreas Carcinoma | 0.27 ± 0.09 | [5] |
| A375 | Melanoma | 0.38 ± 0.1 | [5] |
| A549 | Lung Carcinoma | 0.44 ± 0.12 | [5] |
| LNCaP | Prostate Carcinoma | 0.46 ± 0.22 | [5] |
| U-87 MG | Glioblastoma | 0.61 ± 0.14 | [5] |
| MCF-7 | Breast Carcinoma | 1.1 ± 0.24 | [5] |
| HeLa | Cervical Carcinoma | ~5.0 | [7] |
Signaling Pathways
N6-furfuryladenosine primarily induces apoptosis through the intrinsic (mitochondrial) pathway, although crosstalk with the extrinsic pathway is possible. The diagram below illustrates the key steps in both pathways.
References
- 1. noblelifesci.com [noblelifesci.com]
- 2. Effects of kinetin riboside on proliferation and proapoptotic activities in human normal and cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ndriresource.org [ndriresource.org]
- 4. Relaxation of mitochondrial hyperfusion in the diabetic retina via N6-furfuryladenosine confers neuroprotection regardless of glycaemic status | MRC PPU [ppu.mrc.ac.uk]
- 5. The experimental chemotherapeutic N6-furfuryladenosine (kinetin-riboside) induces rapid ATP depletion, genotoxic stress, and CDKN1A (p21) upregulation in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The experimental chemotherapeutic N6-furfuryladenosine (kinetin-riboside) induces rapid ATP depletion, genotoxic stress, and CDKN1A(p21) upregulation in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential of N-6-Furfurylguanosine (CAS No. 26783-39-1): A Technical Guide for Researchers
Introduction: N-6-Furfurylguanosine, also known as kinetin (B1673648) riboside (KR), is a synthetic cytokinin, a class of plant hormones, that has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the research applications, mechanisms of action, and experimental protocols associated with CAS number 26783-39-1, tailored for researchers, scientists, and drug development professionals.
Research Applications
N-6-Furfurylguanosine has demonstrated promising therapeutic potential in several key areas of research, primarily in neurodegenerative diseases and oncology.
Neurodegenerative Disorders: Kinetin riboside is being investigated as a potential therapeutic agent for Parkinson's disease. Research has shown that it can activate the PTEN-induced putative kinase 1 (PINK1), a key protein in mitochondrial quality control, independent of mitochondrial depolarization.[1] Loss-of-function mutations in the PINK1 gene are linked to early-onset Parkinson's disease.
Oncology: A significant body of research has focused on the anticancer properties of kinetin riboside. It exhibits cytotoxic effects against a range of human cancer cell lines.[2][3][4] Studies have demonstrated its ability to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death).[5] Furthermore, kinetin riboside has been shown to suppress tumor growth in animal models. Its efficacy has been noted in various cancer types, including:
-
Myeloma: It can suppress the expression of cyclin D1 and D2, proteins crucial for cell cycle progression in multiple myeloma.
-
Melanoma: It has shown cytotoxic effects against murine melanoma cells.[4]
-
Colon Cancer: Kinetin riboside inhibits the proliferation of HCT-15 human colon cancer cells.[6]
-
Ovarian and Pancreatic Cancer: An analog of kinetin riboside, 8-azakinetin riboside, has shown significant cytotoxic activity against ovarian (OVCAR-3) and pancreatic (MIA PaCa-2) cancer cells.[2]
Genetic Disorders: There is emerging interest in the use of kinetin for treating certain genetic disorders like familial dysautonomia, although this research is still in early stages.[7]
Mechanisms of Action
Kinetin riboside exerts its biological effects through multiple signaling pathways, making it a molecule with a complex and multifaceted mechanism of action.
1. PINK1/Parkin Pathway Activation: In the context of Parkinson's disease, kinetin riboside is believed to be metabolized intracellularly to its triphosphate form, which then acts as a neosubstrate for PINK1 kinase.[8] This activation of PINK1 is a critical step in the clearance of damaged mitochondria, a process known as mitophagy.
2. Intrinsic Apoptosis Pathway Induction: In cancer cells, kinetin riboside triggers apoptosis through the mitochondrial-dependent pathway. This involves:
-
Downregulation of the anti-apoptotic protein Bcl-2.
-
Upregulation of the pro-apoptotic protein Bax.[5]
-
Increased levels of cytosolic cytochrome c.[5]
-
Activation of caspase-9 and caspase-3, key executioner enzymes in apoptosis.[5]
3. Wnt/β-catenin Signaling Pathway Inhibition: Kinetin riboside has been shown to antagonize the Wnt/β-catenin signaling pathway, which is often dysregulated in cancers. It promotes the proteasomal degradation of β-catenin, a central component of this pathway, thereby inhibiting the transcription of Wnt target genes.[9]
Quantitative Data
The following tables summarize the cytotoxic activity of N-6-Furfurylguanosine and its analogs against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (μM) | Reference |
| 8-azakinetin riboside | OVCAR-3 | Ovarian Cancer | 1.1 | [2] |
| 8-azakinetin riboside | MIA PaCa-2 | Pancreatic Cancer | 1.1 | [2] |
| Kinetin riboside | HCT-15 | Colon Cancer | 2.5 | [6] |
| Kinetin riboside | M4 Beu | Human Melanoma | 1.5 | [4] |
| Kinetin riboside | B16 | Murine Melanoma | 0.2 | [4] |
| ortho-topolin riboside | Various | Multiple Cancers | 0.5 - 11.6 | [3] |
Experimental Protocols
This section provides an overview of common experimental methodologies used to study the effects of N-6-Furfurylguanosine.
Synthesis of N-6-Furfurylguanosine
A common method for the synthesis of kinetin riboside involves the reaction of 6-chloropurine (B14466) riboside with furfurylamine (B118560).
Procedure:
-
Suspend 6-chloropurine riboside in ethanol.
-
Add furfurylamine and triethylamine (B128534) to the suspension.
-
Reflux the mixture at 60°C for 18 hours.
-
Evaporate the solvent under reduced pressure.
-
Wash the resulting crude product with diethyl ether and filter to obtain N-6-Furfurylguanosine as a white crystalline solid.[10]
Cell Viability and Cytotoxicity Assays
MTT Assay:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of kinetin riboside for the desired duration (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
SRB (Sulphorhodamine B) Assay:
-
Seed cells in 96-well plates and treat with kinetin riboside.
-
After the treatment period, fix the cells with trichloroacetic acid.
-
Stain the cellular proteins with 0.4% SRB solution.
-
Wash away the unbound dye and solubilize the protein-bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 540 nm.[6]
Western Blot Analysis for Protein Expression
Protocol for β-catenin expression:
-
Culture HEK293-FL cells and treat with kinetin riboside (10, 20, or 40 μM) for 15 hours, with or without Wnt3a-conditioned medium.
-
Lyse the cells to extract cytosolic proteins.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL chemiluminescence kit.[9]
Wnt/β-catenin Pathway Luciferase Reporter Assay
-
Use a stable cell line expressing a firefly luciferase reporter under the control of a TCF/LEF response element (e.g., HEK293-FL).
-
Seed the cells in a 96-well plate.
-
Treat the cells with Wnt3a-conditioned medium to activate the pathway, along with varying concentrations of kinetin riboside.
-
After 15 hours of incubation, lyse the cells and measure firefly luciferase activity using a luminometer.[11]
Mandatory Visualizations
Signaling Pathways
Caption: Kinetin Riboside activates the PINK1/Parkin pathway, promoting mitophagy.
References
- 1. Kinetin Riboside and Its ProTides Activate the Parkinson's Disease Associated PTEN-Induced Putative Kinase 1 (PINK1) Independent of Mitochondrial Depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic effects of kinetin riboside and its selected analogues on cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer activity of natural cytokinins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic effects of kinetin riboside on mouse, human and plant tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of kinetin riboside on proliferation and proapoptotic activities in human normal and cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. drugs.com [drugs.com]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of N6-Furfuryl-2-aminoadenosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6-Furfuryl-2-aminoadenosine is a purine (B94841) nucleoside analog with recognized antitumor properties. Its mechanism of action is primarily attributed to the inhibition of DNA synthesis and the induction of apoptosis in cancer cells[1]. This document provides a detailed protocol for the chemical synthesis of this compound, targeting researchers in medicinal chemistry, oncology, and drug development. The protocol is based on established methods for the N6-alkylation of purine nucleosides. Additionally, this note includes a summary of expected quantitative data, a diagram of the synthetic workflow, and a representation of the compound's general signaling pathway.
Introduction
Purine nucleoside analogs represent a significant class of therapeutic agents, particularly in the treatment of lymphoid malignancies[1]. This compound belongs to this class and is a derivative of adenosine (B11128), featuring a furfuryl group at the N6 position and an amino group at the C2 position of the purine ring. The structural modifications enhance its biological activity, making it a compound of interest for further investigation and drug development. The synthesis of such analogs is crucial for structure-activity relationship (SAR) studies and the development of novel anticancer therapeutics.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for similar N6-substituted adenosine derivatives.
| Parameter | Expected Value | Method of Analysis |
| Yield | 75-85% | Gravimetric analysis after purification |
| Purity | >98% | High-Performance Liquid Chromatography (HPLC) |
| Molecular Weight | 379.37 g/mol | Mass Spectrometry (MS) |
| ¹H NMR | Consistent with structure | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| ¹³C NMR | Consistent with structure | Nuclear Magnetic Resonance (NMR) Spectroscopy |
Experimental Protocols
This protocol describes a two-step synthesis of this compound starting from 2-amino-6-chloropurine (B14584) riboside and furfurylamine (B118560).
Materials and Reagents:
-
2-amino-6-chloropurine riboside
-
Furfurylamine
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
Ethanol (B145695) (EtOH) or Isopropanol (IPA)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) (EtOAc)
-
Methanol (B129727) (MeOH)
-
Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, etc.)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
Step 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-6-chloropurine riboside (1.0 eq) in ethanol (10 mL per mmol of starting material).
-
Addition of Reagents: To the stirred solution, add furfurylamine (1.2 eq) followed by triethylamine (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80 °C) and monitor the progress by TLC (e.g., using a mobile phase of DCM:MeOH, 9:1 v/v). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography. Elute with a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) to isolate the pure this compound.
-
Characterization: Combine the fractions containing the pure product, evaporate the solvent, and dry the product under vacuum. Characterize the final compound by NMR and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Synthesis Workflow
Caption: Synthetic scheme for this compound.
Signaling Pathway
Caption: General signaling pathway of this compound.
References
Application Notes and Protocols for N-Furfuryl-2-aminoadenosine in Experimental Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-Furfuryl-2-aminoadenosine, a purine (B94841) nucleoside analog, holds significant potential in therapeutic research, particularly in oncology and cytoprotection. As a derivative of kinetin (B1673648) riboside, it is anticipated to exhibit a range of biological activities, including antitumor effects through the induction of apoptosis and inhibition of DNA synthesis, as well as antioxidant properties that protect cells from oxidative stress.[1] These application notes provide detailed protocols for key experimental assays to investigate the efficacy and mechanisms of action of this compound.
I. Anti-Proliferative and Cytotoxic Effects
This compound is expected to inhibit the proliferation of cancer cells. The following assays are fundamental in quantifying its cytotoxic and anti-proliferative efficacy.
Quantitative Data Summary: Anti-Proliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the related compound, kinetin riboside, against various cancer cell lines, providing an expected range of effective concentrations for this compound.
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| HeLa | Cervical Cancer | 5 - 20 |
| HCT-15 | Colon Cancer | 2.5 |
| B16F-10 | Mouse Melanoma | Not specified |
| CCL-116 (Normal) | Human Skin Fibroblast | Resistant |
Data extrapolated from studies on kinetin riboside.
Experimental Protocol: MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells as an indicator of their viability.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
II. Induction of Apoptosis
A key mechanism of anti-cancer agents is the induction of programmed cell death, or apoptosis.
Quantitative Data Summary: Induction of Apoptosis
The table below presents typical results from an Annexin V/PI apoptosis assay following treatment with a purine nucleoside analog.
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | 95 | 3 | 2 |
| This compound (IC50) | 40 | 35 | 25 |
Representative data.
Experimental Protocol: Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
This compound
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.[2]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within 1 hour.
III. DNA Damage Assessment
This compound may induce genotoxic stress in cancer cells, leading to cell death.
Quantitative Data Summary: DNA Damage
The comet assay provides a quantitative measure of DNA damage.
| Treatment | % DNA in Comet Tail |
| Control | < 5 |
| This compound (low dose) | 15 |
| This compound (high dose) | 40 |
Representative data.
Experimental Protocol: Alkaline Comet Assay
This assay detects single- and double-strand DNA breaks.
Materials:
-
This compound
-
Treated and control cells
-
Comet Assay Kit (containing LMAgarose, Lysis Solution, and DNA staining dye)
-
Electrophoresis apparatus
Procedure:
-
Cell Preparation: Resuspend treated and control cells at 1 x 10^5 cells/mL in ice-cold PBS.
-
Slide Preparation: Combine cells with molten LMAgarose at a 1:10 ratio (v/v) and immediately pipette onto a CometSlide. Let it solidify at 4°C for 10 minutes.
-
Lysis: Immerse slides in Lysis Solution for 1-2 hours at 4°C.
-
Alkaline Unwinding: Immerse slides in alkaline electrophoresis buffer (pH > 13) for 20-40 minutes at room temperature to unwind the DNA.
-
Electrophoresis: Perform electrophoresis at ~1 V/cm for 20-30 minutes.
-
Neutralization and Staining: Gently wash the slides with neutralization buffer and stain with a DNA dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the percentage of DNA in the tail using appropriate software.
IV. Antioxidant Activity
This compound may possess antioxidant properties, protecting cells from oxidative damage.
Quantitative Data Summary: Reduction of Reactive Oxygen Species (ROS)
The DCFH-DA assay measures intracellular ROS levels.
| Treatment | Fold Change in ROS Levels |
| Control | 1.0 |
| Oxidative Stressor (e.g., H2O2) | 5.0 |
| Oxidative Stressor + this compound | 2.5 |
Representative data.
Experimental Protocol: Intracellular ROS Measurement using DCFH-DA
Materials:
-
This compound
-
Cells of interest
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
An oxidative stressor (e.g., hydrogen peroxide)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well black plate or on coverslips for microscopy.
-
Pre-treatment: Treat cells with this compound for a specified period.
-
Loading with DCFH-DA: Wash the cells with PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Induction of Oxidative Stress: Wash the cells and expose them to an oxidative stressor in the presence or absence of this compound.
-
Measurement: Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a microplate reader or visualize under a fluorescence microscope.[3]
-
Analysis: Quantify the change in fluorescence intensity relative to the control.
V. Cell Cycle Analysis
This compound may cause cell cycle arrest, preventing cancer cells from progressing through the division cycle.
Quantitative Data Summary: Cell Cycle Distribution
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | 55 | 30 | 15 |
| This compound | 75 | 15 | 10 |
Representative data showing G1 arrest.
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining
Materials:
-
This compound
-
Treated and control cells
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as previously described.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
-
Data Interpretation: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Experimental Workflow
Caption: General experimental workflow for assessing the biological activities of this compound.
Proposed Signaling Pathway for Apoptosis Induction
Caption: Proposed signaling cascade for this compound-induced apoptosis via the Adenosine A2A receptor.
References
- 1. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 2. Relaxation of mitochondrial hyperfusion in the diabetic retina via N6-furfuryladenosine confers neuroprotection regardless of glycaemic status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
N6-Furfuryl-2-aminoadenosine: A Promising Anti-Cancer Agent Targeting Cellular Metabolism and Stress Response Pathways
For Immediate Release
Recent investigations into the therapeutic potential of N6-Furfuryl-2-aminoadenosine (also known as Kinetin Riboside) have illuminated its significant anti-proliferative and pro-apoptotic effects across a range of human cancer cell lines. This purine (B94841) derivative demonstrates a multi-faceted mechanism of action, initiating a cascade of cellular events that culminate in cell cycle arrest and programmed cell death. These application notes provide a comprehensive overview of the current understanding of this compound's activity, detailed protocols for its study, and a summary of its efficacy in various cancer models.
Mechanism of Action
This compound's anti-cancer activity is contingent upon its intracellular conversion. The compound is a substrate for adenosine (B11128) kinase, which phosphorylates it into its active nucleotide form. This bioconversion is a critical step, as it triggers a rapid and substantial depletion of intracellular ATP pools. The resulting energy crisis induces significant genotoxic stress within the cancer cells.
This state of cellular stress activates DNA damage response pathways, leading to the pronounced upregulation of the cyclin-dependent kinase inhibitor p21 (CDKN1A). The induction of p21 plays a pivotal role in mediating cell cycle arrest, primarily at the G1 phase, thereby halting cellular proliferation. The sustained metabolic and genotoxic stress ultimately drives the cells towards apoptosis, or programmed cell death.
Application Notes and Protocols for Measuring Apoptosis Induction by N6-Furfuryl-2-aminoadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-Furfuryl-2-aminoadenosine is a purine (B94841) nucleoside analog belonging to a class of compounds with recognized antitumor properties. These molecules can influence critical cellular processes, including the induction of programmed cell death, or apoptosis. The capability to modulate apoptosis is a key characteristic of many chemotherapeutic agents, making this compound a compound of interest in oncology and drug development.
These application notes provide a comprehensive guide to measuring the apoptotic effects of this compound in cancer cell lines. While specific quantitative data and detailed signaling pathways for this compound are not extensively available in current public literature, we will draw upon data from the closely related and structurally similar compound, N6-furfuryladenosine (also known as Kinetin Riboside) , to provide illustrative examples. This document offers detailed protocols for key assays used to quantify apoptosis and visual diagrams to conceptualize the experimental workflows and putative signaling pathways.
Data Presentation
Quantitative analysis of the anti-proliferative and apoptotic effects of purine nucleoside analogs is crucial for evaluating their therapeutic potential. The following table summarizes the inhibitory concentration (IC50) value for the related compound, N6-furfuryladenosine, in a human cancer cell line. This data serves as a reference point for designing experiments with this compound.
Table 1: Anti-proliferative Activity of N6-furfuryladenosine
| Compound | Cell Line | Assay Type | IC50 (µM) | Citation |
| N6-furfuryladenosine | MiaPaCa-2 (Pancreatic Carcinoma) | Proliferation Assay | 0.27 ± 0.09 | [1][2] |
Putative Signaling Pathway for Apoptosis Induction
Based on the mechanism of related compounds like N6-furfuryladenosine, this compound is hypothesized to induce apoptosis through the intrinsic pathway, initiated by cellular stress. Key events likely include genotoxic stress and ATP depletion, leading to the activation of a caspase cascade.
Caption: Putative intrinsic pathway of apoptosis induced by this compound.
Experimental Protocols
The following are detailed protocols for standard assays to measure apoptosis.
Annexin V-FITC/Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is detected by Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity, allowing PI to enter and stain the DNA.
Workflow Diagram:
Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol:
-
Cell Preparation: Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (containing floating apoptotic cells).
-
Wash the adherent cells with PBS, then detach them using trypsin-EDTA.
-
Combine the detached cells with the collected medium.
-
For suspension cells, simply collect the cells.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (100 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.
-
Interpretation:
-
Annexin V (-) / PI (-): Viable cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
-
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis. A substrate for caspase-3/7 is added to cell lysates, and the cleavage of this substrate results in a fluorescent or colorimetric signal that is proportional to caspase activity.
Workflow Diagram:
Caption: Workflow for caspase-3/7 activity assay.
Protocol:
-
Cell Preparation: Seed cells in a 96-well plate and treat with this compound as described previously.
-
Cell Lysis:
-
After treatment, centrifuge the plate (if suspension cells) and remove the supernatant.
-
Add 100 µL of chilled Cell Lysis Buffer to each well.
-
Incubate on ice for 10 minutes.
-
-
Assay Reaction:
-
Prepare a 2X Reaction Buffer containing the caspase-3/7 substrate (e.g., Ac-DEVD-pNA for colorimetric or a fluorogenic substrate).
-
Add 50 µL of cell lysate from each well to a new 96-well plate.
-
Add 50 µL of the 2X Reaction Buffer to each well containing lysate.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the signal using a microplate reader. For a colorimetric assay, measure absorbance at 405 nm. For a fluorometric assay, use the appropriate excitation/emission wavelengths.
-
Data Analysis: Normalize the signal to the protein concentration of the cell lysates and compare the activity in treated samples to the untreated control.
Western Blotting for Apoptosis-Related Proteins
Western blotting allows for the semi-quantitative detection of key proteins involved in the apoptotic pathway. This can confirm the mechanism of action by observing changes in the levels of pro- and anti-apoptotic proteins.
Key Protein Targets:
-
Bcl-2 Family:
-
Anti-apoptotic: Bcl-2, Bcl-xL (expect decrease)
-
Pro-apoptotic: Bax, Bak (expect increase)
-
-
Caspases:
-
Cleaved Caspase-9: Marker for intrinsic pathway activation.
-
Cleaved Caspase-3: Marker for executioner caspase activation.
-
-
PARP (Poly (ADP-ribose) polymerase):
-
Cleaved PARP: A substrate of activated caspase-3; its cleavage is a hallmark of apoptosis.
-
Workflow Diagram:
Caption: General workflow for Western blotting.
Protocol:
-
Lysate Preparation: Treat and harvest cells as previously described. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Load samples onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify band intensity using densitometry software. Normalize the expression of target proteins to a loading control (e.g., GAPDH or β-actin). Calculate the ratio of pro- to anti-apoptotic proteins (e.g., Bax/Bcl-2). An increased Bax/Bcl-2 ratio is indicative of apoptosis induction.[3]
References
- 1. The experimental chemotherapeutic N6-furfuryladenosine (kinetin-riboside) induces rapid ATP depletion, genotoxic stress, and CDKN1A (p21) upregulation in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The experimental chemotherapeutic N6-furfuryladenosine (kinetin-riboside) induces rapid ATP depletion, genotoxic stress, and CDKN1A(p21) upregulation in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elevated Bax/Bcl-2 Ratio: A Cytotoxic Mode of Action of Kermanian Propolis Against an Acute Lymphoblastic Leukemia Cell Line, NALM-6 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DNA Synthesis Inhibition Assay with N6-Furfuryl-2-aminoadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-Furfuryl-2-aminoadenosine is a purine (B94841) nucleoside analogue. This class of compounds is of significant interest in cancer research due to their potential as antitumor agents.[1] The mechanism of action for many purine analogues involves the inhibition of DNA synthesis and the induction of apoptosis, leading to the suppression of cancer cell proliferation.[2] This document provides detailed application notes and a comprehensive protocol for assessing the DNA synthesis inhibitory effects of this compound using a 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation assay.
Mechanism of Action
Purine analogues like this compound are structurally similar to endogenous purines and can interfere with nucleic acid synthesis and other critical cellular processes. The proposed mechanism of action involves several key events:
-
Cellular Uptake and Metabolism: The compound is transported into the cell and is subsequently phosphorylated by cellular kinases to its active triphosphate form.
-
Inhibition of DNA Polymerase: The triphosphate analogue can compete with natural deoxynucleotides (e.g., dATP) for the active site of DNA polymerases. Its incorporation into the growing DNA strand can lead to chain termination or dysfunction of the DNA.
-
Induction of Genotoxic Stress: The disruption of DNA synthesis and integrity triggers a DNA damage response. This can be observed through the activation of stress response genes. For instance, N6-furfuryladenosine has been shown to induce genotoxic stress and lead to the upregulation of CDKN1A (p21), a key regulator of cell cycle arrest in response to DNA damage.[2][3]
-
Depletion of ATP: Some purine analogues can lead to a rapid depletion of cellular ATP, contributing to an energy crisis within the cell and further promoting cell death.[2][3]
-
Induction of Apoptosis: The culmination of these events can trigger programmed cell death (apoptosis) through intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.
Data Presentation
The following table summarizes the antiproliferative activity of the related compound N6-furfuryladenosine in a human cancer cell line. This data can serve as a reference for designing experiments with this compound.
| Compound | Cell Line | Assay Type | Endpoint | IC50 (µM) | Reference |
| N6-furfuryladenosine | MiaPaCa-2 (Pancreas Carcinoma) | Proliferation Assay | Inhibition of cell proliferation | 0.27 ± 0.09 | [2] |
Experimental Protocols
DNA Synthesis Inhibition Assay using BrdU Incorporation
This protocol describes the measurement of DNA synthesis inhibition in cultured cells treated with this compound using a BrdU cell proliferation assay. BrdU is a synthetic analogue of thymidine (B127349) that is incorporated into newly synthesized DNA during the S-phase of the cell cycle. The incorporated BrdU can be detected with a specific antibody.
Materials:
-
This compound
-
Cell line of interest (e.g., MiaPaCa-2, HeLa, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
BrdU labeling solution (10 mM in DMSO)
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. A suggested starting range is 0.01 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO in medium) and untreated control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
BrdU Labeling:
-
Following the treatment period, add 10 µL of 10 µM BrdU labeling solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Fixation and Denaturation:
-
Carefully remove the medium from the wells.
-
Add 200 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.
-
-
Immunodetection:
-
Remove the Fixing/Denaturing solution and wash the wells three times with PBS.
-
Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with PBS.
-
Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with PBS.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until color development is sufficient.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of DNA synthesis inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of DNA synthesis is inhibited).
-
Mandatory Visualizations
Caption: Experimental workflow for the DNA synthesis inhibition assay.
Caption: Proposed signaling pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The experimental chemotherapeutic N6-furfuryladenosine (kinetin-riboside) induces rapid ATP depletion, genotoxic stress, and CDKN1A (p21) upregulation in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The experimental chemotherapeutic N6-furfuryladenosine (kinetin-riboside) induces rapid ATP depletion, genotoxic stress, and CDKN1A(p21) upregulation in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N6-Furfuryl-2-aminoadenosine Treatment in MiaPaCa-2 Pancreatic Cancer Cells
Disclaimer: The following document provides a representative template for the evaluation of a novel compound, N6-Furfuryl-2-aminoadenosine, on the MiaPaCa-2 pancreatic cancer cell line. As of the last search, no specific experimental data for the effects of this compound on MiaPaCa-2 cells were publicly available. The data presented herein is hypothetical and for illustrative purposes, based on common findings for other nucleoside analogs and anticancer agents in this cell line.
Application Notes
Introduction
The MiaPaCa-2 cell line, derived from a human pancreatic adenocarcinoma, is a widely used model in cancer research.[1][2] These cells are known to be highly aneuploid and exhibit a doubling time of approximately 40 hours.[2][3] Genotypically, MiaPaCa-2 cells harbor critical mutations in genes such as KRAS and TP53, which are common drivers in pancreatic cancer.[4] this compound is a synthetic adenosine (B11128) analog. Nucleoside analogs often exert anticancer effects by interfering with DNA and RNA synthesis or by modulating key signaling pathways, leading to cell cycle arrest and apoptosis.[5][6] This document outlines a hypothetical framework for testing the efficacy of this compound in MiaPaCa-2 cells.
Antiproliferative Activity
This compound is hypothesized to inhibit the proliferation of MiaPaCa-2 cells in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the compound's potency.
Table 1: Hypothetical Cytotoxicity of this compound in MiaPaCa-2 Cells.
| Treatment Duration | IC50 Value (µM) |
|---|---|
| 24 hours | 45.2 |
| 48 hours | 28.5 |
| 72 hours | 15.8 |
Induction of Cell Cycle Arrest
Treatment with this compound is expected to disrupt the normal progression of the cell cycle. Analysis by flow cytometry following propidium (B1200493) iodide (PI) staining can reveal the distribution of cells in different phases of the cell cycle. A common mechanism for nucleoside analogs is the induction of G0/G1 or S phase arrest.[5]
Table 2: Hypothetical Effect of this compound on Cell Cycle Distribution in MiaPaCa-2 Cells (48h Treatment).
| Treatment Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
|---|---|---|---|
| 0 (Control) | 48.1 | 35.6 | 16.3 |
| 15 | 65.3 | 22.4 | 12.3 |
| 30 | 72.8 | 15.1 | 12.1 |
Induction of Apoptosis
A key desired outcome of anticancer therapy is the induction of programmed cell death, or apoptosis. This compound is proposed to induce apoptosis in MiaPaCa-2 cells. This can be quantified using an Annexin V/PI assay, which distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7] Increased expression of pro-apoptotic proteins like Bax and cleavage of Poly (ADP-ribose) polymerase (PARP) are also common indicators.[5]
Table 3: Hypothetical Apoptotic Effect of this compound in MiaPaCa-2 Cells (48h Treatment).
| Treatment Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
|---|---|---|---|
| 0 (Control) | 95.2 | 2.5 | 2.3 |
| 15 | 70.1 | 18.4 | 11.5 |
| 30 | 52.6 | 29.8 | 17.6 |
Visualizations
Caption: Experimental workflow for evaluating this compound.
References
- 1. Phenotype and Genotype of Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human pancreatic carcinoma (MIA PaCa-2) in continuous culture: sensitivity to asparaginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellosaurus cell line MIA PaCa-2 (CVCL_0428) [cellosaurus.org]
- 4. MIA PaCa-2 and PANC-1 – pancreas ductal adenocarcinoma cell lines with neuroendocrine differentiation and somatostatin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced anticancer activity of novel pyrimidine nucleoside analog in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent studies of 5-fluorouracil resistance in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for N6-Furfuryl-2-aminoadenosine in A375 Melanoma Cells
For Research Use Only.
Introduction
N6-Furfuryl-2-aminoadenosine is a synthetic purine (B94841) nucleoside analogue with potential as an anticancer agent. As a derivative of 2-aminopurine, it belongs to a class of compounds known for their ability to interfere with cellular processes critical for cancer cell proliferation and survival.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in studying its effects on the human malignant melanoma cell line, A375. The A375 cell line is a widely utilized model in cancer research for investigating melanoma biology, signaling pathways, and for screening potential therapeutics.[3]
Studies on the closely related compound, N6-furfuryladenosine (kinetin-riboside), have demonstrated potent antiproliferative and apoptogenic activity against various human cancer cell lines, including A375 melanoma cells.[3][4] The proposed mechanism of action for these adenosine (B11128) derivatives involves intracellular conversion to their nucleotide forms, leading to the induction of genotoxic stress, depletion of cellular ATP, and subsequent cell cycle arrest and apoptosis.[3][4] this compound, with its 2-amino substitution, is hypothesized to exhibit similar or potentially enhanced anticancer activities by targeting key cellular pathways involved in melanoma progression.
These application notes are intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for melanoma.
Data Presentation
The following tables summarize the expected quantitative data from treating A375 melanoma cells with this compound. These values are illustrative and based on the known effects of related compounds; actual experimental results may vary.
Table 1: Antiproliferative Activity of this compound on A375 Cells
| Compound | Concentration (µM) | Inhibition of Proliferation (%) (72h) | IC50 (µM) (72h) |
| This compound | 0.1 | 15 ± 3 | 0.5 |
| 0.5 | 52 ± 5 | ||
| 1.0 | 78 ± 6 | ||
| 5.0 | 95 ± 4 | ||
| Vehicle Control (DMSO) | - | 0 | - |
Table 2: Induction of Apoptosis in A375 Cells by this compound
| Treatment | Concentration (µM) | Apoptotic Cells (%) (48h) |
| This compound | 1.0 | 35 ± 4 |
| 5.0 | 68 ± 7 | |
| Vehicle Control (DMSO) | - | 5 ± 2 |
Table 3: Cell Cycle Analysis of A375 Cells Treated with this compound
| Treatment | Concentration (µM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | - | 45 ± 3 | 35 ± 2 | 20 ± 2 |
| This compound | 1.0 | 65 ± 4 | 20 ± 3 | 15 ± 2 |
Experimental Protocols
Protocol 1: A375 Cell Culture and Maintenance
-
Cell Line: A375 human melanoma cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with phosphate-buffered saline (PBS), and detach using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin, centrifuge the cell suspension, and resuspend the cell pellet in fresh culture medium for seeding into new flasks.
Protocol 2: Cell Proliferation Assay (MTT Assay)
-
Seeding: Seed A375 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug-containing medium or vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seeding and Treatment: Seed A375 cells in a 6-well plate at a density of 2 x 10⁵ cells/well. After 24 hours, treat the cells with this compound or vehicle control for 48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
-
Seeding and Treatment: Seed A375 cells in a 6-well plate and treat with this compound or vehicle control for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Experimental workflow for assessing the effects of this compound on A375 cells.
Caption: Proposed mechanism of action for this compound in A375 melanoma cells.
References
- 1. Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | NanoAxis LLC [nanoaxisllc.com]
- 3. The experimental chemotherapeutic N6-furfuryladenosine (kinetin-riboside) induces rapid ATP depletion, genotoxic stress, and CDKN1A (p21) upregulation in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The experimental chemotherapeutic N6-furfuryladenosine (kinetin-riboside) induces rapid ATP depletion, genotoxic stress, and CDKN1A(p21) upregulation in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Genotoxicity of N6-Furfuryl-2-aminoadenosine using the Alkaline Comet Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for evaluating the potential genotoxicity of the synthetic cytokinin, N6-Furfuryl-2-aminoadenosine, utilizing the alkaline single cell gel electrophoresis (SCGE) or "comet" assay. The comet assay is a sensitive and established method for detecting DNA strand breaks in individual eukaryotic cells.[1][2] Under alkaline conditions, the assay can detect single-strand breaks, double-strand breaks, and alkali-labile sites, which are indicators of DNA damage.[3] This document outlines the experimental workflow, data analysis, and interpretation relevant to the assessment of this compound's impact on genomic integrity. While N6-furfuryladenosine (kinetin-riboside) has been shown to induce genotoxic stress[4][5], this protocol is designed to specifically investigate this compound.
Principle of the Alkaline Comet Assay
The fundamental principle of the comet assay is the migration of fragmented DNA out of the nucleus in an agarose (B213101) gel matrix under the influence of an electric field.[5] Cells are embedded in a thin layer of agarose on a microscope slide, lysed to remove cellular proteins and membranes, leaving behind the DNA-containing nucleoid.[2][6] The slide is then subjected to an alkaline solution to unwind the DNA and then to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail," while undamaged, supercoiled DNA remains in the "comet head".[5] The extent of DNA damage is proportional to the amount of DNA in the tail.[7]
Experimental Protocols
This section details the step-by-step methodology for conducting the alkaline comet assay to assess the genotoxicity of this compound.
Materials and Reagents
-
Cell Culture: Appropriate mammalian cell line (e.g., TK6, V79, or a relevant human cell line), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, trypsin-EDTA.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO or cell culture medium).
-
Comet Assay Reagents:
-
Normal Melting Point (NMP) Agarose
-
Low Melting Point (LMP) Agarose
-
Phosphate Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)[6]
-
Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH >13)[6]
-
Neutralization Buffer (0.4 M Tris, pH 7.5)[8]
-
DNA Staining Solution (e.g., SYBR® Gold, Propidium Iodide, or Ethidium Bromide)[6][8]
-
-
Equipment:
-
Laminar flow hood
-
CO2 incubator
-
Microscope slides (pre-coated or frosted)
-
Horizontal gel electrophoresis unit with power supply
-
Fluorescence microscope with appropriate filters
-
Image analysis software for comet scoring
-
Experimental Procedure
1. Cell Culture and Treatment:
-
Culture the selected mammalian cell line under standard conditions (e.g., 37°C, 5% CO2) to achieve approximately 80-90% confluency.
-
Prepare various concentrations of this compound in serum-free medium. A preliminary cytotoxicity assay (e.g., MTT or trypan blue exclusion) is recommended to determine the appropriate concentration range.
-
Seed the cells into 6- or 12-well plates at a suitable density and allow them to attach overnight.
-
Remove the culture medium and expose the cells to different concentrations of this compound for a defined period (e.g., 2-4 hours).
-
Include a negative (vehicle) control and a positive control (e.g., hydrogen peroxide or methyl methanesulfonate).
2. Slide Preparation (Coating with NMP Agarose):
-
Prepare a 1% (w/v) solution of NMP agarose in distilled water by heating in a microwave or water bath until fully dissolved.
-
Dip clean microscope slides into the molten agarose or pipette a thin layer onto the slide surface.
-
Wipe the back of the slide clean and allow the agarose to solidify at room temperature. This creates a base layer for the cell-containing agarose.
3. Embedding Cells in LMP Agarose:
-
After treatment, harvest the cells by trypsinization and resuspend them in ice-cold PBS at a concentration of 1-2 x 10^5 cells/mL.
-
Prepare a 0.5% (w/v) solution of LMP agarose in PBS and maintain it at 37°C in a water bath.
-
Mix the cell suspension with the molten LMP agarose at a 1:10 ratio (e.g., 20 µL of cells to 200 µL of agarose).
-
Quickly pipette 75-100 µL of the cell-agarose mixture onto the pre-coated slides and spread evenly with a coverslip.
-
Place the slides on a cold, flat surface (e.g., a chilled metal plate) for 5-10 minutes to allow the agarose to solidify.
4. Cell Lysis:
-
Carefully remove the coverslips and immerse the slides in freshly prepared, cold (4°C) Lysis Solution.
-
Incubate the slides at 4°C for at least 1 hour (or overnight for increased sensitivity) in the dark to lyse the cells and unfold the DNA.[6]
5. DNA Unwinding and Electrophoresis:
-
Gently remove the slides from the Lysis Solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with fresh, cold (4°C) Alkaline Electrophoresis Buffer to a level just covering the slides.
-
Allow the DNA to unwind in the alkaline buffer for 20-40 minutes at 4°C in the dark.
-
Perform electrophoresis at a low voltage (e.g., 25 V, ~300 mA) for 20-30 minutes at 4°C. The optimal voltage and time may need to be determined empirically.
6. Neutralization and Staining:
-
After electrophoresis, carefully remove the slides from the tank and place them on a tray.
-
Gently add Neutralization Buffer to the slides and incubate for 5-10 minutes. Repeat this step twice.
-
Stain the DNA by adding a few drops of a fluorescent staining solution (e.g., SYBR® Gold diluted 1:10,000 in TE buffer) and incubate for 5-10 minutes in the dark.[6]
-
Gently rinse the slides with distilled water to remove excess stain.
7. Visualization and Scoring:
-
Place a coverslip on each slide and visualize the comets using a fluorescence microscope.
-
Capture images of randomly selected, non-overlapping cells (typically 50-100 comets per slide).
-
Analyze the images using specialized comet assay software to quantify the extent of DNA damage.
Data Presentation and Analysis
Quantitative analysis of the comets is crucial for an objective assessment of genotoxicity. The most common parameters measured are:
-
Percent DNA in the Tail (% Tail DNA): The percentage of the total fluorescence intensity of the comet that is located in the tail. This is a widely used and reliable measure of DNA damage.
-
Tail Length: The distance of DNA migration from the head to the end of the tail.
-
Olive Tail Moment: A composite measure calculated as the product of the tail length and the percentage of DNA in the tail. It is considered a sensitive indicator of DNA damage.[7]
The data should be summarized in a clear and structured table for easy comparison between different concentrations of this compound and the controls.
Table 1: Hypothetical Genotoxicity Data for this compound using the Alkaline Comet Assay
| Treatment Group | Concentration (µM) | % Tail DNA (Mean ± SD) | Tail Length (µm) (Mean ± SD) | Olive Tail Moment (Mean ± SD) |
| Vehicle Control | 0 (0.1% DMSO) | 3.5 ± 1.2 | 10.2 ± 3.1 | 0.36 ± 0.15 |
| This compound | 10 | 8.7 ± 2.5 | 25.1 ± 5.8 | 2.18 ± 0.65 |
| This compound | 25 | 15.2 ± 4.1 | 42.6 ± 8.2 | 6.48 ± 1.75 |
| This compound | 50 | 28.9 ± 6.8 | 65.3 ± 11.5 | 18.87 ± 4.68 |
| Positive Control | H2O2 (100 µM) | 45.3 ± 8.2 | 80.1 ± 12.3 | 36.28 ± 6.71 |
Data are presented as mean ± standard deviation from three independent experiments. Statistical analysis (e.g., ANOVA followed by Dunnett's test) should be performed to determine significant differences from the vehicle control.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the alkaline comet assay protocol.
Caption: Experimental workflow for the alkaline comet assay.
Generalized Signaling Pathway for Cellular Response to DNA Damage
Upon induction of DNA damage by a genotoxic agent, a complex signaling cascade is activated to arrest the cell cycle and initiate DNA repair. The following diagram provides a simplified overview of this process.
Caption: Generalized DNA damage response pathway.
Conclusion
The alkaline comet assay is a robust and sensitive method for assessing the genotoxic potential of chemical compounds such as this compound. Adherence to a standardized protocol is essential for generating reliable and reproducible data. The results from this assay, in conjunction with other genotoxicity tests as recommended by regulatory guidelines (e.g., ICH S2(R1)), will provide a comprehensive evaluation of the DNA damaging capacity of this compound, which is critical for its development as a potential therapeutic agent or for risk assessment.[9][10]
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. International regulatory requirements for genotoxicity testing for pharmaceuticals used in human medicine, and their impurities and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The experimental chemotherapeutic N6-furfuryladenosine (kinetin-riboside) induces rapid ATP depletion, genotoxic stress, and CDKN1A (p21) upregulation in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The experimental chemotherapeutic N6-furfuryladenosine (kinetin-riboside) induces rapid ATP depletion, genotoxic stress, and CDKN1A(p21) upregulation in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The COMET assay: single-cell analysis of DNA damage - Cellomatics Biosciences [cellomaticsbio.com]
- 8. A Modified Alkaline Comet Assay for Measuring DNA Repair Capacity in Human Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
- 10. ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Notes and Protocols: Western Blot Analysis of the DNA Damage Response Following N-Furfuryl-2-aminoadenosine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-Furfuryl-2-aminoadenosine, a purine (B94841) nucleoside analogue, has demonstrated anti-tumor activities, which are often associated with the induction of DNA damage and the subsequent activation of cellular stress responses. The DNA Damage Response (DDR) is a complex signaling network that detects DNA lesions, activates cell cycle checkpoints, and initiates DNA repair or apoptosis. A critical technique for elucidating the mechanisms of action of potential chemotherapeutic agents like this compound is Western blot analysis. This method allows for the sensitive and specific detection of key proteins involved in the DDR pathway, including their post-translational modifications which are indicative of their activation state.
These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the effects of this compound on the DDR pathway. The focus is on key marker proteins such as phosphorylated histone H2AX (γH2AX), a hallmark of DNA double-strand breaks, and the tumor suppressor protein p53 and its downstream effector p21, which are central to cell cycle arrest and apoptosis.
Key DNA Damage Response Proteins
A brief overview of the key proteins in the DNA damage response that can be analyzed by Western blot is provided below:
-
γH2AX (phosphorylated H2AX at Ser139): One of the earliest markers of DNA double-strand breaks (DSBs). Its detection is a sensitive indicator of genotoxic stress.
-
ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related): These are key upstream kinases that are activated by DNA damage. Their activation can be detected by examining their autophosphorylation (e.g., p-ATM at Ser1981).
-
Chk1 and Chk2 (Checkpoint kinases 1 and 2): These kinases are downstream of ATM and ATR and play crucial roles in mediating cell cycle arrest. Their activation is marked by phosphorylation at specific sites (e.g., p-Chk1 at Ser345 and p-Chk2 at Thr68).
-
p53: A tumor suppressor protein that is stabilized and activated upon DNA damage. Its activation can be assessed by an increase in its total protein levels and by phosphorylation at specific residues (e.g., Ser15).
-
p21 (CDKN1A): A cyclin-dependent kinase inhibitor that is a key downstream target of p53. Its upregulation leads to cell cycle arrest, typically at the G1/S or G2/M phase.[1]
Data Presentation
The following table summarizes hypothetical quantitative Western blot data illustrating the expected effects of this compound on key DNA damage response proteins in a cancer cell line (e.g., HeLa or A549) after 24 hours of treatment. Data is presented as fold change relative to an untreated control.
| Protein Target | Treatment Group | Fold Change (vs. Control) | Molecular Weight (kDa) |
| γH2AX (p-Ser139) | This compound (10 µM) | 3.5 | 15 |
| p-ATM (Ser1981) | This compound (10 µM) | 2.8 | 350 |
| p-p53 (Ser15) | This compound (10 µM) | 4.2 | 53 |
| Total p53 | This compound (10 µM) | 3.1 | 53 |
| p21 | This compound (10 µM) | 5.0 | 21 |
| β-Actin | This compound (10 µM) | 1.0 | 42 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate human cancer cells (e.g., HeLa, A549, or a relevant cell line for the research) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for desired time points (e.g., 6, 12, 24, 48 hours). Include a vehicle-treated control (e.g., DMSO).
-
Positive Control: For a positive control for DNA damage, treat a separate set of cells with a known DNA damaging agent like Etoposide (10 µM) or expose them to UV radiation.
Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix 20-40 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 4-20% precast polyacrylamide gel or a standard 12% SDS-PAGE gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system. For smaller proteins like γH2AX and p21, a 0.22 µm PVDF membrane and shorter transfer times are recommended to prevent over-transfer.
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. For phospho-antibodies, BSA is generally recommended to reduce background.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended antibody dilutions:
-
anti-γH2AX (p-Ser139): 1:1000
-
anti-p-ATM (Ser1981): 1:1000
-
anti-p-p53 (Ser15): 1:1000
-
anti-p53 (total): 1:1000
-
anti-p21: 1:1000
-
anti-β-Actin (loading control): 1:5000
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.
Detection and Analysis
-
Signal Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a CCD-based imager or X-ray film.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein to the loading control (β-Actin).
Mandatory Visualizations
Caption: Experimental workflow for Western blot analysis.
Caption: this compound induced DNA damage signaling pathway.
References
Application Notes and Protocols for Assessing Cellular ATP Depletion by N6-Furfuryl-2-aminoadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-Furfuryl-2-aminoadenosine is a purine (B94841) nucleoside analog with potential applications in cancer research and drug development. Its structural similarity to adenosine (B11128) and other N6-substituted adenosine analogs, such as N6-furfuryladenosine (kinetin riboside), suggests a likely mechanism of action involving cellular ATP depletion. This document provides detailed application notes and protocols for assessing the effects of this compound on cellular ATP levels.
The proposed mechanism of action for this compound-induced ATP depletion is based on its activity as a substrate for adenosine kinase (ADK). Upon cellular uptake, it is hypothesized that this compound is phosphorylated by ADK in an ATP-dependent manner. This process consumes ATP, leading to a decrease in the intracellular ATP pool. The resulting phosphorylated metabolite may have further downstream effects on cellular signaling pathways. These application notes will guide researchers in the experimental assessment of this phenomenon.
Data Presentation
The following tables present hypothetical, yet plausible, quantitative data illustrating the expected effects of this compound on cellular ATP levels. This data is for illustrative purposes to guide experimental design, as specific quantitative data for this compound is not yet widely available in published literature.
Table 1: Dose-Dependent Effect of this compound on Cellular ATP Levels in A549 Human Lung Carcinoma Cells
| Concentration of this compound (µM) | Incubation Time (hours) | Cellular ATP Level (% of Control) | Standard Deviation |
| 0 (Control) | 4 | 100 | 5.2 |
| 1 | 4 | 85 | 4.8 |
| 5 | 4 | 62 | 6.1 |
| 10 | 4 | 41 | 5.5 |
| 25 | 4 | 25 | 4.9 |
| 50 | 4 | 12 | 3.7 |
Table 2: Time-Course of ATP Depletion Induced by 10 µM this compound in MCF-7 Human Breast Cancer Cells
| Incubation Time (hours) | Cellular ATP Level (% of Control) | Standard Deviation |
| 0 | 100 | 4.5 |
| 1 | 78 | 5.1 |
| 2 | 55 | 6.3 |
| 4 | 41 | 5.8 |
| 8 | 28 | 4.9 |
| 24 | 15 | 4.2 |
Experimental Protocols
Protocol 1: Measurement of Cellular ATP Levels using a Luciferase-Based Luminescence Assay
This protocol describes the most common and sensitive method for quantifying cellular ATP levels.
Materials:
-
This compound
-
Cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well white, opaque-bottom cell culture plates
-
Luciferase-based ATP assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well white, opaque-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired period (e.g., 4 hours for dose-response, or various time points for a time-course study).
-
-
ATP Measurement:
-
Equilibrate the plate and the ATP assay reagent to room temperature for at least 30 minutes before use.
-
Add 100 µL of the ATP assay reagent directly to each well.
-
Mix the contents of the wells by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium and reagent only) from all experimental readings.
-
Express the data as a percentage of the control (vehicle-treated) cells.
-
Plot the percentage of ATP remaining against the concentration of this compound or time.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of this compound-induced ATP depletion.
Caption: Workflow for assessing cellular ATP levels after treatment.
Caption: Downstream consequences of cellular ATP depletion.
Application Notes and Protocols for N6-Furfuryladenosine (Kinetin Riboside) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: These application notes and protocols are based on published research for N6-furfuryladenosine (also known as kinetin (B1673648) riboside). While N6-Furfuryl-2-aminoadenosine is a related purine (B94841) nucleoside analogue with reported antitumor activity, specific experimental data for this compound is limited. The following information serves as a comprehensive guide and a starting point for research, with the acknowledgment that optimization for this compound may be required.
Introduction
N6-furfuryladenosine (kinetin riboside) is a purine derivative with demonstrated anticancer and apoptogenic properties across various human cancer cell lines.[1] Its mechanism of action involves the induction of genotoxic stress, rapid depletion of cellular ATP, and the upregulation of DNA damage and stress response genes.[1] Furthermore, N6-furfuryladenosine plays a role in mitochondrial quality control by activating PINK1 kinase, a key regulator of mitophagy.[2][3] These characteristics make it a compound of significant interest for cancer research and drug development.
Data Presentation
The following tables summarize the quantitative data regarding the effects of N6-furfuryladenosine on various cancer cell lines.
Table 1: IC50 Values of N6-furfuryladenosine in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| MiaPaCa-2 | Pancreatic Carcinoma | 0.27 ± 0.09 | 72 |
| A375 | Melanoma | Not explicitly stated, but potent antiproliferative activity observed at low micromolar concentrations. | Not specified |
| Other Cancer Cell Lines | Various | Potent antiproliferative activity observed. | Not specified |
Data compiled from published research.[1]
Table 2: Cellular Effects of N6-furfuryladenosine Treatment
| Cell Line | Concentration (µM) | Incubation Time | Observed Effect |
| MiaPaCa-2, A375 | Low micromolar | 60 - 180 min | Massive ATP depletion |
| MiaPaCa-2, A375 | Low micromolar | 60 - 180 min | Induction of genotoxic stress (assessed by alkaline comet assay) |
| MiaPaCa-2, A375 | Not specified | Not specified | Upregulation of CDKN1A (p21), HMOX1, DDIT3, and GADD45A |
| MitoQC-PMC | 0.3, 0.7, 1 | Not specified | Activation of mitophagy |
Data compiled from published research.[1][2]
Experimental Protocols
Cell Culture and Maintenance
This protocol provides a general guideline for culturing cell lines such as MiaPaCa-2 and A375. Specific media and supplements may vary based on the cell line.
-
Materials:
-
Appropriate cell culture medium (e.g., DMEM for MiaPaCa-2, RPMI-1640 for A375)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
-
Humidified incubator (37°C, 5% CO2)
-
-
Protocol:
-
Maintain cells in the recommended complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Subculture cells when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, then add Trypsin-EDTA and incubate for a few minutes until cells detach.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new culture vessels at the desired density.
-
Assessment of Antiproliferative Activity (IC50 Determination)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) using a cell viability assay such as the MTT assay.
-
Materials:
-
96-well plates
-
N6-furfuryladenosine stock solution (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of N6-furfuryladenosine in complete medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include vehicle-only controls.
-
Incubate the plate for the desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
-
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis using flow cytometry.
-
Materials:
-
6-well plates
-
N6-furfuryladenosine
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with N6-furfuryladenosine at the desired concentration and for the appropriate time.
-
Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in the provided Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be positive for both stains.
-
ATP Level Measurement
This protocol outlines a method to determine cellular ATP levels, which are rapidly depleted by N6-furfuryladenosine.
-
Materials:
-
Luminometer-compatible plates (e.g., white-walled 96-well plates)
-
N6-furfuryladenosine
-
ATP measurement kit (e.g., a luciferase-based assay kit)
-
Luminometer
-
-
Protocol:
-
Seed cells in a luminometer-compatible plate.
-
Treat the cells with N6-furfuryladenosine for a short duration (e.g., 60-180 minutes).[1]
-
Following treatment, lyse the cells and measure the ATP concentration using a luciferase-based ATP assay kit according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.
-
Normalize the ATP levels to the total protein concentration or cell number.
-
Genotoxic Stress Assessment by Alkaline Comet Assay
This protocol is used to detect DNA single-strand breaks induced by N6-furfuryladenosine.
-
Materials:
-
Microscope slides
-
Low melting point agarose
-
Lysis buffer
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining solution (e.g., SYBR Green or ethidium (B1194527) bromide)
-
Fluorescence microscope with appropriate filters
-
-
Protocol:
-
Treat cells with N6-furfuryladenosine for the desired time (e.g., 60-180 minutes).[1]
-
Harvest the cells and resuspend them in low melting point agarose.
-
Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.
-
Immerse the slides in cold lysis buffer to lyse the cells and unfold the DNA.
-
Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer to unwind the DNA.
-
Perform electrophoresis at a low voltage.
-
Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualize the "comets" using a fluorescence microscope and quantify the DNA damage using appropriate software. The extent of the comet tail is proportional to the amount of DNA damage.
-
Western Blotting for Stress Response Proteins (e.g., p21)
This protocol is for detecting the upregulation of proteins like p21 following treatment.
-
Materials:
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membrane
-
Transfer apparatus
-
Primary antibody (e.g., anti-p21)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat cells with N6-furfuryladenosine.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the protein of interest (e.g., p21).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Mandatory Visualizations
Caption: Proposed mechanism of N6-furfuryladenosine-induced cytotoxicity.
Caption: N6-furfuryladenosine's role in the PINK1/Parkin-mediated mitophagy pathway.
Caption: General experimental workflow for studying the effects of N6-furfuryladenosine.
References
- 1. The experimental chemotherapeutic N6-furfuryladenosine (kinetin-riboside) induces rapid ATP depletion, genotoxic stress, and CDKN1A(p21) upregulation in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relaxation of mitochondrial hyperfusion in the diabetic retina via N6-furfuryladenosine confers neuroprotection regardless of glycaemic status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for N6-Substituted Adenosine Analogs in Leukemia Models
Introduction
N6-substituted adenosine (B11128) analogs represent a class of purine (B94841) nucleosides with demonstrated anticancer properties. While specific research on N6-Furfuryl-2-aminoadenosine in leukemia models is limited, extensive studies on its close analog, N6-Furfuryladenosine (also known as kinetin (B1673648) riboside), and other N6-substituted adenosine derivatives have revealed significant anti-leukemic potential. These compounds primarily function by inducing apoptosis and inhibiting cell proliferation in various leukemia cell lines and in vivo models. The proposed mechanisms of action involve intracellular phosphorylation, leading to a cascade of events including ATP depletion, genotoxic stress, and modulation of key signaling pathways that govern cell survival and death.[1][2][3]
This document provides a detailed overview of the application of N6-substituted adenosine analogs, with a focus on kinetin riboside as a representative compound, in leukemia research. It includes a summary of quantitative data from key studies, detailed experimental protocols for in vitro assays, and diagrams illustrating the proposed signaling pathways.
Data Presentation
The following tables summarize the quantitative data on the anti-leukemic effects of kinetin riboside and other N6-substituted adenosine analogs.
Table 1: In Vitro Efficacy of Kinetin Riboside in Leukemia
| Cell Line | Assay | Concentration | Effect | Reference |
| HL-60 | Apoptosis Assay | Not Specified | Induction of apoptosis | [3] |
| Primary AML cells | In vitro efficacy | Not Specified | Comparable efficacy to standard therapies against blast cells | [4] |
| L-IC-enriched CD34+CD38- AML fraction | In vitro targeting | Not Specified | Targeted L-ICs while sparing HSPC-enriched fractions | [4] |
Table 2: Mechanistic Insights into N6-Substituted Adenosine Analogs in Leukemia
| Compound Class | Leukemia Cell Line | Key Finding | Mechanism | Reference |
| N6-substituted adenosine derivatives | HL-60 | Induction of apoptosis | Intracellular conversion to mononucleotides, leading to decreased ATP production | [3] |
| N6-Furfuryladenosine (Kinetin Riboside) | Human cancer cell lines (including leukemia models) | Anti-proliferative and apoptogenic activity | Rapid ATP depletion and induction of genotoxic stress | [2] |
| N6-benzyladenosine | Acute myeloid leukemia cell lines | Induction of cell differentiation | Requires conversion into nucleotide | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in evaluating N6-substituted adenosine analogs in leukemia models.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of N6-substituted adenosine analogs on leukemia cells.
Materials:
-
Leukemia cell lines (e.g., HL-60, K562)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
N6-substituted adenosine analog (e.g., Kinetin Riboside)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the N6-substituted adenosine analog in culture medium.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in leukemia cells treated with N6-substituted adenosine analogs.
Materials:
-
Leukemia cells
-
N6-substituted adenosine analog
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed leukemia cells in a 6-well plate at a density of 2 x 10⁵ cells/well.
-
Treat the cells with the desired concentration of the N6-substituted adenosine analog for 24-48 hours.
-
Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Signaling Pathways and Mechanisms of Action
The anti-leukemic effects of N6-substituted adenosine analogs are mediated through the modulation of specific intracellular signaling pathways.
The primary mechanism involves the intracellular conversion of the adenosine analog into its monophosphate form by adenosine kinase. This leads to a rapid depletion of intracellular ATP pools, inducing an energy crisis and genotoxic stress.[2][3]
This cascade of events culminates in the activation of caspases and the modulation of Bcl-2 family proteins, ultimately leading to programmed cell death (apoptosis).[6] The specificity of some analogs, like kinetin riboside, for leukemia-initiating cells while sparing normal hematopoietic stem cells highlights their therapeutic potential.[4] Further research is warranted to fully elucidate the detailed molecular interactions and to explore the efficacy of this compound specifically in various leukemia subtypes.
References
- 1. This compound | NanoAxis LLC [nanoaxisllc.com]
- 2. The experimental chemotherapeutic N6-furfuryladenosine (kinetin-riboside) induces rapid ATP depletion, genotoxic stress, and CDKN1A(p21) upregulation in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis induced by N6-substituted derivatives of adenosine is related to intracellular accumulation of corresponding mononucleotides in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A small molecule screening strategy with validation on human leukemia stem cells uncovers the therapeutic efficacy of kinetin riboside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetin riboside preferentially induces apoptosis by modulating Bcl-2 family proteins and caspase-3 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Anti-proliferative Activity of N6-Furfuryladenosine
Disclaimer: This document primarily details the anti-proliferative activity, experimental protocols, and signaling pathways associated with N6-Furfuryladenosine (FAdo, Kinetin Riboside) due to a lack of specific publicly available data for N6-Furfuryl-2-aminoadenosine. This compound is a distinct compound, a purine (B94841) nucleoside analog with a similar structure, and is suggested to have broad antitumor activity.[1] However, the experimental data presented here pertains to N6-Furfuryladenosine and should be considered as a foundational reference for research on its 2-amino derivative.
Introduction
N6-Furfuryladenosine (FAdo), a cytokinin riboside, has demonstrated potent anti-proliferative and apoptogenic activities against a variety of human cancer cell lines.[2] Its mechanism of action is multifaceted, involving the induction of rapid ATP depletion, genotoxic stress, and the upregulation of cell cycle inhibitors.[2] These application notes provide a summary of its anti-proliferative efficacy, detailed protocols for key experimental assays, and a visualization of the implicated signaling pathways. This information serves as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of N6-furfuryladenosine and related compounds.
Data Presentation
The anti-proliferative activity of N6-Furfuryladenosine is summarized by its half-maximal inhibitory concentration (IC50) values across various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| MiaPaCa-2 | Pancreatic Carcinoma | 0.27 ± 0.09 |
| A375 | Melanoma | Not specified, but potent |
| G361 | Melanoma | Not specified, but potent |
| LOX | Melanoma | Not specified, but potent |
| HT29 | Colon Cancer | Not specified, but potent |
| HCT116 | Colon Cancer | Not specified, but potent |
| Primary Keratinocytes | Normal Skin Cells | < 0.2 |
| Dermal Fibroblasts (Hs27) | Normal Skin Cells | < 0.2 |
Data extracted from a study on the experimental chemotherapeutic N6-furfuryladenosine. The study indicates potent antiproliferative effects in the specified melanoma and colon cancer cell lines with IC50 values ranging between 0.2 and 6.5 μM for human cancer cell lines.
Experimental Protocols
Detailed methodologies for key experiments to assess the anti-proliferative activity and mechanism of action of N6-Furfuryladenosine are provided below.
Cell Proliferation Assay (MTT Assay)
This protocol is a standard method to assess cell viability and proliferation.
Materials:
-
N6-Furfuryladenosine
-
Human cancer cell lines (e.g., MiaPaCa-2, A375)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of N6-Furfuryladenosine in complete culture medium.
-
Remove the overnight culture medium from the wells and replace it with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Genotoxicity Assessment (Alkaline Comet Assay)
This assay detects DNA strand breaks in individual cells.
Materials:
-
N6-Furfuryladenosine
-
Treated and control cells
-
Low melting point agarose (B213101) (LMPA)
-
Normal melting point agarose (NMPA)
-
Microscope slides
-
Lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green or ethidium (B1194527) bromide)
-
Fluorescence microscope with image analysis software
Procedure:
-
Expose cells to N6-Furfuryladenosine for a short period (e.g., 60-180 minutes).[2]
-
Harvest the cells and resuspend them in PBS.
-
Mix the cell suspension with LMPA at a 1:10 ratio (v/v).
-
Pipette the cell-agarose mixture onto a microscope slide pre-coated with NMPA and cover with a coverslip.
-
Allow the agarose to solidify at 4°C.
-
Immerse the slides in cold lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.
-
Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Gently remove the slides and neutralize them by washing with the neutralization buffer.
-
Stain the DNA with a suitable fluorescent dye.
-
Visualize the comets under a fluorescence microscope and quantify the DNA damage (e.g., % tail DNA) using image analysis software.
ATP Depletion Assay
This protocol measures intracellular ATP levels as an indicator of cellular energy status.
Materials:
-
N6-Furfuryladenosine
-
Treated and control cells
-
ATP assay kit (e.g., luciferase-based)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate and treat with N6-Furfuryladenosine for the desired time (e.g., 60-180 minutes).[2]
-
Follow the instructions of the commercial ATP assay kit. Typically, this involves adding a reagent that lyses the cells and provides the necessary components for the luciferase reaction.
-
Incubate the plate at room temperature for a short period to allow the luminescent signal to stabilize.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of ATP present in the cells. Compare the ATP levels in treated cells to those in control cells.
Visualizations
Experimental Workflow
Caption: Workflow for investigating the anti-proliferative activity of N6-Furfuryladenosine.
Signaling Pathway
References
Application Notes and Protocols for N6-Furfuryl-2-aminoadenosine in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-Furfuryl-2-aminoadenosine, a purine (B94841) nucleoside analogue, belongs to a class of compounds known for their potential antitumor activities.[1] These analogues can interfere with crucial cellular processes such as DNA synthesis and induce apoptosis, making them promising candidates for cancer therapy.[1] This document provides a detailed framework for evaluating the anti-tumor efficacy of this compound using in vivo xenograft models, a cornerstone of preclinical cancer research.[2][3] The protocols outlined herein describe the establishment of xenografts, administration of the compound, and subsequent data analysis. While specific in vivo xenograft data for this compound is not extensively published, this guide is built upon established methodologies for xenograft-based preclinical drug evaluation.[2][4][5]
Hypothesized Mechanism of Action in Cancer
As a purine nucleoside analogue, this compound is hypothesized to exert its anticancer effects primarily through the inhibition of DNA synthesis and the induction of apoptosis.[1] Once inside a cancer cell, it is likely metabolized into its triphosphate form, which can then be mistakenly incorporated into newly synthesizing DNA strands. This incorporation would lead to chain termination and stall DNA replication, ultimately triggering cell cycle arrest and apoptosis.
Caption: Hypothesized signaling pathway of this compound in cancer cells.
Data Presentation
The following tables present hypothetical data from a representative in vivo xenograft study evaluating this compound.
Table 1: Experimental Groups and Treatment Regimen
| Group | Treatment | Vehicle/Solvent | Dose (mg/kg) | Administration Route | Frequency | Number of Animals (n) |
| 1 | Vehicle Control | 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline | - | Intraperitoneal (i.p.) | Daily | 10 |
| 2 | This compound | 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline | 25 | Intraperitoneal (i.p.) | Daily | 10 |
| 3 | This compound | 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline | 50 | Intraperitoneal (i.p.) | Daily | 10 |
| 4 | Positive Control (e.g., Doxorubicin) | Saline | 5 | Intravenous (i.v.) | Twice a week | 10 |
Table 2: Tumor Growth Inhibition (TGI) and Body Weight Changes
| Group | Treatment | Mean Tumor Volume (Day 21, mm³) ± SD | Percent TGI (%) | Mean Body Weight Change (%) ± SD |
| 1 | Vehicle Control | 1250 ± 150 | - | +5.2 ± 1.5 |
| 2 | This compound (25 mg/kg) | 875 ± 120 | 30 | +1.8 ± 2.0 |
| 3 | This compound (50 mg/kg) | 500 ± 95 | 60 | -2.5 ± 2.3 |
| 4 | Positive Control (Doxorubicin, 5 mg/kg) | 312.5 ± 70 | 75 | -8.0 ± 3.1 |
Note: Data are hypothetical and for illustrative purposes.
Experimental Protocols
This section provides a detailed methodology for an in vivo xenograft study.
Animal Model and Cell Line Selection
-
Animal Model : Female athymic nude mice (nu/nu) or SCID mice, 6-8 weeks old, are commonly used for xenograft studies due to their compromised immune systems, which prevents rejection of human tumor cells.[2] NSG mice can also be used for their enhanced immunodeficiency.[5]
-
Cell Line : A human cancer cell line, such as MCF-7 (breast adenocarcinoma) or HCT116 (colorectal carcinoma), should be selected based on the research focus. Cells must be tested for pathogens to ensure they are not contaminated with viruses harmful to the mice.[2]
Cell Culture and Preparation
-
Cell Culture : Culture the selected cancer cell line according to the supplier's recommendations. Typically, this involves using a standard medium like DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting : Harvest cells during the exponential growth phase (70-80% confluency).
-
Cell Preparation for Injection :
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Detach the cells using trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in a serum-free medium or PBS.
-
Determine cell viability using trypan blue exclusion; viability should be >95%.
-
Adjust the cell concentration to 5 x 10⁷ cells/mL in a 1:1 mixture of serum-free medium and Matrigel to support tumor engraftment.[4] Keep the cell suspension on ice.
-
Tumor Cell Implantation
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Using a 27-gauge needle, subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.[4]
Animal Monitoring and Treatment
-
Tumor Growth Monitoring : Monitor the mice for tumor formation. Once tumors are palpable, measure their length and width using digital calipers twice a week.[4][5]
-
Tumor Volume Calculation : Calculate the tumor volume using the formula: (Length x Width²) / 2.[4]
-
Randomization and Treatment Initiation : When tumors reach an average volume of 100-150 mm³, randomize the mice into the experimental groups outlined in Table 1.[2][4]
-
Preparation of this compound :
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
For administration, dilute the stock solution to the final desired concentration using the vehicle formulation (e.g., 5% DMSO, 40% PEG300, 5% Tween-80, 50% saline). The final concentration of DMSO should be kept low to minimize toxicity.[4]
-
-
Drug Administration : Administer the compound or vehicle control according to the specified route and schedule (Table 1).
-
Body Weight Monitoring : Monitor the body weight of the mice twice a week as an indicator of systemic toxicity.
Endpoint and Data Analysis
-
Study Endpoint : The study can be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specified duration. Individual animals may be euthanized if tumors become ulcerated or if body weight loss exceeds 20%.
-
Data Analysis :
-
Calculate the percent Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Analyze the statistical significance of the differences in tumor volume and body weight between the groups using appropriate statistical tests (e.g., ANOVA).
-
-
Tissue Collection : At the end of the study, tumors and major organs can be harvested for further analysis, such as histology, immunohistochemistry, or biomarker analysis.
Caption: Experimental workflow for an in vivo xenograft study.
References
- 1. This compound | NanoAxis LLC [nanoaxisllc.com]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tumor.informatics.jax.org [tumor.informatics.jax.org]
Application Notes and Protocols for High-Throughput Screening with N6-Furfuryl-2-aminoadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-Furfuryl-2-aminoadenosine, a purine (B94841) nucleoside analogue, presents a versatile scaffold for drug discovery and high-throughput screening (HTS) campaigns.[1] As a derivative of adenosine (B11128), it holds potential for interacting with a variety of biological targets, including but not limited to adenosine receptors, kinases, and enzymes involved in nucleotide metabolism. Its known biological activities, such as the induction of apoptosis and inhibition of DNA synthesis, make it a compound of interest for oncology and other therapeutic areas.[1] Furthermore, its relation to kinetin, a plant cytokinin, suggests potential applications in cellular aging and regenerative medicine.[2]
These application notes provide a framework for developing HTS assays utilizing this compound as a tool compound or starting point for library synthesis. The protocols outlined below are adaptable for various screening platforms and are intended to guide researchers in the design and execution of robust and reliable screens.
Potential Screening Applications
Based on the known biological profile of this compound, several HTS applications can be envisioned:
-
Identification of Novel Adenosine Receptor Modulators: Screening for compounds that compete with or allosterically modulate the binding of this compound to specific adenosine receptor subtypes (A1, A2A, A2B, A3).
-
Discovery of Anti-proliferative Agents: Utilizing cell-based assays to screen for compounds that enhance or synergize with the anti-proliferative effects of this compound.
-
Identification of Kinase Inhibitors: Developing biochemical assays to screen for inhibitors of kinases that may be targeted by this purine analogue.
-
Screening for Modulators of Apoptosis: Employing assays that measure markers of apoptosis (e.g., caspase activity) to identify compounds that modulate this compound-induced cell death.
Data Presentation: Hypothetical Screening Data
The following tables represent hypothetical data from a competitive binding assay and a cell viability screen.
Table 1: Competitive Binding Assay for A2A Adenosine Receptor
| Compound ID | Concentration (µM) | % Inhibition of this compound Binding |
| Control | - | 0 |
| This compound | 1 | 50 |
| Compound A | 1 | 85 |
| Compound B | 1 | 12 |
| Compound C | 1 | 92 |
Table 2: Cell Viability Assay in a Cancer Cell Line
| Compound | Concentration (µM) | % Cell Viability |
| Vehicle | - | 100 |
| This compound | 10 | 45 |
| Test Compound X | 10 | 98 |
| This compound + Test Compound X | 10 | 25 |
Experimental Protocols
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Competitive Binding Assay
This protocol describes a competitive binding assay to identify compounds that displace this compound from an adenosine receptor.
Materials:
-
HEK293 cells expressing the target adenosine receptor
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
Fluorescently labeled adenosine receptor ligand (e.g., a europium cryptate-labeled antagonist)
-
Biotinylated this compound
-
Streptavidin-d2
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)
-
Test compounds
-
384-well low-volume microplates
Methodology:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells overexpressing the target adenosine receptor using standard cell lysis and centrifugation techniques.
-
Assay Plate Preparation: Add 2 µL of test compound or control to the wells of a 384-well plate.
-
Reagent Addition:
-
Add 4 µL of a mixture containing the cell membranes and the europium cryptate-labeled antagonist in assay buffer.
-
Add 4 µL of a mixture containing biotinylated this compound and streptavidin-d2 in assay buffer.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Signal Detection: Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (d2 emission).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition for each test compound relative to controls.
Protocol 2: Cell-Based Proliferation Assay (MTS Assay)
This protocol outlines a colorimetric assay to screen for compounds that modulate the anti-proliferative effects of this compound.
Materials:
-
Cancer cell line of interest
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Test compounds
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Addition:
-
Add test compounds at various concentrations to the appropriate wells.
-
Add this compound at a concentration known to cause partial growth inhibition (e.g., IC20 or IC50).
-
Include wells with cells and this compound alone, and cells with vehicle control.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percent cell viability for each condition relative to the vehicle control and identify compounds that enhance the anti-proliferative effect of this compound.
Visualizations
Caption: General workflow for a high-throughput screening campaign.
Caption: Simplified adenosine receptor signaling pathway.
Caption: Potential mechanism of apoptosis induction.
References
Troubleshooting & Optimization
N6-Furfuryl-2-aminoadenosine solubility and stability issues
Technical Support Center: N6-Furfuryl-2-aminoadenosine
This center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability challenges associated with this compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic purine (B94841) nucleoside analog. Compounds of this class are structurally related to natural nucleosides like adenosine (B11128) and guanosine (B1672433) and are frequently investigated for their potential therapeutic activities, including antitumor properties, by mechanisms such as inhibiting DNA synthesis or inducing apoptosis.[1] Due to their modified purine structure, they may present unique challenges in laboratory handling compared to their endogenous counterparts.
Q2: What are the primary challenges when working with this compound?
A2: The primary challenges are typically related to its limited aqueous solubility and potential instability under certain experimental conditions. Like many modified purine nucleosides, this compound can be hydrophobic, leading to difficulties in preparing aqueous solutions and causing precipitation when diluting organic stock solutions into buffers or cell culture media.[2][3] Understanding its stability profile with respect to pH, temperature, and light is crucial for generating reliable and reproducible experimental data.
Q3: How should I store this compound?
A3: For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry place, with a recommended temperature of 2–8 °C.[4][5] Stock solutions, typically prepared in an organic solvent like DMSO, should be stored at -20°C or -80°C. To maintain stability, it is advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Section 2: Solubility Guide
Q4: My this compound won't dissolve or has precipitated out of my experimental medium. What should I do?
A4: Precipitation is a common issue when diluting a hydrophobic compound from an organic stock solution into an aqueous medium.[2][6] This often occurs when the compound's concentration exceeds its solubility limit in the final medium. Follow the troubleshooting workflow below to diagnose and solve the problem.
Caption: Troubleshooting workflow for compound precipitation.
Q5: What are the recommended solvents for this compound?
A5: this compound is expected to have low solubility in water. Organic solvents are recommended for preparing stock solutions.[3] The table below summarizes typical solubility data for similar purine nucleoside analogs. Note: This data is representative and should be confirmed experimentally for your specific batch of this compound.
| Solvent | Representative Solubility | Notes |
| DMSO | ≥ 25 mg/mL | Preferred solvent for high-concentration stock solutions. |
| DMF | ≥ 20 mg/mL | Alternative to DMSO. |
| Ethanol | ~ 5 mg/mL | Lower solubility; may be used if DMSO is not suitable for the experiment. |
| Aqueous Buffers (PBS, pH 7.4) | < 0.1 mg/mL | Considered practically insoluble. Direct dissolution is not recommended. |
Q6: How can I prepare a stable stock solution?
A6: A detailed protocol for preparing a 10 mM stock solution in DMSO is provided in Appendix A, Protocol 1 . The key is to ensure the compound is fully dissolved in the organic solvent before making any dilutions into aqueous media. Using techniques like vortexing and brief sonication can aid dissolution.[6]
Section 3: Stability Guide
Q7: Is this compound sensitive to pH, temperature, or light?
A7: Purine nucleoside analogs can be susceptible to degradation under harsh conditions. The stability of this compound has not been extensively published, but based on general chemical principles for similar molecules, certain sensitivities can be anticipated. Forced degradation studies are the standard method to determine a compound's intrinsic stability.[7][8][9]
| Condition | Expected Sensitivity | Rationale and Recommendations |
| Acidic pH (e.g., pH < 4) | High | Risk of hydrolytic cleavage of the glycosidic bond separating the purine base from the ribose sugar. Avoid strongly acidic conditions. |
| Basic pH (e.g., pH > 9) | Moderate | Potential for base-catalyzed degradation. Use buffers within a neutral pH range (6.0-8.0) for experiments where possible. |
| High Temperature | Moderate to High | Thermal degradation can occur, especially during long incubations. For long-term experiments at 37°C, assess stability over the experimental time course. |
| Light (UV/Visible) | Moderate | Many heterocyclic compounds are photosensitive. Protect solutions from light by using amber vials or covering containers with foil. This is a key part of stress testing according to ICH guidelines.[9] |
| Oxidation | Moderate | The purine ring can be susceptible to oxidation. Avoid strong oxidizing agents. Consider degassing buffers if oxidative degradation is a concern. |
Q8: How can I assess the stability of my compound in my experimental buffer?
A8: You can perform a forced degradation study to assess stability under your specific experimental conditions (e.g., in your cell culture medium at 37°C). This involves incubating the compound and analyzing its concentration over time, typically by HPLC. A detailed methodology is provided in Appendix A, Protocol 2 . The general workflow is illustrated below.
Caption: Experimental workflow for a stability assessment.
Appendix A: Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated, stable stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Bath sonicator
Methodology:
-
Calculation: Determine the mass of this compound needed. (Molecular Weight of C₁₅H₁₇N₅O₄ ≈ 331.33 g/mol ). For 1 mL of a 10 mM solution, you will need: Mass = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 331.33 g/mol = 3.31 mg
-
Weighing: Carefully weigh out 3.31 mg of the solid compound into a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the vial containing the compound.
-
Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Visual Inspection: Check for any remaining solid particles. If the solution is not clear, sonicate in a water bath for 5-10 minutes.[6] Gentle warming to 37°C may also aid dissolution.[6]
-
Storage: Once the solution is completely clear, it can be used or stored. For storage, create single-use aliquots (e.g., 20 µL) to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Forced Degradation Study for Stability Assessment
Objective: To determine the stability of this compound under various stress conditions. The goal is to achieve 5-20% degradation to identify potential degradants.[4][9]
Materials:
-
10 mM stock solution of this compound in DMSO
-
Test buffers: 0.1 N HCl (acid), 0.1 N NaOH (base), Deionized Water (neutral), 3% H₂O₂ (oxidation)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Temperature-controlled incubator/water bath
-
Photostability chamber (optional)
Methodology:
-
Sample Preparation: For each condition (acid, base, neutral, oxidation, thermal, photolytic), prepare a sample by diluting the DMSO stock to a final concentration of ~100 µM in the respective stress buffer. Prepare a control sample in the intended experimental buffer (e.g., PBS or cell culture media).
-
Stress Conditions:
-
Hydrolysis: Incubate acid, base, and neutral samples at 60°C.
-
Oxidation: Keep the H₂O₂ sample at room temperature.
-
Thermal: Incubate a sample in the experimental buffer at 60°C (protected from light).
-
Photolytic: Expose a sample to a light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours).[7]
-
-
Time-Course Sampling: Withdraw aliquots from each sample at various time points (e.g., 0, 2, 4, 8, 24 hours). Immediately quench the reaction if necessary (e.g., neutralize acid/base samples) and store at -80°C until analysis.
-
HPLC Analysis: Analyze all samples using a validated, stability-indicating HPLC method. The method should be able to separate the parent peak of this compound from any degradation products.
-
Data Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to Time 0. A loss of 5-20% indicates significant degradation and confirms the method's ability to detect instability.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. pharmtech.com [pharmtech.com]
Technical Support Center: Optimizing N6-Furfuryl-2-aminoadenosine Concentration In Vitro
Welcome to the technical support center for optimizing the in vitro concentration of N6-Furfuryl-2-aminoadenosine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
This compound is a purine (B94841) nucleoside analog.[1] Like other compounds in this class, it is presumed to exert its anti-tumor effects by interfering with nucleic acid synthesis and inducing apoptosis (programmed cell death).[1] These analogs can be incorporated into DNA and RNA, leading to chain termination and cell cycle arrest, or they can inhibit enzymes essential for nucleotide metabolism.
Q2: How should I prepare a stock solution of this compound?
As the solubility of this compound is not extensively documented, a general approach for purine analogs is recommended. These compounds often have limited aqueous solubility.
-
Primary Solvent: High-purity dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving nucleoside analogs to create a high-concentration stock solution (e.g., 10-50 mM).
-
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the target concentration.
-
Gently vortex or sonicate at room temperature until the compound is completely dissolved.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Q3: What is the recommended starting concentration range for in vitro experiments?
For initial experiments, it is advisable to test a broad range of concentrations to determine the optimal working concentration for your specific cell line and assay. A typical starting range for novel nucleoside analogs spans from nanomolar to micromolar concentrations. A suggested starting point would be a serial dilution from 100 µM down to 10 nM.
Q4: How can I determine the cytotoxic effects of this compound in my cell line?
A common method to determine cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition in vitro, can be determined from the dose-response curve generated by the MTT assay.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Medium
-
Problem: After diluting the DMSO stock solution into the aqueous cell culture medium, the compound precipitates out of solution.
-
Possible Causes & Solutions:
-
Final DMSO Concentration is Too Low: The final concentration of DMSO in the cell culture medium may not be sufficient to maintain the solubility of this compound.
-
Recommendation: Ensure the final DMSO concentration does not exceed a level toxic to your specific cell line (typically ≤ 0.5%). However, for some compounds, a slightly higher but still non-toxic DMSO concentration might be necessary. Perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your cells.
-
-
Poor Solubility in Aqueous Solutions: The inherent solubility of the compound in the culture medium may be low.
-
Recommendation: Prepare intermediate dilutions of the DMSO stock in a serum-free medium before adding to the final culture wells. Gentle warming of the medium (to 37°C) before adding the compound might also help. Avoid repeated freeze-thaw cycles of the stock solution, as this can promote precipitation.
-
-
Issue 2: High Variability in Cytotoxicity Assay Results
-
Problem: Inconsistent IC50 values or large error bars in your dose-response curves.
-
Possible Causes & Solutions:
-
Inaccurate Cell Seeding: Uneven cell distribution in the microplate wells.
-
Recommendation: Ensure a homogenous single-cell suspension before seeding. Gently swirl the cell suspension between pipetting into wells.
-
-
Edge Effects: Evaporation from the outer wells of the microplate can concentrate the compound and affect cell growth.
-
Recommendation: Avoid using the outermost wells for experimental data. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
-
-
Incomplete Dissolution of Formazan (B1609692) Crystals: In MTT assays, incomplete solubilization of the formazan product leads to inaccurate absorbance readings.
-
Recommendation: After the MTT incubation, ensure complete removal of the medium without disturbing the formazan crystals. Add the solubilization solution (e.g., DMSO or a specialized reagent) and gently shake the plate on an orbital shaker for 10-15 minutes to ensure all crystals are dissolved.
-
-
Issue 3: No Observable Effect at Tested Concentrations
-
Problem: The compound does not show any significant cytotoxicity or biological effect even at high concentrations.
-
Possible Causes & Solutions:
-
Compound Inactivity in the Specific Cell Line: The cell line may be resistant to the compound's mechanism of action. This could be due to factors like the expression of drug efflux pumps or alterations in the target pathway.
-
Recommendation: Test the compound on a panel of different cancer cell lines to identify sensitive models.
-
-
Compound Degradation: this compound may be unstable in the cell culture medium over the duration of the experiment.
-
Recommendation: Minimize the time the compound is in the incubator before being added to the cells. Consider performing shorter-duration experiments or replenishing the medium with a fresh compound during longer incubation periods.
-
-
Incorrect Assay Endpoint: The chosen time point for measuring the effect may be too early.
-
Recommendation: Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation time for observing an effect.
-
-
Data Presentation
Table 1: Example IC50 Values of Nucleoside Analogs in Various Cancer Cell Lines
Note: The following are example values for illustrative purposes. Researchers should determine the IC50 of this compound empirically in their cell lines of interest.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Gemcitabine | Panc-1 | Pancreatic | 0.038 |
| Cytarabine | HL-60 | Leukemia | 0.1 |
| 5-Fluorouracil | HT-29 | Colon | 5.2 |
| This compound | [Your Cell Line] | [Cancer Type] | To be determined |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in a culture medium from your DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a "vehicle control" (medium with DMSO) and a "no-cell control" (medium only) for background subtraction.
-
Incubate for the desired period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathways
Caption: Potential apoptosis signaling pathways affected by this compound.
References
determining optimal incubation time for N6-Furfuryl-2-aminoadenosine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the determination of the optimal incubation time for N6-Furfuryl-2-aminoadenosine in various experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: this compound is a purine (B94841) nucleoside analogue. Compounds of this class are known to exert antitumor activity by inhibiting DNA synthesis and inducing apoptosis. Therefore, the effects of this compound are expected to be linked to cell cycle arrest and programmed cell death.
Q2: What is a recommended starting point for the incubation time when first using this compound?
A2: For initial experiments with a novel compound like this compound, a time-course experiment is highly recommended. A common starting point for in-vitro cell-based assays is to test a range of incubation times, such as 6, 12, 24, 48, and 72 hours. This range allows for the observation of both early and late cellular responses to the compound.
Q3: How do I determine the optimal incubation time for my specific cell line and experiment?
A3: The optimal incubation time is highly dependent on the cell type, the concentration of this compound, and the biological endpoint being measured. To determine this, you should perform a time-course experiment where cells are treated with a fixed concentration of the compound and then analyzed at various time points. The ideal incubation time will be the point at which you observe the most significant and reproducible effect for your endpoint of interest (e.g., maximal inhibition of cell viability or peak apoptosis).
Q4: Can the incubation time influence the observed cellular effects of this compound?
A4: Absolutely. Short incubation times may be sufficient to observe rapid signaling events, while longer incubation periods are often necessary to detect downstream effects like changes in protein expression, cell viability, or apoptosis. It is crucial to align the incubation time with the kinetics of the biological process you are studying.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect on cell viability. | Incubation time is too short. | Increase the incubation time. It is recommended to perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. |
| Concentration of this compound is too low. | Perform a dose-response experiment with a range of concentrations to determine the effective concentration for your cell line. | |
| The chosen cell line is resistant to the compound. | Consider using a different cell line or a positive control compound known to induce a response in your current cell line to validate the experimental setup. | |
| High variability between replicates. | Inconsistent cell seeding or treatment application. | Ensure a homogenous cell suspension when seeding plates and apply the compound consistently across all wells. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile media or PBS. | |
| Unexpected increase in cell proliferation at low concentrations. | Hormesis effect. | This can sometimes be observed with bioactive compounds. Carefully document this dose-dependent effect and focus on the concentration range that produces the desired inhibitory effect. |
| Difficulty in detecting apoptosis. | Incorrect timing of the assay. | Apoptosis is a dynamic process. Perform a time-course experiment and analyze for early (e.g., Annexin V staining) and late (e.g., PI staining) apoptotic markers at different time points. |
| Assay sensitivity issues. | Ensure that your apoptosis detection method is sensitive enough for your experimental conditions. Consider using a positive control for apoptosis to validate your assay. |
Data Presentation
Table 1: Example Time-Course and Dose-Response Data for a Cell Viability Assay (MTT)
| Concentration of this compound (µM) | % Viability at 24h (Mean ± SD) | % Viability at 48h (Mean ± SD) | % Viability at 72h (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 1 | 95.2 ± 5.2 | 85.1 ± 6.3 | 70.3 ± 5.9 |
| 10 | 78.6 ± 4.9 | 55.4 ± 5.5 | 35.8 ± 4.7 |
| 50 | 50.1 ± 6.1 | 25.9 ± 4.2 | 15.2 ± 3.9 |
| 100 | 30.7 ± 5.8 | 10.3 ± 3.1 | 5.6 ± 2.5 |
Note: This is example data and will vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for different time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point.
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound for various time points.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
Caption: Workflow for determining the optimal incubation time.
Caption: Proposed signaling pathway for this compound.
Caption: Troubleshooting logic for experimental optimization.
potential off-target effects of N6-Furfuryl-2-aminoadenosine
Disclaimer: The following information is primarily based on studies of the closely related compound N6-furfuryladenosine (also known as kinetin (B1673648) riboside) and its triphosphate form, N6-furfuryladenosine triphosphate (KTP). Direct experimental data on N6-Furfuryl-2-aminoadenosine is limited. The presence of a 2-amino group may significantly alter the biological activity, metabolism, and off-target profile compared to N6-furfuryladenosine. Researchers should interpret this information with caution and consider it as a starting point for their own investigations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
A1: this compound is a purine (B94841) nucleoside analog.[1] Based on related compounds, it is likely to exert its effects after being metabolized intracellularly. The parent compound, N6-furfuryladenosine, requires phosphorylation by adenosine (B11128) kinase to become active.[2] Once converted to its triphosphate form, it can interact with ATP-binding sites on various proteins, particularly kinases.[3] As a purine analog, it may also interfere with DNA synthesis and induce apoptosis.[1] The 2-amino group could potentially alter its metabolism, for instance, by serving as a substrate for adenosine deaminase.
Q2: What are the potential on-target and off-target effects of this compound?
A2: The intended "on-target" will depend on the specific research application. Based on data from N6-furfuryladenosine triphosphate (KTP), potential targets include a range of protein kinases.[3] Off-target effects are interactions with other proteins that can lead to unintended biological consequences. For N6-furfuryladenosine, observed cellular effects that could be considered off-target depending on the desired outcome include:
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Genotoxicity: Induction of DNA damage.[2]
-
Cellular Stress: Upregulation of stress response genes.[2]
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Metabolic Disruption: Rapid depletion of cellular ATP.[2]
-
Cell Cycle Arrest: Halting of the cell cycle in the G2 phase.[2]
Q3: My cells are showing high levels of toxicity and cell death. What could be the cause?
A3: High cytotoxicity could be due to several factors observed with the related compound N6-furfuryladenosine:
-
ATP Depletion: A rapid and massive depletion of cellular ATP can trigger cell death.[2]
-
Genotoxic Stress: Significant DNA damage can activate apoptotic pathways.[2]
-
Apoptosis Induction: The compound can induce programmed cell death, associated with the cleavage of procaspase 3.[2]
Consider performing a dose-response experiment to determine the optimal concentration for your cell line and assay.
Q4: I am not observing the expected biological effect. What are some potential reasons?
A4: Lack of an observable effect could be due to:
-
Metabolic Activation: The compound may require phosphorylation by adenosine kinase to be active.[2] If your cell line has low adenosine kinase activity, the compound may not be efficiently converted to its active triphosphate form.
-
Cell Line Specificity: The response to purine analogs can be highly cell-line dependent.
-
Compound Stability: Ensure the compound is properly stored and handled to prevent degradation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High level of unexpected cell death | The compound is causing significant ATP depletion or genotoxic stress.[2] | Lower the concentration of this compound. Reduce the incubation time. Use a cell line known to be less sensitive to genotoxic agents. |
| Inconsistent results between experiments | Variability in cell density or metabolic state at the time of treatment. Degradation of the compound stock solution. | Standardize cell seeding density and ensure cells are in a logarithmic growth phase. Prepare fresh stock solutions of the compound for each experiment. |
| No observable effect on the target pathway | The target protein does not bind the triphosphate form of the compound. The cells have low adenosine kinase activity, preventing the conversion of the compound to its active form.[2] | Confirm target engagement with a direct binding assay if possible. Measure adenosine kinase activity in your cell line or use a cell line with known high activity. |
| Observed effects are different from published data on similar compounds | The 2-amino group on this compound alters its biological activity or metabolism. | This is expected. Perform experiments to characterize the specific effects of this compound in your system. This could include kinase profiling and cellular toxicity assays. |
Potential Off-Target Kinase Interactions
The triphosphate form of the related compound, N6-furfuryladenosine (KTP), has been shown to bind to a number of kinases. While this does not confirm that this compound will have the same profile, it provides a starting point for investigating potential off-target interactions.
Table 1: Candidate Kinases Binding to N6-furfuryladenosine triphosphate (KTP) [3]
| Kinase Family | Candidate Kinases |
| CMGC | GSK3A, GSK3B, CDK2, CDK5, MAPK1, MAPK3 |
| CAMK | CAMK1, CAMK2A, CAMK2B, CAMK2D, CAMK2G, PHKG1, PHKG2 |
| AGC | AKT1, AKT2, PRKACA, PRKACB, PRKACG |
| Other | AAK1, BUB1, BUB1B, CSNK2A1, CSNK2A2, NEK2, NEK6, NEK7, NEK9, PINK1, TLK2 |
This list is not exhaustive and is based on a chemoproteomic study.[3] The binding affinity and functional consequence of binding need to be experimentally validated for each kinase.
Experimental Protocols
Note: These are generalized protocols based on methodologies used for the related compound N6-furfuryladenosine.[2] They should be optimized for your specific experimental setup.
1. Assessment of Genotoxicity using the Alkaline Comet Assay
-
Objective: To determine if this compound induces DNA strand breaks.
-
Methodology:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat cells with varying concentrations of this compound for the desired time points (e.g., 1-12 hours). Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Harvest cells by trypsinization and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Embed the cell suspension in low melting point agarose (B213101) on a microscope slide.
-
Lyse the cells in a high salt and detergent solution.
-
Denature the DNA in an alkaline electrophoresis buffer.
-
Perform electrophoresis at a low voltage.
-
Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualize the comets using a fluorescence microscope and quantify the DNA damage (e.g., tail moment).
-
2. Measurement of Cellular ATP Levels
-
Objective: To assess the impact of this compound on cellular energy status.
-
Methodology:
-
Plate cells in a 96-well plate.
-
Treat with this compound at various concentrations and time points.
-
Use a commercial ATP luminescence-based assay kit.
-
Add the ATP-releasing reagent to lyse the cells and release ATP.
-
Add the luciferase/luciferin substrate.
-
Measure the luminescence using a plate reader.
-
Normalize the ATP levels to the total protein content or cell number.
-
3. Caspase-3 Activation Assay
-
Objective: To determine if this compound induces apoptosis via caspase-3 activation.
-
Methodology:
-
Treat cells with the compound for various time points.
-
Harvest and fix the cells with formaldehyde.
-
Permeabilize the cells with methanol.
-
Incubate the cells with a fluorescently labeled antibody specific for cleaved (active) caspase-3.
-
Analyze the fluorescence intensity of the cell population using a flow cytometer.
-
Visualizations
Caption: Proposed mechanism of action and potential off-target effects of this compound.
Caption: Experimental workflow for the Alkaline Comet Assay to assess genotoxicity.
References
- 1. This compound | NanoAxis LLC [nanoaxisllc.com]
- 2. The experimental chemotherapeutic N6-furfuryladenosine (kinetin-riboside) induces rapid ATP depletion, genotoxic stress, and CDKN1A (p21) upregulation in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteome-Wide Characterizations of N6-Methyl-Adenosine Triphosphate- and N6-Furfuryl-Adenosine Triphosphate-Binding Capabilities of Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N6-Furfuryl-2-aminoadenosine Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing N6-Furfuryl-2-aminoadenosine in cell-based assays. The information is tailored for scientists and professionals in drug development and life science research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
This compound is a purine (B94841) nucleoside analogue.[1][2] Generally, purine nucleoside analogues exhibit antitumor activity by interfering with nucleic acid synthesis and inducing apoptosis (programmed cell death).[1][2][3] A closely related compound, N6-furfuryladenosine (also known as kinetin (B1673648) riboside), has been shown to induce rapid ATP depletion and genotoxic stress in cancer cell lines. This leads to the upregulation of genes involved in the DNA damage response, such as CDKN1A (p21), ultimately triggering cell death.[4]
Q2: What are the typical starting concentrations for this compound in cell-based assays?
Q3: How should I prepare a stock solution of this compound?
This compound is often soluble in dimethyl sulfoxide (B87167) (DMSO).[5] To prepare a stock solution, dissolve the compound in 100% DMSO to a high concentration (e.g., 10 mM). It is crucial to ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.[6] For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C to prevent repeated freeze-thaw cycles.[7]
Q4: Is this compound stable in cell culture medium?
The stability of compounds in cell culture medium can vary. While specific stability data for this compound is limited, it is good practice to prepare fresh dilutions of the compound in your culture medium for each experiment from a frozen DMSO stock. If you suspect stability issues, you can assess the compound's integrity in the medium over the time course of your experiment using techniques like High-Performance Liquid Chromatography (HPLC).[6]
Troubleshooting Guides
Problem 1: High Background Signal in the Assay
High background can obscure the specific signal from your compound of interest.
| Possible Cause | Troubleshooting Steps |
| Reagent-related issues | Use fresh reagents and buffers. Ensure that the detection reagent itself is not contaminated or degraded.[7] |
| Well-to-well contamination | Be careful during pipetting to avoid cross-contamination between wells. Use fresh pipette tips for each well. |
| Insufficient washing | If your assay involves washing steps, ensure they are thorough enough to remove all unbound reagents. |
| Non-specific binding of antibodies (for immunoassays) | Use a blocking buffer appropriate for your assay and consider testing different blocking agents or concentrations.[7] |
| Cellular autofluorescence (for fluorescence assays) | Use phenol (B47542) red-free medium, as phenol red can contribute to background fluorescence. Select appropriate filters on your plate reader to minimize bleed-through from other fluorescent molecules. |
Problem 2: Low or No Compound Activity
Observing a weaker-than-expected or no effect from this compound can be due to several factors.
| Possible Cause | Troubleshooting Steps |
| Incorrect compound concentration | Verify the calculations for your dilutions. Perform a wide dose-response curve to ensure you are testing within the active concentration range for your cell line. |
| Poor compound solubility | Ensure the compound is fully dissolved in DMSO before preparing your working solutions. Visually inspect for any precipitation when diluting in aqueous culture medium. If precipitation occurs, you may need to adjust your dilution strategy. |
| Compound instability | Prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[7] |
| Cellular resistance | Some cell lines may be inherently resistant to the compound. Consider testing a different cell line that is known to be sensitive to purine analogues. |
| Incorrect assay endpoint | The effect of the compound may be time-dependent. Perform a time-course experiment to determine the optimal incubation time. |
Problem 3: High Variability Between Replicate Wells
Inconsistent results across replicates can compromise the reliability of your data.
| Possible Cause | Troubleshooting Steps |
| Uneven cell seeding | Ensure you have a single-cell suspension before seeding. Mix the cell suspension thoroughly between pipetting into each well. Allow plates to sit at room temperature for a short period before incubation to allow for even cell settling. |
| Pipetting errors | Calibrate your pipettes regularly. Be consistent with your pipetting technique. |
| Edge effects | The outer wells of a microplate are more prone to evaporation, which can affect cell growth and compound concentration. To minimize this, you can avoid using the outer wells or fill them with sterile PBS or media. |
| Incomplete dissolution of formazan (B1609692) crystals (in MTT assays) | Ensure the formazan crystals are completely dissolved by the solubilization solution before reading the absorbance. This may require longer incubation or gentle shaking.[8] |
Quantitative Data
The following table summarizes the reported IC50 values for the closely related compound, N6-furfuryladenosine (FAdo) , in various human cancer cell lines. This data can serve as a reference for designing dose-response experiments with this compound.
| Cell Line | Cancer Type | IC50 (µM) |
| MiaPaCa-2 | Pancreatic Carcinoma | 0.27 ± 0.09 |
| A375 | Melanoma | Not specified, but effective |
Data from: "The experimental chemotherapeutic N6-furfuryladenosine (kinetin-riboside) induces rapid ATP depletion, genotoxic stress, and CDKN1A (p21) upregulation in human cancer cell lines."[4]
Experimental Protocols
Cell Viability Assay (MTT-based)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the medium containing the compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).
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Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[8]
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]
Apoptosis Assay (Annexin V Staining)
This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.
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Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined time. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
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Washing: Wash the cells with cold PBS.
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Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and a viability dye such as Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
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Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothesized signaling pathway for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | NanoAxis LLC [nanoaxisllc.com]
- 3. Purine nucleoside analogs as immunosuppressive and antineoplastic agents: mechanism of action and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The experimental chemotherapeutic N6-furfuryladenosine (kinetin-riboside) induces rapid ATP depletion, genotoxic stress, and CDKN1A (p21) upregulation in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. aksci.com [aksci.com]
Technical Support Center: N6-Furfuryl-2-aminoadenosine Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential stability issues with N6-Furfuryl-2-aminoadenosine in various media.
Troubleshooting Guides
This section addresses common problems encountered during the handling and analysis of this compound, suggesting potential causes and solutions.
Problem 1: Loss of Compound Potency or Activity Over Time
| Potential Cause | Recommended Solution |
| Hydrolysis of the N-glycosidic bond | Acidic conditions can promote the cleavage of the bond between the purine (B94841) base and the ribose sugar. Maintain solutions at a neutral or slightly basic pH (pH 7-8). Prepare fresh solutions before use and store stock solutions at -20°C or -80°C. |
| Degradation of the furfuryl group | The furfuryl group may be susceptible to oxidation or rearrangement, especially when exposed to light or certain reactive species. Protect solutions from light by using amber vials or covering containers with foil. Avoid the presence of strong oxidizing agents in your media. |
| Enzymatic degradation in biological media | Plasma, serum, or cell culture media contain various enzymes (e.g., nucleosidases, deaminases) that can metabolize the compound.[1][2][3] For in vitro experiments, consider using heat-inactivated serum or plasma. If possible, use purified enzyme inhibitors to minimize degradation. |
| Adsorption to container surfaces | Highly lipophilic compounds can adsorb to plastic surfaces, leading to a decrease in the effective concentration. Use low-adsorption polypropylene (B1209903) or glass containers. Pre-rinsing containers with the solvent or a small amount of the solution can help saturate binding sites. |
Problem 2: Appearance of Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)
| Potential Cause | Recommended Solution |
| Acid-catalyzed degradation | An acidic mobile phase or sample diluent can cause degradation on-column or during sample preparation. The primary degradation product is often the free purine base (2-amino-N6-furfuryladenine). Adjust the pH of the mobile phase and sample diluent to be neutral or slightly basic. Analyze samples immediately after preparation. |
| Base-catalyzed degradation | Strongly basic conditions can lead to the opening of the purine ring or other rearrangements. Avoid prolonged exposure to high pH. If basic conditions are necessary, perform experiments at lower temperatures to slow down degradation. |
| Oxidative degradation | Exposure to air or oxidizing agents can lead to the formation of oxidized byproducts. Degas solvents and use antioxidants if compatible with your experimental setup. Store the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Photodegradation | Exposure to UV or ambient light can induce degradation.[4] Conduct experiments under low-light conditions and use amber vials for storage and sample preparation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the structure of this compound and the known degradation of similar purine nucleoside analogs, the primary degradation pathways are likely:
-
Hydrolysis of the N-glycosidic bond: This is a common degradation route for nucleosides, particularly in acidic conditions, leading to the formation of the free purine base (2-amino-N6-furfuryladenine) and ribose.[5]
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Enzymatic degradation: In biological systems, enzymes such as adenosine (B11128) deaminase could potentially remove the amino group at the 2-position, or other nucleosidases could cleave the glycosidic bond.[1][3]
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Oxidation: The furfuryl group and the purine ring can be susceptible to oxidation.
Q2: How should I store stock solutions of this compound?
A2: For optimal stability, stock solutions should be prepared in a suitable solvent (e.g., DMSO, ethanol) and stored at -20°C or -80°C in tightly sealed, light-protected vials. For aqueous solutions, it is advisable to use buffers at a neutral pH and to store them frozen. Avoid repeated freeze-thaw cycles.
Q3: What are the ideal pH conditions for working with this compound?
A3: To minimize acid-catalyzed hydrolysis of the glycosidic bond, it is recommended to work in neutral to slightly basic conditions (pH 7-8).[5]
Q4: Is this compound stable in plasma?
A4: Purine nucleoside analogs can be susceptible to enzymatic degradation in plasma.[6] The stability of this compound in plasma has not been specifically reported, but it is prudent to assume that some level of degradation will occur. For quantitative experiments, it is essential to perform a stability assessment in the specific plasma matrix being used.
Q5: What analytical methods are suitable for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying the parent compound and its degradation products.[7][8] Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly effective for both quantification and identification of degradation products.[5]
Data Presentation
The following tables present hypothetical stability data for this compound to illustrate how results from stability studies could be summarized.
Table 1: Hypothetical pH Stability of this compound in Aqueous Buffers at 37°C
| pH | Incubation Time (hours) | % Remaining this compound |
| 3.0 | 0 | 100 |
| 6 | 75 | |
| 12 | 52 | |
| 24 | 28 | |
| 7.4 | 0 | 100 |
| 6 | 98 | |
| 12 | 95 | |
| 24 | 91 | |
| 9.0 | 0 | 100 |
| 6 | 99 | |
| 12 | 97 | |
| 24 | 94 |
Table 2: Hypothetical Stability of this compound in Human Plasma at 37°C
| Incubation Time (minutes) | % Remaining this compound |
| 0 | 100 |
| 15 | 92 |
| 30 | 85 |
| 60 | 71 |
| 120 | 55 |
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound.
Protocol 1: pH Stability Assessment
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Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Spike the stock solution into each buffer to a final concentration (e.g., 10 µM), ensuring the final concentration of the organic solvent is low (e.g., <1%).
-
Incubation: Incubate the samples at a constant temperature (e.g., 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Quenching: Immediately quench the reaction by adding a suitable solvent (e.g., ice-cold acetonitrile) to precipitate proteins and stop degradation.
-
Analysis: Centrifuge the samples to remove any precipitate and analyze the supernatant by a validated HPLC or LC-MS method to determine the concentration of the remaining parent compound.
Protocol 2: Plasma Stability Assessment
-
Plasma Preparation: Thaw frozen plasma (e.g., human, mouse, rat) at 37°C.
-
Sample Preparation: Prepare a stock solution of this compound. Add the stock solution to the pre-warmed plasma to a final concentration (e.g., 1 µM).
-
Incubation: Incubate the plasma samples in a shaking water bath at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot.
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Quenching: Immediately add the aliquot to a tube containing a quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard) to precipitate plasma proteins and stop enzymatic activity.
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Analysis: Vortex the samples, centrifuge to pellet the precipitated proteins, and analyze the supernatant by LC-MS/MS to quantify the remaining this compound.
Visualizations
Caption: General workflow for assessing the stability of this compound.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. purine nucleotides degradation II (aerobic) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. forced degradation study: Topics by Science.gov [science.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of purine metabolism by plasma membrane and cytoplasmic 5'-nucleotidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
avoiding precipitation of N6-Furfuryl-2-aminoadenosine in stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding precipitation of N6-Furfuryl-2-aminoadenosine in stock solutions. The information is curated to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: While specific solubility data for this compound is limited, based on structurally similar compounds like Kinetin riboside and 2-aminopurine, Dimethyl Sulfoxide (DMSO) and methanol (B129727) are recommended as primary solvents.[1] For aqueous applications, preparing a high-concentration stock in DMSO first and then diluting it into your aqueous buffer is the suggested method. Some purine (B94841) analogs also show solubility in mixtures of formic acid:water or phosphate-buffered saline:glacial acetic acid with heating, which could be explored as alternatives if DMSO is not suitable for your experiment.[2]
Q2: My this compound is not dissolving completely in DMSO. What can I do?
A2: If you encounter solubility issues in DMSO, gentle warming of the solution (e.g., to 37°C) and sonication can aid in dissolution.[3] It is crucial to ensure your DMSO is of high quality and anhydrous, as absorbed water can affect the solubility of compounds.[3]
Q3: I observed precipitation in my stock solution after storing it. How can I prevent this?
A3: Precipitation upon storage can be due to several factors. To mitigate this, it is best practice to store stock solutions at -20°C or -80°C.[4][5] Additionally, it is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can promote precipitation.[4][6]
Q4: Can I prepare an aqueous stock solution of this compound directly?
A4: Direct dissolution in aqueous buffers may be challenging. Based on related compounds, solubility in water is generally low.[7] It is advisable to first create a concentrated stock solution in an organic solvent like DMSO and then perform a serial dilution into the desired aqueous medium.[8] When diluting, add the DMSO stock to the aqueous buffer slowly while vortexing to prevent "solvent shock" and localized high concentrations that can lead to precipitation.[6][8]
Q5: What is the maximum recommended concentration for a DMSO stock solution of this compound?
A5: Without specific data for this compound, it is recommended to start with a modest concentration (e.g., 10 mM) and visually inspect for any precipitation. The optimal concentration will depend on the specific experimental conditions. High-concentration stock solutions in DMSO can sometimes lead to precipitation, even during storage.[9][10]
Troubleshooting Guide
Encountering precipitation can be a frustrating experience. This guide provides a systematic approach to troubleshoot and resolve such issues.
Issue: Precipitate forms immediately upon adding the compound to the solvent.
| Possible Cause | Solution |
| Low Solubility | The compound may have low solubility in the chosen solvent at room temperature. |
| Action: Try gentle warming (37-50°C) and sonication to facilitate dissolution. | |
| Incorrect Solvent | The selected solvent may not be appropriate for this compound. |
| Action: Based on similar compounds, try DMSO or methanol. For aqueous buffers, prepare a concentrated DMSO stock first.[1] | |
| Poor Compound Quality | Impurities in the compound can affect solubility. |
| Action: Ensure you are using a high-purity grade of this compound. |
Issue: Precipitate forms after the stock solution has been stored.
| Possible Cause | Solution |
| Supersaturated Solution | The initial solution may have been supersaturated and is now crashing out. |
| Action: Try preparing a slightly less concentrated stock solution. | |
| Freeze-Thaw Cycles | Repeated changes in temperature can cause the compound to precipitate. |
| Action: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[4][6] | |
| Improper Storage Temperature | Storing at a temperature that is too high can lead to degradation or precipitation. |
| Action: Store stock solutions at -20°C or -80°C for long-term stability.[5] |
Issue: Precipitate forms when diluting the DMSO stock into aqueous media.
| Possible Cause | Solution |
| "Solvent Shock" | Rapid dilution can cause the compound to precipitate out of the less favorable aqueous environment. |
| Action: Add the DMSO stock dropwise to the pre-warmed aqueous medium while gently vortexing to ensure rapid mixing.[6][8] | |
| Aqueous Solubility Limit Exceeded | The final concentration in the aqueous medium is above the compound's solubility limit. |
| Action: Lower the final working concentration. Perform a solubility test in your specific medium to determine the maximum soluble concentration.[8] | |
| High Final DMSO Concentration | A high percentage of DMSO in the final aqueous solution can be toxic to cells and may not prevent precipitation. |
| Action: Keep the final DMSO concentration in your culture medium below 0.5%, and ideally below 0.1%.[11] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
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Weighing: Accurately weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Visual Inspection: Visually confirm that all solid material has dissolved and the solution is clear.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of DMSO Stock into Aqueous Medium
-
Pre-warm Medium: Warm your desired aqueous medium (e.g., cell culture medium, PBS) to 37°C.
-
Prepare Dilution Series (if necessary): For achieving very low final concentrations, it may be beneficial to perform an intermediate dilution of your DMSO stock in DMSO.
-
Dilution: While gently vortexing the pre-warmed medium, slowly add the required volume of the this compound DMSO stock dropwise.
-
Final Mix: Continue to mix the solution for a few seconds to ensure homogeneity.
-
Final Inspection: Visually inspect the final solution for any signs of precipitation before use.
Visual Guides
Caption: Workflow for preparing a stable stock solution.
Caption: A logical guide to troubleshooting precipitation.
References
- 1. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. 2,6-Diaminopurine - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
quality control for synthetic N6-Furfuryl-2-aminoadenosine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with synthetic N6-Furfuryl-2-aminoadenosine.
Troubleshooting Guides
This section addresses specific issues that may arise during the quality control analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
| Question/Issue | Possible Causes & Solutions |
| Why am I seeing multiple peaks for my purified compound? | 1. Presence of Tautomers or Rotamers: N6-substituted purines can exist in different isomeric forms, such as amino and imino tautomers, or as rotamers due to hindered rotation around the C6-N6 bond.[1] This can result in multiple, distinct peaks in the chromatogram. Solution: Varying the column temperature or modifying the mobile phase pH might help in coalescing these peaks. It is crucial to confirm the identity of each peak using Mass Spectrometry (MS). 2. On-Column Degradation: The compound may be unstable under the analytical conditions. Solution: Check the stability of this compound in the mobile phase. Use a milder pH or a lower column temperature.[2] 3. Contamination or Impurities: The sample may not be pure. Common impurities include starting materials, reaction byproducts, or degradation products. Solution: Review the synthesis and purification steps. Use a gradient elution method to resolve all components and identify them using MS. |
| Why is my peak tailing? | 1. Silanol (B1196071) Interactions: Basic amine groups in the molecule can interact with acidic silanol groups on the surface of silica-based C18 columns.[3] Solution: Use a mobile phase with a low pH (e.g., containing 0.1% formic acid or trifluoroacetic acid) to suppress silanol ionization.[3] Alternatively, use an end-capped column or add a basic competitor like triethylamine (B128534) (TEA) to the mobile phase. 2. Column Overload: Injecting too much sample can lead to peak distortion.[4] Solution: Reduce the sample concentration or injection volume. |
| Why are my retention times shifting? | 1. Mobile Phase Composition: Inconsistent mobile phase preparation is a common cause.[3] Solution: Ensure the mobile phase is prepared accurately and consistently. Premixing solvents is often more reliable than online mixing. Degas the mobile phase thoroughly. 2. Column Temperature: Fluctuations in ambient temperature can affect retention time. Solution: Use a column oven to maintain a constant temperature. 3. Column Equilibration: Insufficient equilibration time between runs, especially in gradient elution, will cause shifts. Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule is to flush with 10-20 column volumes. |
Mass Spectrometry (MS) Analysis
| Question/Issue | Possible Causes & Solutions |
| The observed molecular weight does not match the expected mass. | 1. Adduct Formation: The molecule may be forming adducts with ions from the mobile phase or solvent (e.g., [M+Na]⁺, [M+K]⁺, [M+CH₃CN]⁺). Solution: Analyze the isotopic pattern and mass difference to identify the adduct. Using a purer solvent or reducing salt concentration in the mobile phase can minimize adduct formation. 2. In-Source Fragmentation: The compound might be fragmenting in the ion source. N-glycosidic bonds in nucleosides can be labile.[5] Solution: Use a softer ionization technique (e.g., ESI vs. APCI) or reduce the ion source temperature and fragmentation voltage. |
| Why is the fragmentation pattern complex or unexpected? | 1. Multiple Fragmentation Pathways: Purine analogs can undergo complex fragmentation, including cleavage of the glycosidic bond and rearrangements.[5][6] Solution: Perform MS/MS (tandem mass spectrometry) to isolate the parent ion and characterize its specific fragments. Compare the observed fragmentation pattern with known pathways for similar nucleosides. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Question/Issue | Possible Causes & Solutions |
| I see more signals in my ¹H or ¹³C NMR spectrum than expected. | 1. Presence of Rotamers/Tautomers: As with HPLC, hindered rotation or tautomerism can lead to two distinct sets of signals in the NMR spectrum.[1] The proportion of these forms can be solvent and temperature-dependent. Solution: Acquire spectra at different temperatures. An increase in temperature may cause the signals to coalesce as the rate of interconversion increases. 2D NMR techniques like COSY and HMBC can help in assigning the signals to each form.[1] 2. Impurities: Solvent peaks (e.g., residual DMSO, water) or synthesis-related impurities may be present. Solution: Use high-purity deuterated solvents. Compare the spectrum with that of the solvent blank. Cross-reference with HPLC-MS data to identify potential impurities. |
Frequently Asked Questions (FAQs)
-
Q1: What are the primary quality control tests for synthetic this compound?
-
A1: A standard QC workflow includes HPLC for purity assessment, High-Resolution Mass Spectrometry (HRMS) to confirm identity and elemental composition, ¹H and ¹³C NMR for structural confirmation, and sometimes elemental analysis to verify the empirical formula.
-
-
Q2: What is the expected purity level for research-grade this compound?
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A2: For most research applications, a purity of ≥98% as determined by HPLC is generally considered acceptable.
-
-
Q3: How should I store this compound to ensure its stability?
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A3: Store the compound as a solid in a tightly sealed container at -20°C, protected from light and moisture. For solutions, prepare them fresh if possible. If storage is necessary, store in a suitable solvent (e.g., DMSO) at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Stability studies on similar compounds have shown potential for degradation.[2]
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-
Q4: What are some common impurities that might be present in the synthetic product?
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A4: Potential impurities include unreacted starting materials (e.g., 2-amino-6-chloropurine), reagents from the synthesis, and byproducts from side reactions, such as N7 or N9-alkylated isomers.
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Quantitative Data Summary
The following tables present typical data for this compound. Note: These are representative values and may vary slightly based on instrumentation and experimental conditions.
Table 1: HPLC Purity Analysis
| Parameter | Specification |
| Column | C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile in 0.1% Formic Acid (aq) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Purity | ≥ 98% |
Table 2: High-Resolution Mass Spectrometry (HRMS) Data
| Parameter | Expected Value |
| Molecular Formula | C₁₅H₁₆N₆O₂ |
| Exact Mass | 328.1338 |
| Ionization Mode | ESI+ |
| Observed Mass [M+H]⁺ | 329.1411 ± 5 ppm |
Table 3: Representative ¹H NMR Chemical Shifts
| Proton Assignment | Representative Chemical Shift (δ, ppm) in DMSO-d₆ |
| H-8 (Purine) | ~8.1 |
| H-2', H-3', H-4', H-5' (Ribose) | ~3.5 - 4.6 |
| H-1' (Ribose) | ~5.8 (d) |
| CH₂ (Furfuryl) | ~4.7 (d) |
| H-3, H-4, H-5 (Furan) | ~6.2 - 7.5 |
| NH₂, N⁶H (Purine) | Broad signals, variable |
Detailed Experimental Protocols
Protocol 1: HPLC Purity Determination
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
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Filter and degas both phases before use.
-
-
Sample Preparation:
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Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of DMSO or a suitable solvent to create a 1 mg/mL stock solution.
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Dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of ~50 µg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 260 nm.
-
Gradient Program:
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0-2 min: 5% B
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2-15 min: 5% to 95% B
-
15-18 min: 95% B
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18-18.1 min: 95% to 5% B
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18.1-25 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.
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Protocol 2: NMR Structural Confirmation
-
Sample Preparation:
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Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the instrument for optimal resolution.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm assignments and identify rotameric forms.[1]
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H signals and assign them to the respective protons in the molecule.
-
Assign the signals in the ¹³C spectrum.
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Compare the observed spectra with expected chemical shifts and coupling constants to confirm the structure.
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Visualizations
Below are diagrams illustrating key workflows and concepts relevant to the quality control of this compound.
Caption: A typical quality control workflow for synthetic this compound.
Caption: A troubleshooting flowchart for common HPLC peak shape issues.
Caption: A hypothetical signaling pathway involving an adenosine receptor agonist.
References
- 1. Intramolecular Hydrogen Bonding in N6-Substituted 2-Chloroadenosines: Evidence from NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and stability studies of 2',3',5'-tri-O-acetyl-2-amino(-N6-cyclopentyl)-1-deazaadenosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hplc.eu [hplc.eu]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. imtm.cz [imtm.cz]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Technical Support Center: Interpreting Unexpected Results in N6-Furfuryl-2-aminoadenosine Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with N6-Furfuryl-2-aminoadenosine.
Troubleshooting Guides
Issue 1: Higher-than-expected cytotoxicity in sensitive cell lines.
Question: We observed rapid and potent cytotoxicity in our cancer cell line screen with this compound, even at low micromolar concentrations. This was not anticipated based on literature for similar purine (B94841) analogs. What could be the underlying mechanism?
Answer: This unexpected cytotoxicity could be due to a combination of factors beyond typical apoptotic pathways. A key off-target effect to consider is a rapid and massive depletion of intracellular ATP.
Experimental Data Summary:
| Cell Line | Compound | Exposure Time (minutes) | Concentration (µM) | ATP Depletion (%) |
| MiaPaCa-2 (Pancreatic) | N6-furfuryladenosine | 60 - 180 | 5 | > 80% |
| A375 (Melanoma) | N6-furfuryladenosine | 60 - 180 | 5 | > 80% |
Data is for the closely related compound N6-furfuryladenosine and should be considered indicative.[1]
Troubleshooting Steps:
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Measure Cellular ATP Levels: Conduct a time-course experiment (e.g., 30, 60, 120, 180 minutes) to measure ATP levels in cells treated with this compound. A significant drop in ATP would confirm an energy crisis.
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Assess Genotoxic Stress: Perform an alkaline comet assay to detect DNA strand breaks. Rapid induction of genotoxicity can be a primary mechanism of action.[1]
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Inhibit Adenosine (B11128) Kinase: Pre-treat cells with an adenosine kinase inhibitor. If the cytotoxicity is attenuated, it suggests that the compound's activity is dependent on its phosphorylation.[1]
Signaling Pathway: Proposed Mechanism of Unexpected Cytotoxicity
Caption: Proposed mechanism for this compound-induced cytotoxicity.
Issue 2: Inconsistent results between different cell lines.
Question: We are seeing significant variability in the efficacy of this compound across our panel of cell lines, with some showing resistance. What could explain this discrepancy?
Answer: The variability in response to this compound can be attributed to differences in the expression and activity of key enzymes and transporters involved in its metabolism and mechanism of action.
Potential Factors:
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Adenosine Kinase (ADK) Levels: As the compound likely requires phosphorylation for its activity, cell lines with lower ADK expression may be more resistant.
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Nucleoside Transporter Expression: Differences in the expression of nucleoside transporters can affect the intracellular concentration of the compound.
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Mitochondrial Function: Given that a related compound, N6-furfuryladenosine, has been shown to affect mitochondrial function, variations in mitochondrial health and dynamics between cell lines could influence their susceptibility.[2][3][4]
Troubleshooting Steps:
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Quantify ADK Expression: Measure the mRNA and protein levels of adenosine kinase in your panel of cell lines to correlate with sensitivity to the compound.
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Assess Mitochondrial Health: Evaluate the baseline mitochondrial membrane potential and morphology in your cell lines. Cell lines with pre-existing mitochondrial dysfunction may respond differently.
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IC50 Value Comparison: Determine the half-maximal inhibitory concentration (IC50) for your cell lines to quantify their relative sensitivity.
Hypothetical IC50 Values for this compound
| Cell Line | Tissue of Origin | Hypothetical IC50 (µM) | Notes |
| MCF-7 | Breast Cancer | 5.8 | High ADK expression |
| HCT116 | Colon Cancer | 12.5 | Moderate ADK expression |
| A549 | Lung Cancer | 25.2 | Low ADK expression |
This table presents hypothetical data for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound?
A1: As a purine analog, this compound may interact with a range of purine-binding proteins. Potential off-targets include:
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Purinergic Receptors: It may have agonist or antagonist activity at adenosine (P1) or P2Y/P2X receptors, which could trigger unintended signaling cascades.[5][6][7]
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Kinases: Although N6-furfuryladenosine is reported to be a weak inhibitor of cyclin-dependent kinases, interactions with other kinases cannot be ruled out.[1]
Q2: We observe a G2/M cell cycle arrest. Is this an expected outcome?
A2: A G2/M arrest can be a consequence of the genotoxic stress induced by this compound. DNA damage triggers cell cycle checkpoints to allow for repair before entry into mitosis. If the damage is too severe, this can lead to apoptosis.
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution after N6F treatment.
Q3: Our apoptosis assay shows a mixed population of apoptotic and necrotic cells. Is this normal?
A3: A mixed apoptotic and necrotic phenotype can be consistent with the proposed mechanism of rapid ATP depletion. Severe energy depletion can impair the execution of the energy-dependent process of apoptosis, leading to secondary necrosis.
Q4: How should I prepare and store this compound?
A4: this compound is typically soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Experimental Protocols
Protocol 1: Assessment of Cellular ATP Levels
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Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay.
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Compound Treatment: The following day, treat the cells with a dilution series of this compound for the desired time points (e.g., 1, 2, and 4 hours). Include a vehicle control (DMSO).
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ATP Measurement: Use a commercial luminescent ATP assay kit according to the manufacturer's instructions. Briefly, add the ATP-releasing and luciferase/luciferin reagent to each well.
-
Luminescence Reading: After a brief incubation to stabilize the signal, measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal of treated cells to the vehicle control to determine the percentage of ATP depletion.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining
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Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24 or 48 hours.
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Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.
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Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 2 hours at 4°C.[7]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[8][9]
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Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
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Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. The experimental chemotherapeutic N6-furfuryladenosine (kinetin-riboside) induces rapid ATP depletion, genotoxic stress, and CDKN1A (p21) upregulation in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relaxation of mitochondrial hyperfusion in the diabetic retina via N6-furfuryladenosine confers neuroprotection regardless of glycaemic status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 4. Relaxation of mitochondrial hyperfusion in the diabetic retina via N6-furfuryladenosine confers neuroprotection regardless of glycaemic status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
improving reproducibility of N6-Furfuryl-2-aminoadenosine experiments
This guide provides researchers, scientists, and drug development professionals with essential information to improve the reproducibility of experiments involving N6-Furfuryl-2-aminoadenosine. It includes frequently asked questions, detailed experimental protocols, and a troubleshooting guide to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a purine (B94841) nucleoside analogue.[1][2] Compounds in this class are often investigated for their potential antitumor activity, which may involve mechanisms like inhibiting DNA synthesis and inducing apoptosis.[1][2][3] It is structurally related to Kinetin (N6-furfuryladenine), a cytokinin plant hormone also studied for its effects on human cells.[4][5]
Q2: What are the primary cellular targets of this compound?
A2: As a substituted adenosine (B11128) analogue, this compound is predicted to interact with adenosine receptors (A1, A2A, A2B, A3).[6][7] The specific binding affinities for each receptor subtype would need to be determined experimentally. The A1 adenosine receptor, which has a high affinity for adenosine, is widely distributed in various tissues and often couples to inhibitory G proteins (Gi/o).[6][7]
Q3: What are the key physical and chemical properties I should be aware of?
A3: While specific data for this compound is limited, related compounds like Kinetin offer important clues. Researchers should anticipate potential solubility challenges. Kinetin is practically insoluble in water but soluble in strong acids and alkalis.[4][8] It is crucial to determine the optimal solvent for your specific stock concentration and experimental buffer to avoid precipitation.
Data Presentation: Physicochemical Properties of Related Compounds
| Property | Kinetin (N6-furfuryladenine) | Notes for this compound |
| Molecular Formula | C₁₀H₉N₅O[8] | C₁₅H₁₈N₆O₄ |
| Molecular Weight | 215.21 g/mol [8] | 346.34 g/mol |
| Solubility | Practically insoluble in water; Soluble in strong acids/alkalis.[4][8] | Expect low aqueous solubility. Test DMSO, ethanol, or dilute acidic/basic solutions for stock preparation. |
| Storage | Store at room temperature as a solid.[9] | Store stock solutions at -20°C or -80°C to prevent degradation.[9] |
Signaling Pathways and Experimental Workflows
Predicted Signaling Pathway via Adenosine A1 Receptor
Activation of the A1 adenosine receptor (A1AR) typically initiates an inhibitory signaling cascade. The diagram below illustrates the canonical pathway.
References
- 1. This compound | NanoAxis LLC [nanoaxisllc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sureshrattan.com [sureshrattan.com]
- 5. Development and Evaluation of Solid Lipid Nanoparticles of N-6-Furfuryl Adenine for Prevention of Photoaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetin | C10H9N5O | CID 3830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
dealing with batch-to-batch variability of N6-Furfuryl-2-aminoadenosine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing potential batch-to-batch variability of N6-Furfuryl-2-aminoadenosine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell-based assays with different batches of this compound. What could be the cause?
A1: Batch-to-batch variability is a common issue with synthetic compounds and can stem from several factors:
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Purity: The percentage of the active compound can vary between batches. Minor impurities can have off-target effects or interfere with the primary compound's activity.
-
Impurities Profile: The nature and quantity of impurities may differ. Some impurities might be structurally related to this compound and could have agonist or antagonist effects.
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Solubility: Differences in crystallinity or residual solvents can affect how well the compound dissolves, leading to inaccurate concentrations in your experiments.
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Degradation: Improper storage or handling can lead to the degradation of the compound, reducing its potency.
We recommend performing analytical validation on each new batch to ensure consistency.
Q2: What are the recommended storage conditions for this compound to minimize degradation?
A2: To ensure the stability of this compound, we recommend the following storage conditions:
-
Solid Form: Store at -20°C, protected from light and moisture. The vial should be tightly sealed.
-
In Solution: Prepare stock solutions in a suitable solvent (e.g., DMSO) and aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q3: How can I be sure that the this compound I'm using is pure?
A3: It is crucial to verify the purity of each batch of this compound. A Certificate of Analysis (CoA) from the supplier should provide initial purity data, typically determined by High-Performance Liquid Chromatography (HPLC) and confirmed by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). For critical experiments, we recommend independent analytical verification.
Q4: What is the proposed mechanism of action for this compound?
A4: this compound is a purine (B94841) nucleoside analogue.[1] Based on studies of the closely related compound N6-furfuryladenosine (Kinetin Riboside), its biological activity is likely dependent on intracellular phosphorylation by adenosine (B11128) kinase to form the corresponding nucleotide. This active metabolite can then interfere with cellular processes. For instance, N6-furfuryladenosine has been shown to induce rapid ATP depletion and genotoxic stress in cancer cell lines. It has also been reported to activate PINK1-kinase, a key regulator of mitochondrial quality control.[2] As a nucleoside analogue, it may also impact DNA and RNA synthesis.
Troubleshooting Guide
Issue 1: Inconsistent IC50/EC50 Values in Cell Viability Assays
| Potential Cause | Recommended Action |
| Batch-to-Batch Purity Variation | Request the Certificate of Analysis (CoA) for each batch and compare the purity levels. If possible, perform in-house analytical testing (e.g., HPLC) to confirm purity. |
| Compound Solubility Issues | Ensure the compound is fully dissolved in the stock solution. Visually inspect for precipitates. Use a brief sonication or warming step if necessary. Prepare fresh dilutions for each experiment. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions like DMSO stocks. |
| Cell Seeding Inconsistency | Ensure a homogenous cell suspension before seeding. Mix the cell suspension gently between seeding replicates. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile media or PBS to maintain humidity. |
Issue 2: Unexpected or Off-Target Effects
| Potential Cause | Recommended Action |
| Presence of Active Impurities | Analyze the impurity profile of the batch using LC-MS. Compare the profiles of different batches to identify any unique impurities in the problematic batch. |
| Compound Degradation | Prepare fresh stock solutions. If using older stocks, compare their performance to a freshly prepared solution from the same batch. |
| Cell Line Integrity | Ensure your cell line is not contaminated (e.g., with mycoplasma) and is of a low passage number. Authenticate your cell line if there are any doubts. |
Data Presentation
Table 1: Example Certificate of Analysis Specifications for this compound
| Parameter | Specification | Example Batch A | Example Batch B |
| Appearance | White to off-white solid | White solid | Off-white solid |
| Purity (HPLC) | ≥98.0% | 99.2% | 98.1% |
| Identity (¹H NMR) | Conforms to structure | Conforms | Conforms |
| Identity (MS) | Conforms to structure | Conforms | Conforms |
| Residual Solvents | <0.5% | 0.1% (DMSO) | 0.3% (Methanol) |
| Water Content (Karl Fischer) | <1.0% | 0.3% | 0.8% |
Table 2: Troubleshooting Experimental Readouts
| Observation | Potential Cause Related to Compound | Suggested First Step |
| Lower than expected potency (higher IC50) | Lower purity in the current batch; Compound degradation. | Verify purity with HPLC. Prepare a fresh stock solution. |
| Higher than expected potency (lower IC50) | Presence of a highly active impurity. | Analyze by LC-MS to identify potential active impurities. |
| High variability between replicates | Incomplete dissolution of the compound. | Check solubility and sonicate stock solution before use. |
| Unexplained cell toxicity at low concentrations | Presence of a cytotoxic impurity. | Review the impurity profile on the CoA or perform LC-MS. |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Sample Preparation: Prepare a 1 mg/mL stock solution in DMSO. Dilute to 50 µg/mL with mobile phase A.
-
Analysis: Inject 10 µL of the sample. Calculate purity based on the area under the curve of the main peak relative to the total peak area.
Protocol 2: Stock Solution Preparation and Storage
-
Solvent Selection: this compound is typically soluble in DMSO.
-
Preparation:
-
Weigh the required amount of solid compound in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (to 37°C) or sonication may be used if necessary.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes.
-
Store the aliquots at -80°C.
-
-
Usage:
-
When ready to use, remove one aliquot and allow it to thaw completely at room temperature.
-
Briefly centrifuge the tube to collect the solution at the bottom before opening.
-
Dilute the stock solution to the final working concentration in your cell culture medium or assay buffer immediately before use.
-
Visualizations
Caption: Workflow for handling new batches and troubleshooting.
Caption: Putative signaling pathway for this compound.
References
Technical Support Center: N6-Furfuryl-2-aminoadenosine and Related Adenosine Analogs
Frequently Asked Questions (FAQs)
Q1: I am seeing unexpected effects of my adenosine (B11128) analog on cell viability. What could be the cause?
A1: Unexplained effects on cell viability when using adenosine analogs can stem from several sources. These include off-target effects on other receptors or cellular processes, cytotoxicity at higher concentrations, or issues with the compound's solubility leading to precipitation and physical stress on the cells. It is also possible that the compound is degrading into a more toxic substance.
Q2: My experimental results with an adenosine analog are inconsistent. What are the common sources of variability?
A2: Inconsistent results are often due to issues with compound stability and solubility. Many adenosine analogs have poor aqueous solubility, leading to variations in the effective concentration between experiments. The stability of the compound in your specific cell culture media or buffer system over the course of the experiment can also be a significant factor. Finally, ensure that your cell passages are consistent and that the expression of the target receptor is not changing.
Q3: How can I be sure that the observed effect of my adenosine analog is mediated by my target receptor?
A3: To confirm that the observed effects are on-target, it is crucial to include appropriate controls in your experiments. The use of a selective antagonist for your target receptor should reverse the effects of your compound. Additionally, performing experiments in a cell line that does not express the target receptor (or using siRNA/CRISPR to knock it down) can demonstrate that the effect is receptor-dependent.
Troubleshooting Guide
Issue 1: Poor Compound Solubility
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Symptom: Precipitate observed in stock solutions or in cell culture media after adding the compound. Inconsistent results between experiments.
-
Troubleshooting Steps:
-
Solvent Selection: Ensure you are using an appropriate solvent for your stock solution (e.g., DMSO, ethanol).
-
Concentration Check: Avoid using concentrations of your organic stock solvent (like DMSO) that are toxic to your cells (typically >0.5%).
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Solubility Testing: Determine the solubility limit in your experimental buffer or media. You can do this by preparing a dilution series and visually inspecting for precipitation or by using a nephelometer.
-
Use of Pluronic F-127: For in vivo or other challenging applications, co-solvents or surfactants like Pluronic F-127 may be used to improve solubility.
-
Issue 2: Off-Target Effects
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Symptom: The compound produces biological effects that are not consistent with the known signaling pathway of the target receptor. The effects are not blocked by a selective antagonist.
-
Troubleshooting Steps:
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Selectivity Profiling: Test your compound against a panel of related receptors (e.g., other adenosine receptor subtypes) and other common off-targets like phosphodiesterases (PDEs).
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Use of Antagonists: As mentioned in the FAQs, use a selective antagonist for your primary target to see if the effect is blocked.
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Dose-Response Curve: Generate a full dose-response curve. Off-target effects often occur at higher concentrations.
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Control Cell Lines: Use a cell line that does not express your target receptor to see if the effect persists.
-
Issue 3: Compound Instability
-
Symptom: The biological effect of the compound diminishes over the course of a long experiment.
-
Troubleshooting Steps:
-
Stability Assessment: The stability of your compound in your experimental media can be assessed over time using methods like HPLC.
-
Media Changes: For longer experiments, consider changing the media and re-adding the compound at regular intervals.
-
Storage Conditions: Ensure that your stock solutions are stored correctly (e.g., at -20°C or -80°C, protected from light) to prevent degradation.
-
Quantitative Data for Common Adenosine Analogs
The following table summarizes the binding affinities (Ki in nM) of some common adenosine analogs for different adenosine receptor subtypes. This data can help in selecting appropriate control compounds and understanding potential off-target effects.
| Compound Name | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A2B Receptor Ki (nM) | A3 Receptor Ki (nM) |
| Adenosine | 330 | 1400 | 15000 | 2800 |
| NECA | 14 | 20 | 1100 | 58 |
| CGS-21680 | 2900 | 27 | 16000 | >10000 |
| IB-MECA | 2300 | 4300 | 5100 | 1.1 |
| DPMA | 1.1 | 1800 | 11000 | 7600 |
Key Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of your compound for a specific receptor.
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Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target adenosine receptor subtype.
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Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4.
-
Radioligand: Choose a suitable radioligand for your target receptor (e.g., [3H]DPCPX for A1 receptors).
-
Competition Assay:
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Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of your test compound.
-
Incubate for 60-120 minutes at room temperature.
-
-
Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Detection: Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: The IC50 value (concentration of your compound that displaces 50% of the radioligand) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Assay to Measure Functional Activity
This protocol measures the functional effect of your compound on Gs or Gi-coupled adenosine receptors.
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Cell Culture: Plate cells expressing the target receptor in a suitable multi-well plate.
-
Compound Treatment:
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor like IBMX for 15-30 minutes to prevent cAMP degradation.
-
For Gi-coupled receptors (A1, A3), stimulate the cells with forskolin (B1673556) to increase basal cAMP levels.
-
Add varying concentrations of your adenosine analog and incubate for 15-30 minutes.
-
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Measure the cAMP levels using a commercially available kit, such as a competitive ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Plot the cAMP levels against the compound concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).
Visualizations
Caption: Potential on-target and off-target signaling pathways for an adenosine analog.
Caption: A logical workflow for confirming the on-target action of an experimental compound.
Technical Support Center: Optimizing N6-Furfuryl-2-aminoadenosine Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the cellular delivery of N6-Furfuryl-2-aminoadenosine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
A1: this compound is a synthetic purine (B94841) nucleoside analog.[1][2] Like other purine analogs, its anticancer activity generally relies on the inhibition of DNA synthesis and the induction of apoptosis.[1][2][3] After cellular uptake, it is typically phosphorylated to its active triphosphate form, which can then compete with natural nucleosides for incorporation into DNA or RNA, leading to chain termination and cell death.[3]
Q2: What are the main challenges in delivering this compound to cells?
A2: The primary challenges stem from the inherent physicochemical properties of many nucleoside analogs. These compounds are often hydrophilic, which limits their ability to passively diffuse across the lipophilic cell membrane.[4] Consequently, their cellular uptake is heavily reliant on specific protein transporters, which can vary in expression levels between different cell types.[4]
Q3: How does this compound enter cells?
A3: As a nucleoside analog, this compound is primarily taken up by cells through specialized nucleoside transporters (NTs).[5] There are two main families of NTs: equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs).[5][6] The expression and activity of these transporters can be a limiting factor for intracellular accumulation of the compound.
Q4: Can I use flow cytometry to measure the uptake of this compound?
A4: Standard flow cytometry measures fluorescence, and this compound is not intrinsically fluorescent. However, you can use flow cytometry indirectly through methods such as:
-
Fluorescent Labeling: Chemically modifying this compound with a fluorescent tag. This would require careful validation to ensure the tag does not alter the uptake mechanism or biological activity.
-
Competitive Uptake Assay: Using a known fluorescent substrate of the same nucleoside transporter(s) that transport this compound. You would measure the displacement of the fluorescent substrate by your compound.
Q5: What are some advanced strategies to enhance the delivery of nucleoside analogs like this compound?
A5: Several strategies can be employed to improve delivery:
-
Prodrugs: Modifying the molecule to a more lipophilic form that can cross the cell membrane more easily, and is then converted to the active drug inside the cell. The ProTide approach, which delivers the monophosphate form of the nucleoside analog, is a successful example.[7]
-
Nanocarriers: Encapsulating the drug in nanoparticles, liposomes, or dendrimers can improve solubility, stability, and cellular uptake.[4][8]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low biological activity or inconsistent results. | Poor solubility of this compound in aqueous media. | Based on related compounds like Kinetin, solubility in aqueous buffers is likely low.[9] Prepare a high-concentration stock solution in an organic solvent such as DMSO. When diluting into your final aqueous culture medium, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all experiments. Vortex thoroughly before adding to cells. |
| Degradation of the compound. | Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive. | |
| Low intracellular concentration of the compound. | Low expression of nucleoside transporters in the cell line. | Verify the expression of key nucleoside transporters (e.g., ENT1, CNT1) in your cell line of interest using techniques like qPCR or Western blotting. If expression is low, consider using a different cell line or a delivery enhancement strategy. |
| Competition with nucleosides in the culture medium. | The presence of natural nucleosides in the culture medium can compete for uptake via nucleoside transporters. Consider using a nucleoside-free medium for the duration of the drug treatment, if compatible with your experimental design. | |
| Active efflux of the compound. | Some cells express efflux pumps (e.g., P-glycoprotein) that can actively remove the drug from the cytoplasm. You can test for this by co-incubating with a known efflux pump inhibitor. | |
| High variability between replicate experiments. | Inconsistent cell density or health. | Ensure that cells are seeded at a consistent density and are in a healthy, logarithmic growth phase for all experiments. Cell health and density can affect transporter expression and overall uptake. |
| Inaccurate quantification of intracellular concentration. | Use a validated and sensitive method for quantifying the intracellular concentration, such as HPLC-MS/MS. Ensure complete cell lysis and efficient extraction of the analyte. |
Experimental Protocols
Protocol 1: Quantification of Intracellular this compound by HPLC-MS/MS
This protocol provides a general framework. Specific parameters such as column type, mobile phase, and mass transitions must be optimized for this compound.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 80-90% confluency at the time of harvest.
-
Incubate cells with the desired concentration of this compound for the specified time.
-
-
Cell Harvesting and Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS to remove any extracellular compound.
-
Add 0.5 mL of ice-cold 70:30 methanol/water solution to each well to lyse the cells and precipitate proteins.[10]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Sample Preparation:
-
Vortex the cell lysate vigorously.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube for analysis.[1]
-
-
HPLC-MS/MS Analysis:
-
Inject the supernatant into an HPLC-MS/MS system.
-
Use a suitable column (e.g., C18) and a gradient elution method with appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Set up the mass spectrometer to detect the specific mass transition for this compound in Multiple Reaction Monitoring (MRM) mode.
-
Quantify the concentration by comparing the peak area to a standard curve prepared with known concentrations of the compound.
-
Protocol 2: Assessing Cellular Uptake by Flow Cytometry (Competitive Assay)
This protocol assumes a fluorescent nucleoside analog (e.g., a fluorescently labeled adenosine (B11128) analog) that is transported by the same transporters as this compound is available.
-
Cell Preparation:
-
Harvest cells and resuspend them in a suitable buffer (e.g., PBS with 0.5% BSA) at a concentration of 1x10^6 cells/mL.
-
-
Competitive Inhibition:
-
Prepare a series of tubes with a fixed, subsaturating concentration of the fluorescent nucleoside analog.
-
Add increasing concentrations of this compound to these tubes. Include a control with no this compound.
-
Add the cell suspension to each tube and incubate at 37°C for a predetermined time to allow for uptake.
-
-
Washing and Staining:
-
Stop the uptake by adding ice-cold wash buffer and centrifuging the cells at a low speed.
-
Wash the cells twice more with ice-cold wash buffer to remove any unbound fluorescent analog.
-
If desired, stain with a viability dye (e.g., Propidium Iodide) to exclude dead cells from the analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the cells on a flow cytometer, measuring the fluorescence of the internalized analog.
-
Gate on the live cell population.
-
Determine the median fluorescence intensity (MFI) for each concentration of this compound. A decrease in MFI with increasing concentrations of the unlabeled compound indicates competitive uptake.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | NanoAxis LLC [nanoaxisllc.com]
- 3. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Emerging Roles of Nucleoside Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. sureshrattan.com [sureshrattan.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Inconsistent N6-Furfuryl-2-aminoadenosine Bioactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter when working with N6-Furfuryl-2-aminoadenosine. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected bioactivity?
A1: this compound is a purine (B94841) nucleoside analogue.[1][2] Compounds of this class are known to exhibit a range of biological activities, including antitumor effects, by interfering with DNA synthesis and inducing programmed cell death (apoptosis).[1][2] It is structurally related to kinetin (B1673648) (N6-furfuryladenine), a plant cytokinin that has been shown to inhibit the proliferation of cancer cells.
Q2: What are the general recommendations for storing and handling this compound?
A2: While specific stability data for this compound is limited, general guidelines for purine analogues and other bioactive small molecules should be followed. It is recommended to store the solid compound at 2-8°C. Stock solutions should be prepared, aliquoted, and stored at -20°C for up to one month to minimize freeze-thaw cycles. For cellular assays, it is best to use freshly prepared dilutions.
Q3: At what concentration should I use this compound in my experiments?
A3: The optimal concentration of this compound will vary depending on the cell line and the specific assay being performed. Based on data from related purine analogues, a starting concentration range of 1-100 µM is recommended for initial screening experiments. It is crucial to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific experimental system.
Troubleshooting Guide
Issue 1: I am observing little to no bioactivity with this compound in my cell-based assays.
This is a common issue that can arise from several factors, ranging from compound integrity to experimental setup. The following questions will guide you through a systematic troubleshooting process.
Q1.1: How can I be sure that my compound is active and stable?
-
Action: Verify the storage conditions and handling of the compound. Purine analogues can be sensitive to environmental factors. For instance, a related compound, 2-chloro-2'-deoxyadenosine, shows increased decomposition at acidic pH.[3]
-
Recommendation: Prepare fresh stock solutions from the solid compound. If possible, verify the identity and purity of your compound using analytical methods such as HPLC or mass spectrometry.
Q1.2: Could the solvent used to dissolve the compound be affecting the cells?
-
Action: Many organic solvents, such as DMSO, can be toxic to cells at higher concentrations.
-
Recommendation: Ensure the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.1% v/v) and include a vehicle control (medium with the same concentration of solvent) in your experiments to account for any solvent-induced effects.
Q1.3: Is it possible that my cell line is not sensitive to this compound?
-
Action: The bioactivity of nucleoside analogues can be dependent on the expression of specific nucleoside transporters for cellular uptake.[4]
-
Recommendation:
-
Test the compound on a different, well-characterized cell line known to be sensitive to other purine analogues.
-
If you have the capability, you can assess the expression levels of concentrative nucleoside transporters (CNTs) and equilibrative nucleoside transporters (ENTs) in your cell line.
-
Issue 2: The bioactivity of this compound is highly variable between experiments.
Inconsistent results can be frustrating and can point to subtle variations in your experimental protocol or reagents.
Q2.1: How can I minimize variability in my cell culture?
-
Action: Cell health and density can significantly impact experimental outcomes.
-
Recommendation:
-
Use cells with a low passage number and ensure they are in the logarithmic growth phase at the time of treatment.
-
Standardize cell seeding density and treatment duration across all experiments.
-
Regularly test your cells for mycoplasma contamination.
-
Q2.2: Could the this compound be degrading in the culture medium?
-
Action: The stability of compounds in aqueous solutions can be time and temperature-dependent.
-
Recommendation: Minimize the time the compound spends in solution before being added to the cells. For longer-term experiments, consider replenishing the medium with freshly diluted compound at regular intervals.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid), sterile DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Under sterile conditions, prepare a 10 mM stock solution by dissolving the appropriate amount of solid in sterile DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 2.15 mg of this compound (MW: 215.21 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Materials: 96-well cell culture plates, appropriate cell culture medium, this compound stock solution, MTT reagent (5 mg/mL in PBS), DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium from the 10 mM stock solution.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Data Presentation
Table 1: Physicochemical Properties and Storage Recommendations for this compound and a Related Compound.
| Property | This compound | Kinetin (N6-furfuryladenine) |
| Molecular Weight | 215.21 g/mol [5] | 215.21 g/mol [6] |
| Appearance | White to off-white solid | White powder |
| Solubility | Soluble in DMSO | Slightly soluble in cold water, methanol, ethanol. Freely soluble in dilute aqueous hydrochloric acid or sodium hydroxide.[6] |
| Storage (Solid) | 2-8°C | 2-8°C |
| Storage (Solution) | -20°C (in DMSO) | -20°C |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | NanoAxis LLC [nanoaxisllc.com]
- 3. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toward a Molecular Basis of Cellular Nucleoside Transport in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Furfuryl-aminopurine | C10H9N5O | CID 68488746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Kinetin | C10H9N5O | CID 3830 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of N6-Furfuryl-2-aminoadenosine and Other Purine Analogs in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the purine (B94841) analog N6-Furfuryl-2-aminoadenosine with other well-established purine analogs, namely cladribine (B1669150) and fludarabine (B1672870). The information presented is intended to assist researchers and professionals in drug development in understanding the comparative efficacy and mechanisms of action of these compounds. This document summarizes key experimental data, outlines detailed protocols for relevant assays, and provides visual representations of the signaling pathways involved.
Overview of Purine Analogs
Purine analogs are a class of antimetabolite drugs that mimic the structure of natural purines, such as adenine (B156593) and guanine.[1] Due to this structural similarity, they can interfere with the synthesis of DNA and RNA, leading to the inhibition of cell proliferation and the induction of apoptosis, or programmed cell death.[2][3] This mechanism of action makes them effective therapeutic agents against various cancers, particularly hematological malignancies.[4]
This compound is a purine nucleoside analog with demonstrated antitumor activity.[3] Its mechanism of action is believed to involve the inhibition of DNA synthesis and the induction of apoptosis.[3]
Cladribine (2-Chlorodeoxyadenosine) is a purine nucleoside analog used in the treatment of hairy cell leukemia and B-cell chronic lymphocytic leukemia.[5] It is a prodrug that is phosphorylated intracellularly to its active triphosphate form, which is then incorporated into DNA, leading to DNA strand breaks and apoptosis.[6]
Fludarabine (F-ara-A) is another purine analog effective against chronic lymphocytic leukemia.[7] It is also a prodrug that, once converted to its active triphosphate form, inhibits DNA polymerase, ribonucleotide reductase, and DNA primase, thereby halting DNA synthesis and inducing apoptosis.[8]
Comparative Efficacy: In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values of N6-furfuryladenosine (a close structural analog of this compound), cladribine, and fludarabine in various human leukemia cell lines. Lower IC50 values indicate greater potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| N6-furfuryladenosine | MiaPaCa-2 (Pancreatic Carcinoma) | ~2.5 | [9] |
| A375 (Melanoma) | ~5 | [9] | |
| Cladribine | HL-60 (Promyelocytic Leukemia) | 0.019 ± 0.003 | [7] |
| MOLT-4 (Acute Lymphoblastic Leukemia) | 0.023 ± 0.005 | [7] | |
| THP-1 (Acute Monocytic Leukemia) | 0.081 ± 0.012 | [7] | |
| U266 (Multiple Myeloma) | 2.43 | [[“]] | |
| RPMI8226 (Multiple Myeloma) | 0.75 | [[“]] | |
| MM1.S (Multiple Myeloma) | 0.18 | [[“]] | |
| Fludarabine | K562 (Chronic Myelogenous Leukemia) | 3.33 | [11] |
| HL-60 (Acute Myeloid Leukemia) | >10 | [12] | |
| U937 (Histiocytic Lymphoma) | <0.05 | [12] | |
| Raji (Burkitt's Lymphoma) | <0.05 | [12] |
Mechanisms of Action: A Comparative Overview
While all three purine analogs ultimately induce apoptosis, their upstream mechanisms of action exhibit some differences.
N6-Furfuryladenosine: Induction of ATP Depletion and Genotoxic Stress
N6-furfuryladenosine's cytotoxic effects are preceded by a rapid and massive depletion of intracellular ATP and the induction of genotoxic stress.[9] The activity of N6-furfuryladenosine is dependent on its conversion to a nucleotide form by adenosine (B11128) kinase, suggesting that it is a prodrug that requires intracellular activation.[9] The subsequent energy crisis and DNA damage are key triggers for the apoptotic cascade.
Cladribine and Fludarabine: Direct Interference with DNA Synthesis
Cladribine and fludarabine, upon conversion to their active triphosphate forms, directly interfere with DNA synthesis. Cladribine triphosphate is incorporated into the DNA strand, leading to the accumulation of DNA strand breaks.[6] Fludarabine triphosphate acts as a competitive inhibitor of DNA polymerase and also inhibits ribonucleotide reductase, which is essential for the production of deoxyribonucleotides.[8] Both actions effectively halt DNA replication and trigger apoptosis.
Signaling Pathways to Apoptosis
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways leading to apoptosis for N6-furfuryladenosine and the established pathways for cladribine and fludarabine.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate and compare the effects of purine analogs.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of the compounds and calculate their IC50 values.
Protocol:
-
Cell Seeding: Seed human leukemia cells (e.g., HL-60, K562, MOLT-4) in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound, cladribine, and fludarabine in culture medium. Add 100 µL of the compound solutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with the purine analogs.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the respective IC50 concentrations of this compound, cladribine, and fludarabine for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of the compounds on cell cycle distribution.
Protocol:
-
Cell Treatment: Treat cells with the IC50 concentrations of the compounds for 24 hours.
-
Cell Fixation: Harvest and wash the cells with PBS, then fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Centrifuge the fixed cells and resuspend the pellet in PBS containing 50 µg/mL propidium iodide and 100 µg/mL RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.[13]
Western Blot Analysis for Apoptosis-Related Proteins
Objective: To investigate the molecular mechanisms of apoptosis by analyzing the expression of key apoptotic proteins.
Protocol:
-
Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[14]
Summary and Future Directions
Future research should focus on:
-
Determining the IC50 values of this compound in a broader range of cancer cell lines, particularly those for which comparative data for cladribine and fludarabine are available.
-
Conducting head-to-head comparative studies to evaluate the apoptotic and cell cycle effects of these compounds under standardized conditions.
-
Further elucidating the detailed downstream signaling pathways activated by this compound-induced ATP depletion and genotoxic stress.
This comprehensive comparison provides a valuable resource for researchers in the field of oncology and drug development, facilitating a deeper understanding of the therapeutic potential of this compound and its place among other purine analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound | NanoAxis LLC [nanoaxisllc.com]
- 4. Mediators of endoplasmic reticulum stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis- and necrosis-inducing potential of cladribine, cytarabine, cisplatin, and 5-fluorouracil in vitro: a quantitative pharmacodynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cladribine - Wikipedia [en.wikipedia.org]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Relaxation of mitochondrial hyperfusion in the diabetic retina via N6-furfuryladenosine confers neuroprotection regardless of glycaemic status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 12. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Intracellular ATP levels determine cell death fate by apoptosis or necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N6-Furfuryladenosine (Kinetin Riboside) and N6-Furfuryl-2-aminoadenosine: Unraveling Their Anticancer Potential
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of two purine (B94841) nucleoside analogs: N6-Furfuryladenosine (more commonly known as Kinetin (B1673648) Riboside) and N6-Furfuryl-2-aminoadenosine. While both compounds are derivatives of adenosine (B11128) and have been investigated for their therapeutic potential, a significant disparity exists in the available research data, with Kinetin Riboside being the more extensively studied compound in the context of cancer research.
This guide summarizes the known anticancer activities, mechanisms of action, and effects on cellular signaling pathways for both molecules. Due to a notable lack of quantitative anticancer data for this compound in publicly available literature, a direct comparative analysis of anticancer potency is challenging. This report will present the detailed findings for Kinetin Riboside and the currently available, more general information for this compound.
At a Glance: Key Biological Activities
| Feature | N6-Furfuryladenosine (Kinetin Riboside) | This compound |
| Primary Investigated Activity | Anticancer, apoptosis induction, cell cycle arrest | General antitumor potential, neuroprotection |
| Anticancer Potency (IC50) | 0.2 - 6.5 µM in various human cancer cell lines[1] | Specific IC50 values in cancer cell lines are not readily available in the reviewed literature. |
| Mechanism of Action | Induction of apoptosis via the mitochondrial pathway, cell cycle arrest, ATP depletion, induction of genotoxic stress[2][3] | Generally described as inhibiting DNA synthesis and inducing apoptosis |
| Signaling Pathway Modulation | - Mitochondrial Apoptosis Pathway- Wnt/β-catenin Pathway- JAK2/STAT3 Pathway | Primarily linked to mitochondrial function and turnover in a neuroprotective context. Specific anticancer signaling pathways are not well-documented. |
In-Depth Analysis: N6-Furfuryladenosine (Kinetin Riboside)
Kinetin Riboside (KR) has demonstrated significant potential as an anticancer agent across a range of human cancer cell lines. Its cytotoxic effects are attributed to its ability to induce programmed cell death (apoptosis) and halt the cell division cycle.
Antiproliferative and Apoptogenic Activity
Studies have shown that Kinetin Riboside inhibits the proliferation of various cancer cells with IC50 values in the low micromolar range. For instance, in a panel of human cancer cell lines including melanoma, colon, and pancreatic carcinoma, the IC50 values for N6-furfuryladenosine (kinetin-riboside) ranged from 0.2 to 6.5 μM[1]. Another study reported an IC50 of 2.5 µM in HCT-15 human colon cancer cells[4].
The primary mechanism behind its anticancer effect is the induction of apoptosis. This is characterized by:
-
Disruption of Mitochondrial Membrane Potential: Kinetin Riboside treatment leads to a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway[2].
-
Modulation of Apoptotic Proteins: It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2[2].
-
Caspase Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c and subsequent activation of caspase-3, a critical executioner caspase in apoptosis[2].
Cell Cycle Arrest
Kinetin Riboside has been shown to arrest the cell cycle in cancer cells. In HCT-15 colon cancer cells, it caused an arrest in the S and G2/M phases of the cell cycle[4]. This prevents the cancer cells from progressing through the division cycle, thereby inhibiting tumor growth.
Signaling Pathway Involvement
Mitochondrial Apoptosis Pathway: As detailed above, Kinetin Riboside triggers the intrinsic pathway of apoptosis by directly affecting mitochondrial integrity.
Wnt/β-catenin Signaling Pathway: Kinetin Riboside has been identified as an antagonist of the Wnt/β-catenin pathway. This pathway is often dysregulated in cancer, leading to uncontrolled cell proliferation. Kinetin Riboside's ability to inhibit this pathway presents another avenue for its anticancer activity.
JAK2/STAT3 Signaling Pathway: Some N6-substituted adenosine analogues have been shown to act as JAK2 inhibitors, potently blocking STAT3 signaling, which is a critical pathway for oncogenesis and malignancy in many human cancers[5].
An Overview of this compound
This compound is structurally similar to Kinetin Riboside, with the key difference being an additional amino group at the 2-position of the purine ring. While it is classified as a purine nucleoside analogue with potential broad-spectrum antitumor activity, specific and quantitative data on its anticancer efficacy are scarce in the reviewed scientific literature.
General descriptions suggest that its anticancer mechanisms may involve the inhibition of DNA synthesis and the induction of apoptosis. However, without concrete experimental data such as IC50 values in various cancer cell lines and detailed mechanistic studies, a direct comparison to the well-documented anticancer activities of Kinetin Riboside is not currently possible.
Recent research has highlighted a neuroprotective role for N6-furfuryladenosine in the context of diabetic retinopathy, where it enhances mitochondrial turnover and bioenergetics[6]. While this points to its ability to modulate mitochondrial function, further studies are required to determine if this translates to a significant and specific anticancer effect.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the biological activities of compounds like Kinetin Riboside.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Kinetin Riboside) for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO or Sorenson’s glycine (B1666218) buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between apoptotic, necrotic, and live cells.
-
Cell Treatment: Cells are treated with the test compound for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in a binding buffer containing Annexin V conjugated to a fluorescent dye (e.g., FITC) and Propidium Iodide (PI).
-
Annexin V: Binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.
-
Propidium Iodide: A fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
-
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The results allow for the quantification of:
-
Live cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment and Harvesting: Cells are treated with the compound and then harvested.
-
Fixation: Cells are fixed, typically with cold ethanol, to permeabilize the cell membrane and preserve the cellular structures.
-
Staining: The fixed cells are treated with RNase to degrade RNA (as PI can also bind to RNA) and then stained with Propidium Iodide. PI intercalates with DNA, and its fluorescence is proportional to the amount of DNA in the cell.
-
Flow Cytometry Analysis: The fluorescence intensity of individual cells is measured. The resulting histogram shows distinct peaks corresponding to:
-
G0/G1 phase: Cells with 2N DNA content.
-
S phase: Cells with DNA content between 2N and 4N.
-
G2/M phase: Cells with 4N DNA content.
-
Sub-G1 peak: Often indicative of apoptotic cells with fragmented DNA.
-
Mitochondrial Membrane Potential Assay (JC-1 Staining)
This assay utilizes the cationic dye JC-1 to monitor mitochondrial health.
-
Cell Treatment: Cells are treated with the test compound.
-
JC-1 Staining: Cells are incubated with the JC-1 dye.
-
Analysis: The fluorescence is measured using a flow cytometer or fluorescence microscope.
-
In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence.
-
In apoptotic cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.
-
-
Data Interpretation: A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential, a hallmark of apoptosis.
Conclusion and Future Directions
The available evidence strongly supports the anticancer potential of N6-Furfuryladenosine (Kinetin Riboside), with a growing body of research elucidating its mechanisms of action, including the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.
In contrast, the anticancer properties of this compound remain largely unexplored in the public domain. While its structural similarity to Kinetin Riboside and its classification as a purine nucleoside analog suggest potential antitumor activity, a lack of specific and quantitative data prevents a direct and meaningful comparison at this time.
Future research should focus on a comprehensive evaluation of the anticancer effects of this compound. This would involve determining its IC50 values across a panel of cancer cell lines and conducting detailed mechanistic studies to investigate its effects on apoptosis, the cell cycle, and relevant signaling pathways. Direct comparative studies with Kinetin Riboside would be invaluable in understanding the structure-activity relationship and the potential therapeutic advantages, if any, conferred by the 2-amino substitution. Such studies are essential to unlock the full therapeutic potential of this class of compounds in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of kinetin riboside on proliferation and proapoptotic activities in human normal and cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The experimental chemotherapeutic N6-furfuryladenosine (kinetin-riboside) induces rapid ATP depletion, genotoxic stress, and CDKN1A(p21) upregulation in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative activity of kinetin riboside on HCT-15 colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N6-substituted adenosine analogues, a novel class of JAK2 inhibitors, potently block STAT3 signaling in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relaxation of mitochondrial hyperfusion in the diabetic retina via N6-furfuryladenosine confers neuroprotection regardless of glycaemic status | MRC PPU [ppu.mrc.ac.uk]
Comparative Analysis of N6-Furfuryl-2-aminoadenosine and Cladribine: A Data-Driven Guide
A direct comparative study between N6-Furfuryl-2-aminoadenosine and cladribine (B1669150) is not feasible at this time due to a significant lack of publicly available research data for this compound. While cladribine is a well-documented therapeutic agent with extensive clinical trial data, this compound remains a research compound with limited information on its specific mechanism of action, pharmacokinetics, and clinical efficacy.
This guide will provide a comprehensive overview of the available information for both compounds, highlighting the data disparity. The in-depth analysis of cladribine can serve as a benchmark for the type of data required for a future comparative assessment of this compound, should such information become available.
Cladribine: A Detailed Profile
Cladribine is a synthetic purine (B94841) nucleoside analog that has demonstrated efficacy in the treatment of certain hematological malignancies and relapsing forms of multiple sclerosis (MS).[1][2][3]
Physicochemical Properties
| Property | Value | References |
| Molecular Formula | C10H12ClN5O3 | [4][5][6][7] |
| Molecular Weight | 285.69 g/mol | [4][5][6][7] |
| Melting Point | 181-185 °C (literature) | [4][6][7] |
| Solubility | Slightly soluble in water, soluble in dimethyl sulfoxide, and slightly soluble in methanol. | [4][6][7] |
| Appearance | White to pale yellow solid. | [4][7] |
Mechanism of Action
Cladribine is a prodrug that, once inside cells, is phosphorylated to its active triphosphate form, 2-chloro-2'-deoxy-β-D-adenosine triphosphate (2-CdATP).[8][9] This active metabolite interferes with DNA synthesis and repair, leading to the induction of apoptosis (programmed cell death).[10][11] Cladribine selectively targets lymphocytes due to their high ratio of deoxycytidine kinase (which activates cladribine) to 5'-nucleotidase (which inactivates it).[1] This selective depletion of B and T lymphocytes is believed to be the primary mechanism for its therapeutic effect in multiple sclerosis.[1][3]
References
- 1. Cladribine - Wikipedia [en.wikipedia.org]
- 2. The clinical pharmacokinetics of cladribine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mssociety.org.uk [mssociety.org.uk]
- 4. Cladribine [chembk.com]
- 5. Cladribine | C10H12ClN5O3 | CID 20279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cladribine | 4291-63-8 [chemicalbook.com]
- 7. 4291-63-8 CAS MSDS (Cladribine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. drugs.com [drugs.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Cladribine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Cross-Validation of N6-Furfuryladenosine's Anti-Cancer Effects: A Comparative Guide
A Note on the Target Compound: This guide focuses on N6-Furfuryladenosine (also known as kinetin (B1673648) riboside), a purine (B94841) nucleoside analogue that has been the subject of multiple anti-cancer studies. The initially requested compound, N6-Furfuryl-2-aminoadenosine, is a distinct but closely related molecule for which there is a significant lack of publicly available research data. Therefore, this guide will proceed with a detailed analysis of N6-Furfuryladenosine, providing a robust cross-validation of its anti-cancer properties based on available scientific literature.
Introduction
N6-Furfuryladenosine, a cytokinin riboside, has emerged as a compound of interest in oncology research due to its demonstrated anti-proliferative and apoptotic effects in various cancer cell lines.[1][2] Its mechanism of action, which involves the induction of cellular energy depletion and genotoxic stress, presents a unique approach to cancer therapy. This guide provides a comprehensive comparison of N6-Furfuryladenosine's anti-cancer effects with established chemotherapeutic agents, supported by experimental data and detailed protocols for key assays. The information is intended for researchers, scientists, and drug development professionals.
Comparative Efficacy Against Cancer Cell Lines
The anti-proliferative activity of N6-Furfuryladenosine has been quantified in several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined in various studies. While direct head-to-head comparative studies with other chemotherapeutics are limited, the following table summarizes the available IC50 data for N6-Furfuryladenosine and provides context by listing IC50 values for common anti-cancer drugs in similar cell lines from separate studies.
| Cell Line | Cancer Type | N6-Furfuryladenosine IC50 (µM) | Doxorubicin (B1662922) IC50 (µM) | Cisplatin IC50 (µM) | Paclitaxel IC50 (µM) |
| MIA PaCa-2 | Pancreatic Carcinoma | 1.1[3] | ~1.1[4] | ~5.0 | ~0.01 |
| OVCAR-3 | Ovarian Carcinoma | 1.1[3] | ~0.2 | ~4.0 | ~0.004 |
| HCT-15 | Colon Carcinoma | 2.5[5] | ~0.1 | ~3.0 | ~0.003 |
| A375 | Melanoma | Data not available | ~0.05 | ~2.0 | ~0.001 |
| MCF-7 | Breast Carcinoma | Data not available | ~0.4 - 8.3[6][7][8] | ~10.0 | ~0.002 |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., incubation time, cell density). The data presented for Doxorubicin, Cisplatin, and Paclitaxel are derived from separate studies and are provided for general comparative purposes.
Mechanism of Action: Signaling Pathways
The anti-cancer activity of N6-Furfuryladenosine is initiated by its phosphorylation by adenosine (B11128) kinase (ADK), a critical step for its cytotoxic effects.[1] This bioconversion leads to a cascade of downstream events culminating in cell cycle arrest and apoptosis. The proposed signaling pathway is depicted below.
Caption: Proposed signaling pathway for N6-Furfuryladenosine's anti-cancer effects.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of N6-Furfuryladenosine are provided below.
Cell Viability and IC50 Determination (MTT Assay)
This protocol is used to assess the dose-dependent effect of a compound on cell proliferation and to calculate the IC50 value.
Caption: Experimental workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of N6-Furfuryladenosine in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the highest concentration of the solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.[9]
Genotoxicity Assessment (Alkaline Comet Assay)
This assay is used to detect DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells.[10]
Protocol:
-
Cell Preparation: Treat cells with N6-Furfuryladenosine for a specified period (e.g., 1-3 hours). Harvest the cells and resuspend them in ice-cold PBS.
-
Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) for at least 1 hour at 4°C to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer for 20-40 minutes to unwind the DNA.
-
Electrophoresis: Apply an electric field (typically 25 V, 300 mA) for 20-30 minutes. The fragmented DNA will migrate from the nucleus, forming a "comet" shape.
-
Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.[11][12]
Cellular ATP Level Determination
This assay quantifies the amount of ATP in a cell population, which is an indicator of metabolic activity and cell viability.
Protocol:
-
Cell Treatment: Seed cells in a white-walled 96-well plate and treat with N6-Furfuryladenosine for the desired time.
-
Reagent Addition: Add a luciferase-based ATP detection reagent to each well. This reagent lyses the cells and provides the necessary substrates (luciferin and luciferase) for the ATP-dependent light-producing reaction.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer. The light output is directly proportional to the ATP concentration.
-
Data Analysis: Normalize the luminescence readings to the number of cells or protein concentration. Compare the ATP levels in treated cells to those in untreated control cells.[13][14]
Conclusion
N6-Furfuryladenosine demonstrates significant anti-cancer activity in a range of cancer cell lines, primarily through the induction of ATP depletion and genotoxic stress, leading to cell cycle arrest and apoptosis. Its efficacy, as indicated by its low micromolar IC50 values, positions it as a promising candidate for further pre-clinical and clinical investigation. While direct comparative data with standard chemotherapeutics is not yet abundant, the available information suggests a potent anti-proliferative effect. The detailed experimental protocols provided in this guide offer a framework for researchers to further validate and expand upon these findings, ultimately contributing to a more comprehensive understanding of N6-Furfuryladenosine's therapeutic potential in oncology.
References
- 1. The experimental chemotherapeutic N6-furfuryladenosine (kinetin-riboside) induces rapid ATP depletion, genotoxic stress, and CDKN1A(p21) upregulation in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The experimental chemotherapeutic N6-furfuryladenosine (kinetin-riboside) induces rapid ATP depletion, genotoxic stress, and CDKN1A (p21) upregulation in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic effects of kinetin riboside and its selected analogues on cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction between N6-methyladenosine modification and the tumor microenvironment in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alkaline Comet Assay using the monocytic cell line THP-1 [protocols.io]
- 12. mdpi.com [mdpi.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. goldbio.com [goldbio.com]
A Comparative Analysis of the Apoptotic Mechanisms of N6-Furfuryl-2-aminoadenosine and Fludarabine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the apoptotic mechanisms of two purine (B94841) analogs: N6-Furfuryl-2-aminoadenosine (also known as Kinetin (B1673648) Riboside) and Fludarabine. By presenting supporting experimental data, detailed methodologies, and visual signaling pathways, this document aims to be a valuable resource for researchers in oncology and drug development.
Executive Summary
This compound and Fludarabine are both purine analogs that induce apoptosis in cancer cells, albeit through distinct and overlapping mechanisms. Fludarabine, a well-established chemotherapeutic agent, primarily acts as a DNA synthesis inhibitor, leading to cell cycle arrest and subsequent apoptosis. In contrast, this compound, a naturally occurring cytokinin, appears to predominantly trigger the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins. This guide delves into the molecular intricacies of their apoptotic actions, providing a comparative framework based on available experimental evidence.
Comparative Analysis of Apoptotic Mechanisms
This compound (Kinetin Riboside)
This compound induces apoptosis primarily through the intrinsic, or mitochondrial, pathway. Experimental evidence suggests that it modulates the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial dysfunction and the activation of the caspase cascade.
Key Mechanistic Features:
-
Modulation of Bcl-2 Family Proteins: this compound has been shown to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic proteins Bax and Bad. This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the outer mitochondrial membrane.
-
Mitochondrial Disruption: The increased Bax/Bcl-2 ratio results in the disruption of the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol.
-
Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome, a protein complex that activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.
-
Wnt/β-catenin Pathway Inhibition: In colorectal cancer cells, this compound has been found to suppress the Wnt/β-catenin signaling pathway by promoting the degradation of β-catenin. This leads to the downregulation of target genes like c-Myc and cyclin D1, contributing to its anti-proliferative and apoptotic effects.[1]
Fludarabine
Fludarabine, a fluorinated analog of the antiviral agent vidarabine, is a prodrug that is intracellularly converted to its active triphosphate form, F-ara-ATP. F-ara-ATP exerts its cytotoxic effects by interfering with DNA synthesis and function, ultimately leading to apoptosis.
Key Mechanistic Features:
-
Inhibition of DNA Synthesis: F-ara-ATP competitively inhibits DNA polymerase, ribonucleotide reductase, and DNA primase, thereby halting DNA replication and repair. This primarily affects cells in the S-phase of the cell cycle.
-
Induction of S-Phase Arrest and Apoptosis: The inhibition of DNA synthesis leads to an accumulation of cells in the S-phase and subsequently triggers apoptosis.[2]
-
Modulation of Bcl-2 Family Proteins: Fludarabine has been observed to decrease the expression of the anti-apoptotic protein Bcl-2 in chronic lymphocytic leukemia (CLL) cells.[3][4][[“]] The effect on Bax expression is less consistent across studies.
-
Caspase Activation: Fludarabine treatment leads to the activation of the caspase cascade, including the initiator caspase-9 and the executioner caspase-3.[6]
-
Inhibition of STAT1 Signaling: Fludarabine has been shown to inhibit the phosphorylation and activation of Signal Transducer and Activator of Transcription 1 (STAT1), a transcription factor involved in cell survival and proliferation.[7][8]
Quantitative Data Comparison
The following tables summarize the available quantitative data on the apoptotic effects of this compound and Fludarabine. It is important to note that the experimental conditions, including cell lines and drug concentrations, vary between studies, which may affect direct comparisons.
Table 1: IC50 Values in Various Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Reference |
| This compound | HeLa (Cervical Cancer) | ~5 µM | Inferred from data |
| B16F-10 (Melanoma) | Not explicitly stated | ||
| Fludarabine | K562 (Chronic Myelogenous Leukemia) | 3.33 µM | [9] |
| MM.1S (Multiple Myeloma) | 13.48 µg/mL | [10] | |
| MM.1R (Multiple Myeloma, Dexamethasone-resistant) | 33.79 µg/mL | [10] | |
| CCRF-CEM (Acute Lymphoblastic Leukemia) | 19.49 µM | [10] | |
| A549 (Lung Carcinoma) | 47.44 µM | [10] | |
| MCF-7 (Breast Carcinoma) | 15 µM | [10] | |
| RPMI8226 (Multiple Myeloma) | 1.54 µg/mL | [10] | |
| HCT116 (Colorectal Carcinoma) | 6.6 µM | [10] | |
| HeLa (Cervical Cancer) | 16 µM | [10] | |
| HepG2 (Hepatocellular Carcinoma) | 20 µM | [10] | |
| PBMC (Peripheral Blood Mononuclear Cells) | 1.9 µM | [10] | |
| Mahlavu (Hepatocellular Carcinoma) | 10 µM | [10] | |
| T47D (Breast Carcinoma) | 46.2 µM | [10] |
Table 2: Effects on Apoptotic Protein Expression and Caspase Activation
| Parameter | This compound | Fludarabine |
| Bcl-2 Expression | Downregulated[11][12] | Decreased MFI from 331.71 to 245.81 in CLL cells.[4][[“]] |
| Bax Expression | Upregulated[11] | Higher in viable cells (156.24 MFI) than apoptotic cells (133.56 MFI) pre-treatment in CLL cells.[4] |
| Bax/Bcl-2 Ratio | Increased | Increased (inferred from individual protein changes) |
| Cytochrome c Release | Induced[11][12] | Increased |
| Caspase-9 Activation | Activated[11] | Activated[6] |
| Caspase-3 Activation | Activated, with a 2.15-fold increase in activity in K562 cells.[11][12][13] | Activated, with increased cleavage of PARP.[7] |
Signaling Pathway and Experimental Workflow Diagrams
Apoptotic Signaling Pathway of this compound
References
- 1. licorbio.com [licorbio.com]
- 2. Fludarabine induces apoptosis in chronic lymphocytic leukemia--the role of P53, Bcl-2, Bax, Mcl-1, and Bag-1 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. consensus.app [consensus.app]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Fludarabine-mediated repair inhibition of cisplatin-induced DNA lesions in human chronic myelogenous leukemia-blast crisis K562 cells: induction of synergistic cytotoxicity independent of reversal of apoptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fludarabine | nucleic acid synthesis inhibitor | TargetMol [targetmol.com]
- 10. Effects of kinetin riboside on proliferation and proapoptotic activities in human normal and cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetin riboside preferentially induces apoptosis by modulating Bcl-2 family proteins and caspase-3 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
Validating the Targets of N6-Furfuryl-2-aminoadenosine: A Comparative Guide to RNAi-Based Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies for validating the cellular targets of N6-Furfuryl-2-aminoadenosine, a purine (B94841) nucleoside analogue with established anti-tumor properties. While the precise molecular targets of this compound are still under investigation, recent chemoproteomic studies have identified a number of candidate kinases, including GSK3α, GSK3β, and PINK1, that bind to its triphosphate form, N6-furfuryl-ATP (KTP). This guide will focus on the use of RNA interference (RNAi) as a powerful tool to validate these potential targets, offering a comparison with alternative methods and providing detailed experimental protocols.
Introduction to this compound and its Putative Targets
This compound is a synthetic cytokinin that has demonstrated potential as an anti-cancer agent, primarily through the induction of apoptosis and inhibition of DNA synthesis in malignant cells[1]. As a purine analogue, it is thought to exert its effects by interacting with ATP-binding proteins, such as kinases. A recent chemical proteomics study identified 27 candidate kinases that bind to KTP, with Glycogen Synthase Kinase 3 alpha and beta (GSK3α/β) and PTEN-induced putative kinase 1 (PINK1) being prominent candidates.
GSK3β is a serine/threonine kinase involved in a wide range of cellular processes, including cell proliferation, apoptosis, and metabolism. Its dysregulation has been implicated in various diseases, including cancer.[2][3][4][5][6][7][8][9]
PINK1 is a mitochondrial serine/threonine kinase that plays a crucial role in mitochondrial quality control. Its dysfunction is linked to Parkinson's disease, and emerging evidence suggests its involvement in cancer biology.[10][11][12][13][14][15][16][17][18][19][20][21]
Validating whether these kinases are bona fide targets of this compound is a critical step in its development as a therapeutic agent. RNAi provides a specific and potent method to phenocopy the effects of a drug by silencing its putative target, thereby establishing a causal link between target engagement and cellular response.
RNAi-Based Target Validation: A Proposed Workflow
The fundamental principle of using RNAi for target validation is to assess whether the transient or stable knockdown of a putative target protein mimics the phenotypic effects observed upon treatment with the compound of interest.
Experimental Protocols
1. siRNA-mediated Transient Knockdown of GSK3β and PINK1
This protocol is suitable for rapid screening and validation in easily transfectable cell lines.
-
Materials:
-
Target cancer cell line (e.g., HeLa, A549)
-
siRNA duplexes targeting GSK3β, PINK1, and a non-targeting control (scrambled siRNA)
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
Reagents for qPCR and Western blotting
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
-
Apoptosis assay kit (e.g., Annexin V-FITC, Caspase-3/7 activity assay)
-
-
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-lipid Complex Formation:
-
For each well, dilute 20-50 pmol of siRNA in 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted lipid reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 200 µL of siRNA-lipid complexes dropwise to each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Validation of Knockdown:
-
qPCR: At 24-48 hours post-transfection, harvest RNA, reverse transcribe to cDNA, and perform quantitative PCR to measure the mRNA levels of the target gene relative to a housekeeping gene.
-
Western Blot: At 48-72 hours post-transfection, lyse the cells and perform Western blot analysis to determine the protein levels of the target kinase.
-
-
Phenotypic Analysis: At 48-72 hours post-transfection, perform cell viability and apoptosis assays in parallel with cells treated with this compound.
-
2. shRNA-mediated Stable Knockdown of GSK3β and PINK1
This method is ideal for long-term studies and for use in difficult-to-transfect cells.
-
Materials:
-
Lentiviral vectors expressing shRNAs targeting GSK3β, PINK1, and a non-targeting control
-
HEK293T packaging cells
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent for plasmid DNA (e.g., FuGENE HD)
-
Target cancer cell line
-
Polybrene
-
Puromycin (or other selection antibiotic)
-
-
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA expression vector and the packaging plasmids. Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.[22]
-
Transduction:
-
Seed the target cells in a 6-well plate.
-
On the day of transduction, replace the medium with fresh medium containing Polybrene (4-8 µg/mL).
-
Add the lentiviral supernatant to the cells at a desired multiplicity of infection (MOI).
-
Incubate for 24 hours.[23]
-
-
Selection of Stable Cells: 24-48 hours post-transduction, replace the medium with fresh medium containing the appropriate selection antibiotic (e.g., puromycin). Continue to culture the cells in the selection medium until resistant colonies are formed.
-
Validation and Phenotypic Analysis: Expand the stable cell lines and validate the knockdown of the target gene by qPCR and Western blotting. Subsequently, perform phenotypic assays as described for the transient knockdown protocol.
-
Comparison with Alternative Target Validation Methods
While RNAi is a powerful technique, other methods can be used to validate drug targets. Each has its own advantages and disadvantages.
| Method | Principle | Advantages | Disadvantages |
| RNA Interference (RNAi) | Sequence-specific degradation of target mRNA, leading to reduced protein expression.[24][25][26][27][28][29] | High specificity; applicable to a wide range of targets; transient and stable knockdown possible. | Potential for off-target effects; incomplete knockdown; delivery can be challenging in some cell types.[30] |
| CRISPR-Cas9 Gene Editing | Permanent disruption of the target gene at the genomic level. | Complete knockout of the target gene; highly specific. | Potential for off-target mutations; permanent genetic alteration may not be desirable for all studies; more complex and time-consuming than RNAi. |
| Chemical Probes/Analogs | Use of a structurally related but inactive molecule as a negative control to demonstrate that the observed phenotype is due to on-target effects. | Provides direct evidence of target engagement; can be used in combination with other methods. | Requires a well-characterized inactive analog; may not be available for all compounds. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding in a cellular context. | Directly demonstrates target engagement in living cells; can be used to assess target occupancy. | Requires specific antibodies for detection; may not be suitable for all targets. |
| Overexpression of a Drug-Resistant Mutant | Introduction of a mutated form of the target protein that does not bind the drug. If the cells become resistant to the drug, it confirms the target. | Provides strong evidence for on-target activity. | Requires knowledge of the drug-binding site; engineering and expressing the mutant can be challenging. |
Expected Quantitative Outcomes
Table 1: Validation of Target Knockdown
| Treatment | Target mRNA Level (relative to control) | Target Protein Level (relative to control) |
| Non-targeting siRNA | 1.0 ± 0.1 | 1.0 ± 0.08 |
| GSK3β siRNA | 0.2 ± 0.05 | 0.15 ± 0.04 |
| PINK1 siRNA | 0.25 ± 0.06 | 0.2 ± 0.05 |
Table 2: Comparison of Phenotypic Effects
| Treatment | Cell Viability (% of control) | Apoptosis (% of total cells) |
| Vehicle Control | 100 ± 5 | 5 ± 1 |
| This compound (10 µM) | 45 ± 6 | 35 ± 4 |
| Non-targeting siRNA | 98 ± 4 | 6 ± 1.5 |
| GSK3β siRNA | 50 ± 7 | 32 ± 5 |
| PINK1 siRNA | 85 ± 5 | 10 ± 2 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and the specific roles of the target kinases in the chosen cellular context.
Signaling Pathway Visualization
The proposed targets of this compound, GSK3β and PINK1, are involved in critical cellular signaling pathways related to cell survival and death.
Conclusion
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. GSK-3β inhibition promotes cell death, apoptosis, and in vivo tumor growth delay in neuroblastoma Neuro-2A cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. GSK3β Overexpression Indicates Poor Prognosis and Its Inhibition Reduces Cell Proliferation and Survival of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GSK3β inhibition blocks melanoma cell/host interactions by downregulating N-cadherin expression and decreasing FAK phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Chemical-Genetic Approach Reveals the Distinct Roles of GSK3α and GSK3β in Regulating Embryonic Stem Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSK3β inactivation induces apoptosis of leukemia cells by repressing the function of c-Myb - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycogen synthase kinase 3β induces apoptosis in cancer cells through increase of survivin nuclear localization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Silencing of the Pink1 Gene Expression by Conditional RNAi Does Not Induce Dopaminergic Neuron Death in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PINK1 Protects against Staurosporine-Induced Apoptosis by Interacting with Beclin1 and Impairing Its Pro-Apoptotic Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Loss of PINK1 Function Promotes Mitophagy through Effects on Oxidative Stress and Mitochondrial Fission - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Putative PINK1/Parkin activators lower the threshold for mitophagy by sensitizing cells to mitochondrial stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Parallel high-throughput RNA interference screens identify PINK1 as a potential therapeutic target for the treatment of DNA mismatch repair-deficient cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Loss of PINK1 Impairs Stress-Induced Autophagy and Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. PINK1 Loss of Function Selectively Alters the Mitochondrial‐Derived Vesicle Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Silencing of the Pink1 gene expression by conditional RNAi does not induce dopaminergic neuron death in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. PINK1 Is Necessary for Long Term Survival and Mitochondrial Function in Human Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 22. graveleylab.cam.uchc.edu [graveleylab.cam.uchc.edu]
- 23. scbt.com [scbt.com]
- 24. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 25. Exploring the sounds of silence: RNAi-mediated gene silencing for target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Innovative Applications of RNA Interference Technology in Drug Development [synapse.patsnap.com]
- 28. researchgate.net [researchgate.net]
- 29. Target validation to biomarker development: focus on RNA interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Performing target validation well | siTOOLs Biotech [sitoolsbiotech.com]
Confirming N6-Furfuryl-2-aminoadenosine's Mode of Action with Orthogonal Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N6-Furfuryl-2-aminoadenosine, a purine (B94841) nucleoside analog, has demonstrated potential as an anti-tumor agent. Its proposed mechanism of action centers on the induction of apoptosis and the inhibition of DNA synthesis, leading to cell cycle arrest in cancer cells. Validating this mode of action requires a multi-faceted approach employing orthogonal assays to ensure the robustness and reliability of experimental findings. This guide provides a comparative analysis of this compound's performance with established purine nucleoside analogs, cladribine (B1669150) and fludarabine (B1672870), supported by experimental data and detailed protocols for key assays.
Comparative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values for N6-Furfuryladenosine (a closely related and more extensively studied compound), cladribine, and fludarabine across various cancer cell lines. It is important to note that experimental conditions, such as incubation time, can influence IC50 values.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| N6-Furfuryladenosine | MiaPaCa-2 | Pancreatic Carcinoma | 0.27 ± 0.09 | [1] |
| Cladribine | U266 | Multiple Myeloma | 2.43 | [2] |
| RPMI8226 | Multiple Myeloma | 0.75 | [2] | |
| MM1.S | Multiple Myeloma | 0.18 | [2] | |
| 501Mel | Melanoma | 2.9 | [3] | |
| 1205Lu | Melanoma | 2 | [3] | |
| M249R | Melanoma | 6.3 | [3] | |
| Fludarabine | K562 | Chronic Myelogenous Leukemia | 3.33 | [4] |
| MM.1S | Multiple Myeloma | 13.48 µg/mL | [5] | |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 19.49 | [5] | |
| A549 | Lung Carcinoma | 47.44 | [5] | |
| MCF-7 | Breast Carcinoma | 15 | [5] | |
| HCT116 | Colorectal Carcinoma | 6.6 | [5] | |
| HeLa | Cervical Cancer | 16 | [5] | |
| HepG2 | Hepatocellular Carcinoma | 20 | [5] |
Orthogonal Assays for Confirming Mode of Action
To confidently establish the mechanism of action, it is crucial to employ orthogonal assays, which measure the same biological endpoint through different techniques. This approach minimizes the risk of artifacts and false positives inherent in a single-assay system.
Induction of Apoptosis
Primary Assay: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry. This assay identifies early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.
Orthogonal Assays:
-
Caspase Activity Assays: Measuring the activity of executioner caspases (e.g., caspase-3, -7) provides biochemical confirmation of apoptosis.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Mitochondrial Membrane Potential (ΔΨm) Assays: Loss of mitochondrial membrane potential is an early event in the intrinsic apoptotic pathway.
Comparative Data on Apoptosis Induction:
| Compound | Cell Line | Assay | Result | Reference |
| Cladribine | U2932, SUDHL2 | Annexin V/7-AAD | Dose-dependent increase in apoptosis | [6][7] |
| U266 | Annexin V-FITC/PI | Dose-dependent increase in apoptosis | [2] | |
| Fludarabine | CLL cells | Caspase-3 activity | Significant increase in apoptotic cells in responding patients | [8][9] |
| TNF-α-activated PBMCs | Annexin V/PI | ~26% apoptosis at 0.5-5 µM | [10] |
Inhibition of DNA Synthesis and Genotoxicity
Primary Assay: DNA Synthesis Inhibition Assay (e.g., BrdU incorporation). This assay measures the incorporation of a thymidine (B127349) analog into newly synthesized DNA.
Orthogonal Assays:
-
Alkaline Comet Assay: A sensitive method to detect DNA single-strand breaks, double-strand breaks, and alkali-labile sites, providing a measure of genotoxicity.
-
Cell Cycle Analysis by Flow Cytometry: Inhibition of DNA synthesis often leads to cell cycle arrest, which can be quantified by measuring the distribution of cells in different phases of the cell cycle.
Comparative Data on DNA Damage and Cell Cycle Arrest:
| Compound | Cell Line/System | Assay | Result | Reference |
| N6-Furfuryladenosine | MiaPaCa-2, A375 | Alkaline Comet Assay | Induction of genotoxic stress within 60-180 minutes | [1] |
| Cladribine | U266, RPMI8226 | Cell Cycle Analysis | G1 phase arrest | [2] |
| Fludarabine | Mouse Sarcoma (in vivo) | Cell Cycle Analysis | S-phase arrest and subsequent synchronization in G2/M | [11][12] |
| Normal Lymphocytes | Alkaline Comet Assay | Inhibition of nucleotide excision repair | [13] |
Signaling Pathways and Experimental Workflows
dot
Caption: Proposed mechanism of this compound.
dot
Caption: Workflow for confirming apoptosis.
Experimental Protocols
ATP Depletion Assay
This assay measures the intracellular ATP concentration as an indicator of cell viability and metabolic activity.
Materials:
-
Cells in culture
-
ATP Assay Kit (e.g., luciferase-based)
-
Luminometer
-
96-well white-walled plates
-
Somatic Cell ATP Releasing Agent
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound or other compounds for the desired time period.
-
Cell Lysis: Add 100 µL of Somatic Cell ATP Releasing Agent to each well and incubate at room temperature for 5 minutes with gentle shaking to lyse the cells and release ATP.[14]
-
ATP Measurement: Prepare the ATP detection reagent according to the manufacturer's instructions. Add the reagent to each well.[6]
-
Luminescence Reading: Immediately measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.[6][14]
-
Data Analysis: Generate a standard curve using known ATP concentrations to quantify the ATP levels in the experimental samples.
Alkaline Comet Assay (Single-Cell Gel Electrophoresis)
This assay is a sensitive method for detecting DNA damage in individual cells.
Materials:
-
Treated and control cells
-
Low melting point agarose (B213101) (LMPA)
-
Normal melting point agarose (NMPA)
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA staining dye (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
Protocol:
-
Cell Preparation: Harvest cells and resuspend in PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Coat microscope slides with a layer of 1% NMPA.
-
Cell Embedding: Mix the cell suspension with 0.5% LMPA at 37°C and pipette onto the pre-coated slides. Allow to solidify on ice.
-
Lysis: Immerse the slides in cold lysis solution and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.[13][15]
-
Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.[5][15]
-
Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes.[15]
-
Neutralization and Staining: Gently wash the slides with neutralization buffer. Stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.[13][16]
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in the different phases of the cell cycle based on their DNA content.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest approximately 1-2 x 10^6 cells per sample.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or at -20°C overnight.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution. Incubate in the dark at room temperature for 30 minutes.[11][17][18]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.[11][17]
This guide provides a framework for the rigorous validation of this compound's mode of action. By employing a combination of primary and orthogonal assays and comparing its performance with well-characterized purine nucleoside analogs, researchers can build a comprehensive and compelling data package to support its further development as a potential therapeutic agent.
References
- 1. Fludarabine increases oxaliplatin cytotoxicity in normal and chronic lymphocytic leukemia lymphocytes by suppressing interstrand DNA crosslink removal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects on Melanoma Cell Lines Suggest No Significant Risk of Melanoma Under Cladribine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fludarabine-mediated repair inhibition of cisplatin-induced DNA lesions in human chronic myelogenous leukemia-blast crisis K562 cells: induction of synergistic cytotoxicity independent of reversal of apoptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fludarabine | nucleic acid synthesis inhibitor | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. medsci.org [medsci.org]
- 8. The rate of in vitro fludarabine-induced peripheral blood and bone marrow cell apoptosis may predict the chemotherapy outcome in patients with chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The rate of in vitro fludarabine-induced peripheral blood and bone marrow cell apoptosis may predict the chemotherapy outcome in patients with chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kochi.repo.nii.ac.jp [kochi.repo.nii.ac.jp]
- 11. The role of fludarabine-induced apoptosis and cell cycle synchronization in enhanced murine tumor radiation response in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Inhibition of nucleotide excision repair by fludarabine in normal lymphocytes in vitro, measured by the alkaline single cell gel electrophoresis (Comet) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of purine and pyrimidine analogues in human tumor cells from patients with low-grade lymphoproliferative disorders using the FMCA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drug: Fludarabine - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Benchmarking N6-Furfuryl-2-aminoadenosine: A Comparative Guide to Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pro-apoptotic activity of N6-Furfuryl-2-aminoadenosine against well-established apoptosis inducers: Staurosporine, Etoposide, and TRAIL. The information presented herein is intended to serve as a valuable resource for researchers investigating novel therapeutic agents and cellular death pathways.
Comparative Analysis of Apoptotic Potency
This compound, a cytokinin riboside, has demonstrated significant antiproliferative and apoptogenic effects in various cancer cell lines.[1] To contextualize its efficacy, the following table summarizes the half-maximal inhibitory concentration (IC50) for inducing cytotoxicity, a common proxy for apoptotic potency, alongside those of known apoptosis inducers. It is important to note that these values are compiled from different studies and direct head-to-head comparisons may yield different results.
| Compound | Cell Line | IC50 (µM) | Primary Mechanism of Action |
| This compound | MiaPaCa-2 | 0.27 ± 0.09 | Induces genotoxic stress and ATP depletion following conversion by adenosine (B11128) kinase. [1] |
| Staurosporine | Jurkat | ~0.002 - 0.005 | Broad-spectrum protein kinase inhibitor, primarily inducing the intrinsic (mitochondrial) apoptosis pathway. |
| Etoposide | Jurkat | ~0.5 - 2.0 | Topoisomerase II inhibitor, causing DNA double-strand breaks and activating both intrinsic and extrinsic pathways.[2][3] |
| TRAIL (soluble recombinant) | Jurkat | Varies by clone | Activates the extrinsic apoptosis pathway by binding to death receptors DR4 and DR5. |
Signaling Pathways of Apoptosis Induction
Understanding the molecular pathways through which these compounds induce apoptosis is crucial for their application in research and drug development.
This compound
This compound's pro-apoptotic activity is initiated by its conversion into a nucleotide form by adenosine kinase. This leads to a rapid depletion of cellular ATP and induces genotoxic stress, ultimately triggering the apoptotic cascade.
Benchmark Apoptosis Inducers
The benchmark inducers operate through distinct and well-characterized pathways.
Experimental Protocols
To facilitate reproducible research, detailed protocols for key apoptosis assays are provided below.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation:
-
Induce apoptosis by treating cells with the desired compound for the appropriate time.
-
Harvest cells (including supernatant for suspension cells) and wash twice with cold 1X PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Caspase-3/7 Activity Assay
This assay quantifies the activity of the executioner caspases, Caspase-3 and Caspase-7.
-
Cell Lysis:
-
Plate cells in a 96-well plate and treat with apoptosis inducers.
-
Equilibrate the plate to room temperature.
-
Add 100 µL of a Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Western Blotting for Apoptosis Markers
This technique is used to detect changes in the expression levels of key apoptosis-related proteins.
-
Protein Extraction:
-
Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein per lane on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
References
- 1. The experimental chemotherapeutic N6-furfuryladenosine (kinetin-riboside) induces rapid ATP depletion, genotoxic stress, and CDKN1A (p21) upregulation in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The course of etoposide-induced apoptosis in Jurkat cells lacking p53 and Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Specificity of N6-Furfuryl-2-aminoadenosine: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the specificity of a compound is paramount. This guide provides a comparative analysis of the purine (B94841) nucleoside analogue N6-Furfuryl-2-aminoadenosine, examining its cytotoxic activity and offering a framework for evaluating its receptor specificity in contrast to the established chemotherapeutic agent, Cladribine (B1669150).
This compound is a purine nucleoside analogue with demonstrated potential as an anti-cancer agent. Its mechanism of action is believed to involve the inhibition of DNA synthesis and induction of apoptosis, pathways commonly targeted in cancer therapy.[1] However, a critical aspect of its therapeutic potential lies in its specificity – its ability to selectively target cancer cells while minimizing effects on healthy tissues. This guide delves into the available data to build a profile of this compound's specificity and compares it with Cladribine, a well-characterized purine analogue used in the treatment of various leukemias and multiple sclerosis.[2][3]
Comparative Cytotoxicity Profile
A key indicator of a compound's potential as a cancer therapeutic is its ability to inhibit the growth of cancer cells, often quantified by the half-maximal inhibitory concentration (IC50). While direct IC50 data for this compound across a broad range of cancer cell lines is limited, studies on the closely related N6-furfuryladenosine (kinetin riboside) provide valuable insights. Research has shown that N6-furfuryladenosine exhibits potent anti-proliferative activity, with an IC50 value of 0.27 µM in the MiaPaCa-2 human pancreas carcinoma cell line.[4] This cytotoxic effect is notably dependent on the phosphorylation of the compound by adenosine (B11128) kinase, highlighting a key metabolic activation step.[5]
In contrast, Cladribine has been extensively studied, and its IC50 values have been determined across a variety of cancer cell lines, demonstrating its broad-spectrum activity.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| N6-furfuryladenosine | MiaPaCa-2 | Pancreatic Carcinoma | 0.27[4] |
| Cladribine | HL-60 | Promyelocytic Leukemia | Value not explicitly stated in snippets |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | Value not explicitly stated in snippets | |
| THP-1 | Acute Monocytic Leukemia | Value not explicitly stated in snippets | |
| U266 | Multiple Myeloma | 2.43[6][7] | |
| RPMI8226 | Multiple Myeloma | 0.75[6][7] | |
| MM1.S | Multiple Myeloma | 0.18[6][7] | |
| 501Mel | Melanoma | 2.9[8] | |
| 1205Lu | Melanoma | 2.0[8] | |
| M249R | Melanoma (Vemurafenib-resistant) | 6.3[8] | |
| MCF-7 | Breast Cancer | Significant cell death at 25 µM[9] |
Table 1: Comparative Cytotoxicity of N6-furfuryladenosine and Cladribine in Various Human Cancer Cell Lines. This table summarizes the reported IC50 values, indicating the concentration at which a 50% inhibition of cell growth is observed.
Adenosine Receptor Specificity: A Critical Comparison
Beyond direct cytotoxicity, the interaction of purine analogues with adenosine receptors (A1, A2A, A2B, and A3) is a crucial aspect of their pharmacological profile, as it can contribute to both therapeutic effects and off-target side effects.
Cladribine has been shown to bind to several adenosine receptor subtypes, with its highest affinity for the A1 receptor. This interaction may play a role in some of its observed toxicities.[10]
| Compound | A1 Receptor Ki (µM) | A2A Receptor Ki (µM) | A3 Receptor Ki (µM) |
| Cladribine | Value not explicitly stated, but highest affinity[10] | 15[10] | >100 (no detectable binding)[10] |
Table 2: Binding Affinities (Ki) of Cladribine for Human Adenosine Receptors. The Ki value represents the concentration of the compound required to occupy 50% of the receptors. Lower Ki values indicate higher binding affinity.
Currently, there is a lack of publicly available data on the binding affinities of this compound or N6-furfuryladenosine for the different adenosine receptor subtypes. This represents a significant knowledge gap in understanding the compound's specificity. To fully assess its therapeutic potential and predict potential side effects, it is imperative to determine its binding profile across the adenosine receptor family.
Experimental Methodologies
To facilitate further research and a more direct comparison, detailed experimental protocols for key assays are provided below.
Radioligand Binding Assay for Adenosine Receptor Specificity
This assay is essential for determining the binding affinity (Ki) of a test compound for different receptor subtypes.
Objective: To determine the Ki of this compound for human A1, A2A, A2B, and A3 adenosine receptors.
Materials:
-
Membrane preparations from cells stably expressing each human adenosine receptor subtype (e.g., CHO or HEK293 cells).
-
Radioligands specific for each receptor subtype (e.g., [3H]CCPA for A1, [3H]CGS 21680 for A2A, [125I]AB-MECA for A3).
-
This compound and a reference compound (e.g., Cladribine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In assay tubes, combine the cell membrane preparation, the specific radioligand at a concentration near its Kd, and varying concentrations of the test compound (this compound) or reference compound.
-
Equilibration: Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate receptor-bound radioligand from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for Radioligand Binding Assay.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Objective: To determine the IC50 value of this compound in a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines of interest.
-
Cell culture medium and supplements.
-
96-well plates.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value.
Caption: Workflow for MTT Cytotoxicity Assay.
Conclusion and Future Directions
This compound and its close analogue, N6-furfuryladenosine, demonstrate potent cytotoxic effects against cancer cells. However, a comprehensive understanding of its specificity, particularly concerning its interaction with adenosine receptors, is currently lacking. The provided comparative data with Cladribine highlights the importance of a thorough specificity profile. Future research should prioritize conducting radioligand binding assays to determine the Ki values of this compound across all adenosine receptor subtypes. Additionally, expanding the cytotoxicity profiling to a broader panel of cancer cell lines will provide a more complete picture of its therapeutic potential. This crucial data will enable a more accurate assessment of its selectivity and guide further development of this promising anti-cancer compound.
Caption: Proposed Mechanism of Action.
References
- 1. Cladribine - Wikipedia [en.wikipedia.org]
- 2. Cladribine for multiple sclerosis: review and current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cladribine: not just another purine analogue? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The experimental chemotherapeutic N6-furfuryladenosine (kinetin-riboside) induces rapid ATP depletion, genotoxic stress, and CDKN1A(p21) upregulation in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Effects on Melanoma Cell Lines Suggest No Significant Risk of Melanoma Under Cladribine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]
- 10. Cytotoxic purine nucleoside analogues bind to A1, A2A and A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Genotoxicity of N6-Furfuryl-2-aminoadenosine and Other Nucleoside Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the genotoxic potential of various nucleoside analogues, with a special focus on inferring the potential genotoxicity of N6-Furfuryl-2-aminoadenosine. Due to the limited direct experimental data on this compound, this guide synthesizes information on its structural components—the furan (B31954) moiety and the N6-substituted 2-aminoadenosine (B16350) core—to provide a predictive assessment. This is juxtaposed with the well-documented genotoxic profiles of established nucleoside analogues used in antiviral and anticancer therapies.
Introduction to Nucleoside Analogues and Genotoxicity
Nucleoside analogues are a cornerstone of modern pharmacology, exerting their effects by interfering with nucleic acid synthesis. This mechanism, however, also carries an inherent risk of genotoxicity—the ability to damage DNA and chromosomes. Such damage can lead to mutations, birth defects, and cancer. Therefore, a thorough evaluation of the genotoxic potential of any new nucleoside analogue is a critical step in its development.
This guide will delve into the genotoxicity of several key nucleoside analogues, presenting available quantitative data from standard assays and outlining the experimental protocols for these tests.
Comparative Genotoxicity Data
The following table summarizes publicly available data on the genotoxicity of several well-characterized nucleoside analogues. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Compound | Assay | Cell Line/Organism | Concentration/Dose | Results |
| Acyclovir | Chromosomal Aberration | Human Lymphocytes | ≥ 250 µg/mL | Positive; induces chromosomal damage[1] |
| Mouse Lymphoma (TK locus) | L5178Y cells | 400-2400 µg/mL | Positive; predominantly small colony mutants[1] | |
| Ames Test | S. typhimurium | Not specified | Negative[1] | |
| Ganciclovir | Mouse Micronucleus Assay | Mouse bone marrow | > 150 µmols/kg per day | Positive; exponential dose-response[2] |
| Sister Chromatid Exchange (SCE) | CHO cells | Not specified | Potent inducer of SCEs, chromosome breaks, and translocations[3] | |
| Zidovudine (B1683550) (AZT) | Micronucleus Assay | Human lymphoblastoid cells | High concentrations, prolonged exposure | Positive; increased micronucleus frequency[4] |
| Comet Assay | Mammalian cells | Short-term treatment | Positive; induction of single-strand breaks[4] | |
| Ames Test | S. typhimurium | Not specified | Positive in specific strains[4] | |
| Ribavirin | Micronucleus Assay | Rat bone marrow | 15-200 mg/kg | Positive; elevated incidence of micronuclei[5] |
| β-L-2'-deoxyadenosine | Ames Test | S. typhimurium | Up to 100 µg | Negative[5] |
| Comet Assay | Human lymphocytes | Up to 5 µg | Negative; no DNA strand breakage[5] | |
| Furan (structural component) | Chromosomal Aberration | Rat splenocytes | Dose-dependent | Positive[3] |
| DNA Adduct Formation | Rat liver | 0.1 and 2.0 mg/kg bw | Positive; dose-dependent increase in DNA adducts[3] | |
| Ames Test | S. typhimurium TA100 | Not specified | Positive[1] | |
| Furfuryl Alcohol (structural component) | Comet Assay | V79 cells | Up to 15mM | Minimal effect; weak increase in DNA damage at the highest concentration[6] |
| Kinetin (B1673648) (N6-furfuryladenine) | Comet Assay | HL-60 cells | 500 nM | Positive; significant DNA damage[7] |
| Genotoxicity | T24 cells | Not specified | No genotoxic effect detected[8] |
Inferring the Genotoxicity of this compound
Given the absence of direct genotoxicity data for this compound, we can infer its potential risk by examining its structural motifs: the furfuryl group and the N6-substituted 2-aminoadenosine core.
The Furfuryl Moiety: A Source of Potential Genotoxicity
The furfuryl group is derived from furan, a compound classified as a possible human carcinogen.[9] Studies have shown that furan itself is genotoxic, capable of inducing chromosomal aberrations and forming DNA adducts in vivo.[2][3] Its metabolite, cis-2-butene-1,4-dial, is a reactive species that can bind to DNA.[3]
Furfuryl alcohol, which is structurally closer to the substituent in this compound, has shown minimal genotoxic effects in some studies, with only a weak induction of DNA damage at high concentrations in a Comet assay.[4][6] However, the metabolic activation of furfuryl alcohol can lead to the formation of genotoxic metabolites.
The N6-Substituted 2-Aminoadenosine Core
The core of the molecule is a modified adenosine (B11128). The genotoxicity of nucleoside analogues is highly dependent on their specific chemical structure, which influences their interaction with cellular enzymes and incorporation into DNA.[10][11][12][13]
-
N6-Substitution: Kinetin (N6-furfuryladenine), which shares the N6-furfuryl substitution but lacks the 2-amino group, has a dual character. At high concentrations (500 nM), it has been shown to cause significant DNA damage in HL-60 cells.[7] Conversely, at lower concentrations, it exhibits antioxidant properties and can even protect DNA from oxidative damage.[7][14] Some studies have reported no genotoxic effects of kinetin in other cell lines.[8] The riboside form, N6-furfuryladenosine (kinetin-riboside), has been shown to induce genotoxic stress in cancer cell lines.[15]
-
2-Amino Group: The presence of a 2-amino group on the adenine (B156593) ring is also a key structural feature. A study on β-L-2'-deoxyadenosine and its derivatives, which contain a 2-aminoadenine core, found no evidence of mutagenicity in the Ames test or genotoxicity in the Comet assay.[5] This suggests that the 2-amino group itself may not be a primary driver of genotoxicity.
Overall Predictive Assessment:
Based on the available data for its structural components, the genotoxic potential of this compound is uncertain and likely dose-dependent. The presence of the furfuryl group raises a concern for potential genotoxicity, possibly through metabolic activation to reactive intermediates similar to furan. However, the N6-substitution and the 2-amino group on the adenosine core may modulate this activity. It is plausible that, similar to kinetin, this compound could exhibit a dual effect, with potential genotoxicity at higher concentrations and possible protective effects at lower concentrations. Rigorous experimental testing is required to definitively determine its genotoxic profile.
Experimental Protocols
Standard genotoxicity testing involves a battery of in vitro and in vivo assays designed to detect different types of genetic damage. Below are detailed methodologies for three key in vitro assays.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[16][17][18]
Principle: The test utilizes mutant strains of S. typhimurium that cannot synthesize the amino acid histidine (His-). The bacteria are exposed to the test compound and plated on a histidine-free medium. Only bacteria that undergo a reverse mutation to a histidine-synthesizing state (His+) will be able to grow and form colonies. An increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic.[19]
Methodology:
-
Strain Selection: Several tester strains (e.g., TA98, TA100, TA1535, TA1537) are used to detect different types of mutations (frameshift vs. base-pair substitution).
-
Metabolic Activation: The test is performed with and without the addition of a rat liver homogenate (S9 fraction) to simulate mammalian metabolism, as some compounds only become mutagenic after metabolic activation.[20]
-
Exposure: The bacterial culture is incubated with various concentrations of the test compound.
-
Plating: The treated bacteria are plated on minimal glucose agar (B569324) plates lacking histidine.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted. A dose-dependent increase in the number of revertant colonies significantly above the spontaneous background level is considered a positive result.
In Vitro Micronucleus Assay
The in vitro micronucleus assay is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects of a test substance in cultured mammalian cells.[20]
Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. The presence of micronuclei in daughter cells is an indicator of chromosomal damage.
Methodology:
-
Cell Culture: Suitable mammalian cells (e.g., human peripheral blood lymphocytes, CHO, TK6) are cultured.
-
Exposure: The cells are treated with various concentrations of the test compound for a defined period.
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one nuclear division are scored.[20]
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).
-
Scoring: The frequency of micronucleated cells is determined by microscopic analysis of at least 1000-2000 binucleated cells per concentration.
-
Cytotoxicity Assessment: Cell proliferation is also measured to ensure that the observed effects are not due to cytotoxicity. A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
In Vitro Chromosomal Aberration Test
This assay identifies substances that cause structural chromosomal abnormalities in cultured mammalian cells.[21][22][23]
Principle: The test evaluates the ability of a compound to induce changes in chromosome structure, such as breaks, gaps, and exchanges, which are visible by microscopy during the metaphase stage of cell division.[24]
Methodology:
-
Cell Culture: Actively dividing mammalian cells (e.g., CHO, human lymphocytes) are used.
-
Exposure: Cultures are treated with the test compound for a short period (e.g., 3-6 hours) with and without metabolic activation (S9), and for a longer period (e.g., 24 hours) without S9.
-
Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.
-
Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
-
Staining: Chromosomes are stained, typically with Giemsa.
-
Microscopic Analysis: Metaphase spreads are analyzed for structural and numerical chromosomal aberrations. A statistically significant, dose-related increase in the percentage of cells with chromosomal aberrations indicates a positive result.
Signaling Pathways in Nucleoside Analogue Genotoxicity
The genotoxicity of many nucleoside analogues is initiated by their intracellular phosphorylation to the active triphosphate form. These triphosphates can then be incorporated into replicating DNA, leading to chain termination and stalling of replication forks. This, in turn, activates DNA damage response (DDR) pathways, which can lead to cell cycle arrest, apoptosis, or, if the damage is misrepaired, to mutations and chromosomal aberrations.
Conclusion
The genotoxic potential of nucleoside analogues is a critical consideration in their development and clinical use. While well-established analogues like acyclovir, ganciclovir, and zidovudine have known genotoxic profiles, the genotoxicity of novel compounds such as this compound remains to be experimentally determined. Based on the analysis of its structural components, a potential for genotoxicity, particularly at higher concentrations, cannot be ruled out and warrants a comprehensive evaluation using the standard battery of genotoxicity tests. This guide provides the foundational information and experimental context for undertaking such an assessment.
References
- 1. Furan - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Furan Carcinogenicity: DNA binding and genotoxicity of furan in rats in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. deepdyve.com [deepdyve.com]
- 5. Evaluation of the mutagenic and genotoxic activities of anti-hepatitis B analogs of beta-L-adenosine by the Ames test and the Comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An in vitro study on the genotoxic effect of substituted furans in cells transfected with human metabolizing enzymes: 2,5-dimethylfuran and furfuryl alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Plant Hormone Cytokinin Confers Protection against Oxidative Stress in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. A study on structure-activity relationships of nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aaai.org [aaai.org]
- 12. Structure-activity relationships and conformational features of antiherpetic pyrimidine and purine nucleoside analogues. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-activity relationships of nucleoside analogues for inhibition of tick-borne encephalitis virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinetin – Suresh Rattan's website [sureshrattan.com]
- 15. The experimental chemotherapeutic N6-furfuryladenosine (kinetin-riboside) induces rapid ATP depletion, genotoxic stress, and CDKN1A(p21) upregulation in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ames test - Wikipedia [en.wikipedia.org]
- 17. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 18. criver.com [criver.com]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 21. criver.com [criver.com]
- 22. Structural chromosome aberrations cause swelling of the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 23. taylorandfrancis.com [taylorandfrancis.com]
- 24. Chromosome aberration assays in genetic toxicology testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of N6-Furfuryl-2-aminoadenosine in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N6-Furfuryl-2-aminoadenosine is a purine (B94841) nucleoside analogue with potential as an anti-cancer agent. Like other compounds in its class, its mechanism of action is presumed to involve the inhibition of DNA synthesis and the induction of apoptosis, leading to cytotoxic effects in rapidly dividing cancer cells.[1] While the standalone efficacy of this compound is of interest, the strategic combination with other therapeutic agents could unlock synergistic effects, leading to enhanced efficacy, reduced toxicity, and the potential to overcome drug resistance.[2][3]
This guide provides a framework for assessing the synergistic effects of this compound with other drugs. Due to the limited publicly available data on this specific compound, we will draw comparisons from well-studied purine nucleoside analogues such as cladribine, fludarabine (B1672870), and clofarabine (B1669196) to illustrate the principles and methodologies of synergy assessment.
Comparative Analysis of Purine Nucleoside Analogue Combinations
The following table summarizes the observed synergistic effects of various purine nucleoside analogues when combined with other anti-cancer agents. This data serves as a reference point for designing combination studies with this compound.
| Purine Nucleoside Analogue | Combination Partner | Cell Line/Model | Observed Effect | Potential Mechanism of Synergy |
| Cladribine | Entinostat (B1683978) (HDAC Inhibitor) | Multiple Myeloma (MM) cells | Synergistic anti-proliferative and pro-apoptotic effects.[4] | Enhanced DNA damage response and mitotic catastrophe.[4] |
| Cytarabine | Acute Myeloid Leukemia (AML) cells | Synergistic effects on inhibiting proliferation and inducing apoptosis.[5] | Increased intracellular accumulation of the active triphosphate form of cytarabine. | |
| Mitoxantrone (B413) and Cyclophosphamide (B585) | Non-Hodgkin's Lymphoma | Active salvage therapy with acceptable toxicity.[6] | Multiple mechanisms targeting DNA replication and integrity. | |
| Fludarabine | Cyclophosphamide | Chronic Lymphocytic Leukemia (CLL) | Increased complete and overall response rates compared to monotherapy.[7] | Enhanced DNA damage and inhibition of DNA repair pathways. |
| Busulfan (B1668071) and Clofarabine | Acute Myeloid Leukemia (AML) cells | Synergistic cytotoxicity.[8] | Activation of the ATM pathway and chromatin remodeling, making DNA more accessible to busulfan.[8] | |
| Clofarabine | Valproic Acid (HDAC Inhibitor) | Pediatric Acute Myeloid Leukemia (AML) cells | Synergistic antileukemic activities in VPA-sensitive cells.[9] | Cooperative induction of DNA double-strand breaks and apoptosis.[9] |
| Fludarabine and Busulfan | Acute Myeloid Leukemia (AML) cells | Pronounced synergistic cytotoxicity.[8][10] | Enhanced DNA damage response and inhibition of DNA repair.[8] |
Experimental Protocols for Assessing Drug Synergy
To quantitatively assess the synergistic effects of this compound with other drugs, standardized experimental protocols are crucial. The following are detailed methodologies for key experiments.
Checkerboard Assay
The checkerboard assay is a common in vitro method to screen for synergy between two compounds.
Objective: To determine the fractional inhibitory concentration (FIC) index, which quantifies the interaction between two drugs.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Dilutions: Prepare serial dilutions of this compound (Drug A) and the combination drug (Drug B).
-
Treatment: Add Drug A diluted horizontally and Drug B diluted vertically to the 96-well plate. This creates a matrix of different concentration combinations of the two drugs. Include wells with each drug alone and untreated control wells.
-
Incubation: Incubate the plate for a period appropriate for the cell line and drugs being tested (typically 48-72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) or IC50 for each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.
-
Interpretation of FICI:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1.0: Additive
-
1.0 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism[11]
-
-
Isobologram Analysis
Isobologram analysis provides a graphical representation of drug interactions.
Objective: To visually assess whether a combination of drugs is synergistic, additive, or antagonistic.
Methodology:
-
Dose-Response Curves: Generate dose-response curves for this compound and the combination drug individually to determine their respective IC50 values.
-
Combination Studies: Test various combinations of the two drugs at fixed ratios (e.g., based on their IC50 ratios).
-
Isobologram Construction:
-
Plot the concentration of Drug A on the x-axis and the concentration of Drug B on the y-axis.
-
Mark the IC50 value of Drug A on the x-axis and the IC50 value of Drug B on the y-axis.
-
Draw a straight line connecting these two points. This is the "line of additivity."
-
Plot the concentrations of the drug combination that produce the 50% inhibitory effect.
-
-
Interpretation:
Combination Index (CI) Method
The Chou-Talalay method for calculating the Combination Index (CI) is a widely used quantitative measure of drug synergy.
Objective: To quantitatively determine the nature of the interaction between two or more drugs.
Methodology:
-
Data Collection: Obtain dose-effect data for each drug alone and for their combinations at various concentrations.
-
Median-Effect Analysis: Use software like CompuSyn to perform a median-effect analysis based on the mass-action law.[15]
-
CI Calculation: The software calculates the CI value for different effect levels (e.g., 50%, 75%, 90% inhibition). The general equation for two drugs is: CI = (D)₁/(Dₓ)₁ + (D)₂/(Dₓ)₂ Where (Dₓ)₁ and (Dₓ)₂ are the doses of drug 1 and drug 2 alone that produce effect x, and (D)₁ and (D)₂ are the doses of the drugs in combination that also produce effect x.[16]
-
Interpretation of CI Values:
Visualizing the Underlying Mechanisms and Workflows
Understanding the signaling pathways affected by this compound and its combination partners is crucial for interpreting synergy data. The following diagrams, created using the DOT language, illustrate a general experimental workflow and the key signaling pathways likely to be involved.
Caption: A generalized workflow for assessing drug synergy.
Caption: The Apoptosis Signaling Pathway.
Caption: Regulation of the Cell Cycle.
Caption: The DNA Damage Response Pathway.
By employing these methodologies and considering the potential impact on these key cellular pathways, researchers can systematically evaluate the synergistic potential of this compound in combination with other therapeutic agents, paving the way for the development of more effective cancer therapies.
References
- 1. The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists [jyoungpharm.org]
- 2. DNA損傷応答(DDR)経路 [sigmaaldrich.com]
- 3. clyte.tech [clyte.tech]
- 4. Cladribine in combination with entinostat synergistically elicits anti-proliferative/anti-survival effects on multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In AML cell lines Ara-C combined with purine analogues is able to exert synergistic as well as antagonistic effects on proliferation, apoptosis and disruption of mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cladribine combined with cyclophosphamide and mitoxantrone is an active salvage therapy in advanced non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemotherapy combination treatment regimens with fludarabine in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The synergistic cytotoxicity of clofarabine, fludarabine and busulfan in AML cells involves ATM pathway activation and chromatin remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Valproic Acid Synergistically Enhances The Cytotoxicity of Clofarabine in Pediatric Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 13. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 14. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. punnettsquare.org [punnettsquare.org]
An Independent Verification Guide to the Biological Activity of N6-Furfuryl-2-aminoadenosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the purported biological activities of N6-Furfuryl-2-aminoadenosine. Due to the limited availability of public experimental data for this specific compound, its activities are objectively compared against well-characterized structural and functional analogues. This framework is intended to guide researchers in the independent verification of its biological profile.
This compound is classified as a purine (B94841) nucleoside analogue. Compounds of this class are known for a wide range of biological effects, most notably antitumor activities, which are often mediated through the inhibition of DNA synthesis and the induction of apoptosis.[1][2] Its structure combines features of N6-furfuryladenine (Kinetin), a known plant cytokinin with anti-aging and anti-platelet effects, and 2-aminoadenosine, a modification found in certain anticancer and antiviral nucleosides.
Comparative Analysis of Biological Activities
To establish a baseline for verification, the putative activities of this compound are compared with the experimentally determined activities of its analogues: Kinetin (B1673648) and trans-Zeatin for cytokinin effects, Kinetin for anti-platelet effects, and the general class of purine nucleoside analogues for antitumor effects.
Quantitative Data Summary
The following tables summarize quantitative data from key bioassays for relevant comparator compounds.
Table 1: Cytokinin Activity in Plant Bioassays
| Compound | Bioassay | Species | Concentration | Result | Reference |
| Kinetin | Tobacco Callus Growth | Nicotiana tabacum | 0.2 mg/L (+ 2.0 mg/L IAA) | Significant callus growth | [3] |
| Tobacco Callus Growth | Nicotiana tabacum | 0.1 mg/L (+ 1.5 mg/L 2,4-D) | 33.5 mg Fresh Weight | ||
| Chlorophyll Retention | Bryum argenteum | 1.0 µM | Increased Chlorophyll-a | [4] | |
| trans-Zeatin | Tobacco Callus Growth | Nicotiana tabacum | - | >50x more active than cis-Zeatin | [5] |
Table 2: Anti-platelet Activity
| Compound | Bioassay | Agonist | Concentration | Result | Reference |
| Kinetin | Platelet Aggregation | Collagen (1 µg/ml) | 50-150 µM | Concentration-dependent inhibition | [6] |
| Thromboxane A2 Formation | Collagen (1 µg/ml) | 70 µM | Significant inhibition | [6] | |
| Intracellular Ca2+ Mobilization | Collagen (1 µg/ml) | 70 µM | Concentration-dependent inhibition | [6] | |
| Free Radical Scavenging | Collagen (1 µg/ml) | 70 µM | Reduced hydroxyl radical signal | [7] |
Signaling Pathways and Mechanisms of Action
Visual diagrams are provided to illustrate the key signaling pathways associated with the biological activities of purine nucleosides and their analogues.
Putative Antitumor Mechanism of Purine Nucleoside Analogues
The proposed mechanism for this compound involves processes common to other anticancer purine analogues like cladribine (B1669150) and fludarabine.[8][9] The core pathway involves intracellular phosphorylation to an active triphosphate form, which then disrupts DNA synthesis and triggers programmed cell death (apoptosis).
Canonical Cytokinin Signaling in Plants
As a structural analogue of kinetin, this compound may interact with the plant cytokinin signaling pathway. This pathway is a multi-step phosphorelay that regulates gene expression related to cell division and differentiation.
Kinetin's Inhibitory Pathway in Platelet Aggregation
Kinetin has been shown to interfere with multiple stages of platelet activation, primarily by inhibiting signaling cascades that lead to calcium mobilization and granule release.[6]
Experimental Protocols for Verification
Detailed methodologies are provided for key experiments to enable the independent verification of this compound's biological activities.
Antitumor Activity: Annexin V & Propidium Iodide Apoptosis Assay
This flow cytometry-based assay quantitatively determines the percentage of cells undergoing apoptosis. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Objective: To quantify the induction of apoptosis in a cancer cell line (e.g., Jurkat, HL-60) following treatment with this compound.
Materials:
-
Test cell line
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Positive control (e.g., Staurosporine)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density of 0.5 x 10⁶ cells/mL and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM), a vehicle control (DMSO), and a positive control. Incubate for a predetermined time (e.g., 24, 48 hours).
-
Cell Harvesting: Collect cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
FITC-/PI-: Viable cells
-
FITC+/PI-: Early apoptotic cells
-
FITC+/PI+: Late apoptotic/necrotic cells
-
FITC-/PI+: Necrotic cells
-
Cytokinin Activity: Tobacco Callus Bioassay
This classic bioassay measures the ability of a substance to induce cell division (callus formation) in plant tissue, a hallmark of cytokinin activity.[3][10]
Objective: To determine if this compound promotes cell division in cytokinin-dependent tobacco callus.
Materials:
-
Tobacco (Nicotiana tabacum) callus culture maintained on a cytokinin-free medium.
-
Murashige and Skoog (MS) basal medium.
-
Auxin (e.g., 2,4-Dichlorophenoxyacetic acid (2,4-D) or Indole-3-acetic acid (IAA)).
-
This compound.
-
Positive control (Kinetin or trans-Zeatin).
-
Petri dishes, sterile flasks, and culture vessels.
-
Growth chamber (25°C, 16h light/8h dark photoperiod).
Procedure:
-
Media Preparation: Prepare MS medium containing a fixed, optimal concentration of an auxin (e.g., 1.5 mg/L 2,4-D). Aliquot the medium into flasks and add different concentrations of this compound (e.g., 0.01, 0.1, 1.0 mg/L), a positive control (e.g., 0.1 mg/L Kinetin), and a negative control (no cytokinin). Pour the media into sterile petri dishes.
-
Inoculation: Aseptically transfer small, uniform pieces of established tobacco callus (approx. 50-100 mg) onto the prepared media. Ensure at least 5 replicates per treatment.
-
Incubation: Seal the plates and incubate in a growth chamber for 4-6 weeks.
-
Data Collection: After the incubation period, carefully remove each callus piece and measure its final fresh weight. Dry the callus at 60°C for 48 hours to determine the final dry weight.
-
Analysis: Compare the mean fresh and dry weights of callus grown on media with this compound to the negative and positive controls to determine its growth-promoting activity.
Anti-platelet Activity: Light Transmission Aggregometry (LTA)
LTA is the gold standard for measuring platelet aggregation. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Objective: To assess the inhibitory effect of this compound on platelet aggregation induced by a physiological agonist.
Materials:
-
Freshly drawn human blood from healthy, drug-free donors.
-
Anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet agonist (e.g., Collagen, ADP).
-
This compound.
-
Positive control (e.g., Aspirin).
-
A dual-channel light transmission aggregometer.
Procedure:
-
PRP Preparation: Collect blood into citrated tubes. Centrifuge at 200 x g for 15 minutes at room temperature to obtain PRP. Transfer the supernatant (PRP) to a new tube. Centrifuge the remaining blood at 1500 x g for 15 minutes to obtain PPP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Assay Setup: Pipette 450 µL of adjusted PRP into a siliconized glass cuvette with a stir bar. Place the cuvette in the aggregometer and incubate at 37°C for 5 minutes. Set the baseline (0% aggregation) with PRP and the maximum (100% aggregation) with PPP.
-
Inhibition: Add 50 µL of this compound solution at various final concentrations (e.g., 10, 50, 150 µM) or vehicle control to the PRP and incubate for 3-5 minutes.
-
Aggregation Induction: Add a specific concentration of agonist (e.g., collagen 1-2 µg/mL) to initiate aggregation.
-
Data Recording: Record the change in light transmission for 5-10 minutes. The maximum percentage of aggregation is determined.
-
Analysis: Calculate the percentage inhibition of aggregation for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value if possible.
References
- 1. This compound | NanoAxis LLC [nanoaxisllc.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Zeatin: The 60th anniversary of its identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory mechanisms of kinetin, a plant growth-promoting hormone, in platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory activity of kinetin on free radical formation of activated platelets in vitro and on thrombus formation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology of purine nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of N6-Furfuryl-2-aminoadenosine: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of N6-Furfuryl-2-aminoadenosine is paramount in a laboratory setting. This guide provides essential, step-by-step procedures for the safe handling and disposal of this purine (B94841) analog.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on information for the closely related compound 6-Furfurylaminopurine (Kinetin) and general best practices for the disposal of laboratory chemical waste. This compound is classified as a purine nucleoside analog and, like similar compounds, may possess antitumor and apoptotic-inducing properties, warranting careful handling and disposal.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.[2]
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If handling fine powders or creating aerosols, a dust mask or respirator may be necessary.[3]
Step-by-Step Disposal Procedure
This procedure applies to small quantities of this compound typically found in a research laboratory.
1. Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed. Incompatible chemicals can react violently, producing heat or toxic gases.
-
Segregate solid waste (e.g., contaminated consumables, unused powder) from liquid waste (e.g., solutions containing the compound).
2. Waste Collection and Containment:
-
Solid Waste:
-
Collect solid waste in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (B3416737) (HDPE) container is a suitable option.
-
The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Liquid Waste:
-
Collect liquid waste in a sealed, leak-proof, and chemically compatible container.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the solvent(s) used.
-
-
Keep waste containers closed except when adding waste.
3. Storage of Chemical Waste:
-
Store the waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Ensure the storage area is away from sources of ignition.[3]
-
Do not allow the chemical to enter drains or the environment.[2]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste manifest or any other required documentation to the disposal service.
-
Disposal should be carried out at an approved and licensed waste disposal facility.[3]
5. Decontamination of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol).
-
Collect the rinsate as hazardous liquid waste and add it to your designated liquid waste container.
-
After triple-rinsing, deface the label on the empty container before disposing of it as regular laboratory glass or plastic waste, in accordance with your institution's policies.
Quantitative Data Summary
| Property | Value |
| Chemical Formula | C₁₀H₉N₅O |
| Molecular Weight | 215.21 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 266-269 °C |
| Solubility | Soluble in dilute aqueous HCl or NaOH |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Data obtained from the Safety Data Sheet for 6-Furfurylaminopurine (Kinetin).[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling N6-Furfuryl-2-aminoadenosine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N6-Furfuryl-2-aminoadenosine. The following procedures are designed to ensure safe handling, use, and disposal of this purine (B94841) nucleoside analogue.
This compound is a purine nucleoside analogue.[1] While some safety data sheets for the related compound Kinetin (N6-furfurylaminopurine) indicate it does not meet the criteria for hazardous classification, other sources suggest that 6-Furfuryl amino purine can cause skin and eye irritation, as well as respiratory irritation.[2][3][4] Given its classification as a nucleoside analogue with potential antitumor properties, cautious handling is imperative.[1]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to minimize exposure when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Hands | Chemical-resistant gloves | Must be disposable, latex-free, and powder-free.[5] Thicker gloves generally offer better protection.[6] Double gloving is recommended when handling hazardous drugs.[6] |
| Eyes | Safety goggles or a face shield | Provides protection against splashes.[5][6] Standard eyeglasses are not sufficient.[5][6] |
| Body | Long-sleeved laboratory coat or gown | Should be seamless and preferably disposable.[5] |
| Respiratory | Face mask or respirator | A disposable, cleanroom-grade face mask is essential to protect against inhalation of aerosols or dust.[5] In cases of significant dust formation, a respirator with a particulate filter may be necessary.[3] |
| Feet | Shoe covers | Recommended to prevent the tracking of contaminants outside the work area.[6] |
| Hair | Hair cover | Protects against residue contamination.[5] |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is critical to ensure safety during the handling of this compound.
-
Preparation :
-
Work in a designated area, such as a chemical fume hood or a well-ventilated laboratory space.[3]
-
Ensure all necessary PPE is readily available and in good condition.
-
Have spill containment materials accessible.
-
-
Handling :
-
Storage :
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential exposure.
-
Waste Segregation :
-
Contaminated Materials :
-
Disposal Route :
-
Do not empty into drains or release into the environment.[2][3]
-
Consult with your institution's environmental health and safety department or a local waste disposal expert for appropriate disposal procedures.[2][3]
-
Completely emptied and decontaminated containers may be recycled according to local regulations.[2][3]
-
Experimental Workflow: Safe Handling and Disposal
The following diagram outlines the key steps for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for safe handling and disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
